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1H-Indole-3-ethanol, 7-bromo- Documentation Hub

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  • Product: 1H-Indole-3-ethanol, 7-bromo-
  • CAS: 936252-65-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 7-Bromo-1H-Indole-3-Ethanol

Executive Summary 7-Bromo-1H-indole-3-ethanol (7-Bromotryptophol) is a critical halogenated indole scaffold used in the synthesis of bioactive alkaloids and pharmaceutical intermediates. Its C7-bromine substituent provid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1H-indole-3-ethanol (7-Bromotryptophol) is a critical halogenated indole scaffold used in the synthesis of bioactive alkaloids and pharmaceutical intermediates. Its C7-bromine substituent provides a versatile handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C3-ethanol chain serves as a precursor for tryptamines, carbolines, and fused heterocycles.

This guide details two distinct synthetic strategies:

  • The Grandberg Synthesis (Route A): A convergent, one-pot process ideal for scale-up, utilizing 2-bromophenylhydrazine and 2,3-dihydrofuran.

  • The Glyoxylation-Reduction Sequence (Route B): A stepwise, highly controlled method starting from 7-bromoindole, ideal for laboratory-scale medicinal chemistry where intermediate isolation is required.

Retrosynthetic Analysis & Strategy

The synthesis of tryptophols generally relies on constructing the indole core with the side chain pre-installed (Fischer type) or functionalizing an existing indole core at the C3 position.

  • Disconnection A (Fischer/Grandberg): Breaks the N1-C2 and C3-C3a bonds. Requires a hydrazine and a cyclic enol ether equivalent.

  • Disconnection B (C3-Acylation): Breaks the bond between the indole C3 and the side chain. Requires a nucleophilic indole and an electrophilic oxalate equivalent.

Visualization: Strategic Disconnections

Retrosynthesis cluster_0 Route A: Grandberg Synthesis cluster_1 Route B: C3-Functionalization Target 7-Bromo-1H-indole-3-ethanol Hydrazine 2-Bromophenylhydrazine HCl Target->Hydrazine Retro-Fischer DHF 2,3-Dihydrofuran Target->DHF + Indole 7-Bromoindole Target->Indole Retro-Reduction Oxalyl Oxalyl Chloride Indole->Oxalyl + Reductant LiAlH4

Caption: Retrosynthetic map showing the two primary disconnects: the convergent hydrazine route (Green) and the linear indole functionalization route (Red).

Route A: The Grandberg Synthesis (Preferred for Scale)

The Grandberg synthesis is a variation of the Fischer indole synthesis that reacts an aryl hydrazine with 2,3-dihydrofuran. It is mechanistically elegant because the dihydrofuran acts as a masked aldehyde (4-hydroxybutanal), undergoing ring opening and re-closure to form the tryptophol side chain directly.

Mechanism of Action[1][2][3][4][5][6]
  • Hydrazone Formation: Condensation of hydrazine with the ring-opened form of dihydrofuran.

  • Sigmatropic Rearrangement: [3,3]-sigmatropic shift breaks the N-N bond and forms the C-C bond.

  • Cyclization & Elimination: Loss of ammonia yields the indole core with the hydroxyethyl side chain intact.

Protocol

Reagents:

  • (2-Bromophenyl)hydrazine hydrochloride (1.0 equiv)

  • 2,3-Dihydrofuran (1.1 equiv)

  • Solvent: DMAc/Water (1:[1][2]1) or 4% aqueous H2SO4 in Dioxane

  • Temperature: 80–100 °C[3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve (2-bromophenyl)hydrazine hydrochloride (10.0 mmol) in a mixture of DMAc (15 mL) and Water (15 mL).

  • Addition: Add H2SO4 (conc., 0.5 equiv) if using the free base hydrazine, or rely on the HCl salt acidity. Heat the solution to 80 °C.

  • Reaction: Add 2,3-dihydrofuran (11.0 mmol) dropwise over 20 minutes. The slow addition prevents polymerization of the furan.

  • Digestion: Stir at 90–100 °C for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The hydrazone intermediate may be visible initially but should disappear.

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash combined organics with 1M HCl (to remove unreacted hydrazine), saturated NaHCO3, and brine. Dry over Na2SO4.[4]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, gradient 20-50% EtOAc in Hexanes).

Critical Control Point: The pH must be maintained slightly acidic (pH ~1-2) to catalyze the rearrangement without degrading the sensitive dihydrofuran.

Route B: Glyoxylation-Reduction (High Precision)

This route is preferred when 7-bromoindole is already available or when avoiding hydrazine toxicity is a priority. It involves acylation at the electron-rich C3 position followed by hydride reduction.

Workflow Visualization

RouteB Start 7-Bromoindole Step1 Step 1: Acylation (Oxalyl Chloride) Start->Step1 0°C, Et2O Inter Glyoxyl Chloride Intermediate Step1->Inter Step2 Step 2: Quench (MeOH or H2O) Inter->Step2 Ester Glyoxyl Ester/Acid Step2->Ester Step3 Step 3: Reduction (LiAlH4) Ester->Step3 THF, Reflux Product 7-Bromotryptophol Step3->Product

Caption: Stepwise conversion of 7-bromoindole to 7-bromotryptophol via glyoxylation and reduction.

Protocol

Reagents:

  • 7-Bromoindole (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Lithium Aluminum Hydride (LiAlH4) (3.0 equiv)

  • Solvents: Anhydrous Diethyl Ether (Et2O), Anhydrous THF

Step-by-Step Methodology:

Part 1: Synthesis of 7-Bromoindole-3-glyoxyl Chloride

  • Dissolve 7-bromoindole (5.0 mmol) in anhydrous Et2O (20 mL) under Nitrogen/Argon. Cool to 0 °C.

  • Add oxalyl chloride (6.0 mmol) dropwise.

  • Observation: A yellow/orange precipitate (the glyoxyl chloride) will form almost immediately.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Cool back to 0 °C. Add anhydrous Methanol (10 mL) carefully to convert the acid chloride to the methyl ester (Methyl 2-(7-bromo-1H-indol-3-yl)-2-oxoacetate).

  • Isolation: Filter the solid or concentrate the solvent. The ester is stable and can be purified or used directly.

Part 2: Reduction to Tryptophol

  • Prepare a suspension of LiAlH4 (15.0 mmol) in anhydrous THF (30 mL) under Argon. Cool to 0 °C.

  • Dissolve the glyoxyl ester from Part 1 in THF (10 mL) and add dropwise to the LiAlH4 suspension.

  • Reflux: Heat the mixture to reflux (66 °C) for 4–6 hours. This reduces both the ketone and the ester to methylene groups.

  • Fieser Work-up: Cool to 0 °C. Carefully add:

    • 0.6 mL Water

    • 0.6 mL 15% NaOH

    • 1.8 mL Water

  • Stir until the aluminum salts become white and granular. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate. Recrystallize from Benzene/Hexanes or purify via column chromatography.

Characterization & Data

Verification of the product requires confirming the presence of the indole core, the specific 7-bromo substitution pattern, and the ethyl alcohol side chain.

Expected Analytical Data
TechniqueParameterDiagnostic SignalInterpretation
1H NMR Indole NH~11.0 ppm (br s)Confirms N-H is free (not alkylated).[5]
1H NMR C2-H~7.2–7.3 ppm (d/s)Characteristic indole C2 proton.
1H NMR C7-Region~7.3–7.5 ppm7-Br substitution alters the aromatic splitting (typically doublet/multiplet).
1H NMR Side Chain~2.90 ppm (t, 2H)CH 2-C3 (Benzylic).
1H NMR Side Chain~3.80 ppm (t, 2H)CH 2-OH (Deshielded by oxygen).
13C NMR C-Br~105–110 ppmCarbon attached to Bromine (C7).
MS (ESI) M+240/242 m/z1:1 Isotopic pattern characteristic of 79Br/81Br.

Safety & Handling

  • Brominated Indoles: Generally act as skin and eye irritants. Use gloves and goggles.

  • Aryl Hydrazines (Route A): High Hazard. Many hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood with double gloving. Neutralize waste streams with bleach (hypochlorite) before disposal to destroy hydrazine residues.

  • Oxalyl Chloride (Route B): Releases HCl and CO gases. Must be used in a well-ventilated hood.

  • LiAlH4 (Route B): Pyrophoric. Reacts violently with water.[5] Ensure all glassware is oven-dried and an inert atmosphere is maintained.

References

  • Grandberg Synthesis of Tryptophols

    • Source: Campos, K. R., et al. "Enantioselective synthesis of the tryptophol core." Journal of the American Chemical Society.
    • Context: Describes the general utility of the hydrazine/dihydrofuran reaction for tryptophol synthesis.
  • Synthesis of 7-Ethyltryptophol (Analogous Protocol)

    • Source: Zhao, D., et al. "Novel synthesis technology of 7-ethyltryptophol." ResearchGate.[6]

    • Context: Provides the specific process chemistry conditions (DMAc/H2SO4) adapted for Route A in this guide.
  • Glyoxylation of Indoles

    • Source: Speeter, M. E., & Anthony, W. C. "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society.
    • Context: The foundational paper for Route B (Speeter-Anthony procedure).
  • 7-Bromoindole Properties

    • Source: Sigma-Aldrich Product Sheet (CAS 51417-51-7).
    • Context: Physical property data for the starting material in Route B.[1]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Experimental Methodologies for 7-Bromo-1H-indole-3-ethanol

Executive Summary 7-Bromo-1H-indole-3-ethanol, commonly referred to as 7-bromotryptophol, is a structurally versatile halogenated indole derivative. It serves as a high-value intermediate in the synthesis of complex acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1H-indole-3-ethanol, commonly referred to as 7-bromotryptophol, is a structurally versatile halogenated indole derivative. It serves as a high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and natural product analogs. The strategic placement of the bromine atom at the C7 position provides a unique electronic signature and a bioorthogonal handle for transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the self-validating experimental protocols required for its characterization and biocatalytic synthesis.

Structural and Electronic Foundations

The indole core of 7-bromotryptophol is an electron-rich aromatic system. The substitution of a bromine atom at the C7 position introduces a strong inductive electron-withdrawing effect (-I effect) coupled with a weak resonance-donating effect (+M effect). This delicate electronic balance subtly decreases the electron density of the pyrrole ring, rendering the indole N-H slightly more acidic than unsubstituted tryptophol, while simultaneously increasing the lipophilicity of the molecule.

The 3-hydroxyethyl moiety provides essential hydrogen-bonding capabilities, ensuring moderate aqueous solubility despite the hydrophobic bulk of the brominated indole core. Related fluorinated and brominated scaffolds, such as1, further demonstrate the synthetic utility of these halogenated building blocks in medicinal chemistry[1].

Physicochemical Data Matrix

To facilitate rational drug design and formulation, the fundamental physicochemical parameters of 7-bromotryptophol have been synthesized into the following matrices.

Table 1: Fundamental Physicochemical Properties

PropertyValueExperimental / Computational Basis
Molecular Formula C₁₀H₁₀BrNOExact Mass Analysis
Molecular Weight 240.10 g/mol Stoichiometric Calculation
Topological Polar Surface Area (tPSA) 36.0 Ų2D structure summation (N-H + O-H)
LogP (Octanol/Water) ~2.54RP-HPLC interpolation
Hydrogen Bond Donors 2Indole N-H, Aliphatic O-H
Hydrogen Bond Acceptors 1Aliphatic O-H
Rotatable Bonds 2C3-C(alpha) and C(alpha)-C(beta)

Table 2: Electronic and Thermodynamic Parameters

ParameterValueSignificance in Drug Development
pKa (Indole N-H) ~16.2Remains unionized at physiological pH (7.4), ensuring membrane permeability.
pKa (Hydroxyl O-H) ~15.5Functions primarily as a hydrogen bond donor in target binding pockets.
Melting Point 92 - 95 °CIndicates moderate crystal lattice energy, favorable for solid-state formulation.

Mechanistic Workflows & Experimental Protocols

To ensure high-fidelity data in drug development, the physicochemical properties of 7-bromotryptophol must be empirically validated. Below are the self-validating protocols for determining its lipophilicity and synthesizing the compound regioselectively.

Workflow Sample 7-Bromo-1H-indole-3-ethanol (Analyte) Prep Sample Preparation & Standardization Sample->Prep HPLC RP-HPLC Analysis (LogP Determination) Prep->HPLC Aliquot 1 Titration Potentiometric Titration (pKa Profiling) Prep->Titration Aliquot 2 Thermal DSC / TGA (Thermal Stability) Prep->Thermal Aliquot 3 Data Physicochemical Data Matrix HPLC->Data Titration->Data Thermal->Data

Experimental workflow for the physicochemical profiling of 7-bromotryptophol.

Protocol A: RP-HPLC Determination of Lipophilicity (LogP)

Causality & Logic: Traditional shake-flask methods (OECD 107) are prone to micro-emulsion formation, especially with amphiphilic molecules like tryptophol derivatives. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust, self-validating alternative. By correlating the retention time of 7-bromotryptophol with a calibration curve of known standards, we eliminate phase-separation artifacts and ensure thermodynamic accuracy.

Step-by-Step Methodology:

  • Standard Preparation: Prepare 1 mM stock solutions of 7-bromotryptophol and five reference standards (e.g., aniline, toluene, chlorobenzene, bromobenzene, and naphthalene) in LC-MS grade methanol.

  • Column Equilibration: Flush a C18 analytical column (50 mm × 4.6 mm, 3.5 µm particle size) with an isocratic mobile phase of 50% Methanol / 50% Water (containing 0.1% Formic Acid to suppress solute ionization) at a flow rate of 1.0 mL/min.

  • Injection & Elution: Inject 10 µL of each standard and the analyte. Record the retention times (

    
    ). Use uracil as an unretained marker to determine the void time (
    
    
    
    ).
  • Capacity Factor Calculation: Calculate the capacity factor (

    
    ) for each compound using the formula: 
    
    
    
    .
  • LogP Interpolation: Plot

    
     versus the literature LogP values of the reference standards. Interpolate the LogP of 7-bromotryptophol from the linear regression equation (Validation criteria: 
    
    
    
    ).

Biocatalytic Synthesis & Pathway Analysis

Protocol B: Regioselective Biocatalytic Synthesis via RebH

Causality & Logic: Standard electrophilic halogenation (e.g., using N-Bromosuccinimide) of tryptophol typically yields an inseparable mixture of 5-bromo and 7-bromo isomers due to the competing nucleophilicity of the indole ring positions. To achieve absolute regiocontrol, a biocatalytic approach utilizing the flavin-dependent tryptophan 7-halogenase (RebH) is employed. This enzyme directs the halogenating species exclusively to the C7 position, allowing tryptophol to be efficiently brominated to afford2[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify RebH and a compatible flavin reductase (e.g., Fre) using standard recombinant E. coli expression systems.

  • Reaction Assembly: In a 100 mM sodium phosphate buffer (pH 7.4), combine 10 mM tryptophol, 50 mM NaBr (halogen source), 10 µM RebH, 5 µM Fre, 1 mM FAD, and 20 mM NADH.

  • Aeration & Incubation: Incubate the mixture at 25 °C for 24 hours. Critical Step: Continuous aeration is mandatory because molecular oxygen (

    
    ) is the terminal oxidant required to regenerate the active flavin hydroperoxide intermediate.
    
  • Quenching & Extraction: Terminate the reaction by adding an equal volume of ethyl acetate. Extract the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate the solvent in vacuo and purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield pure 7-bromotryptophol.

Pathway Tryptophol Tryptophol (3) RebH RebH Halogenase (Biocatalyst) Tryptophol->RebH Substrate Binding Product 7-Bromotryptophol (4) RebH->Product Regioselective Bromination Cofactors FADH2, O2, NaBr Cofactors->RebH Cofactor Supply PdCat Pd Cross-Coupling (Method B) Product->PdCat Suzuki-Miyaura Coupling Final 7-Substituted Indole Derivatives PdCat->Final Arylation

Biocatalytic synthesis and downstream cross-coupling of 7-bromotryptophol.

Downstream Applications

The strategic placement of the bromine atom at C7 transforms 7-bromotryptophol into an ideal substrate for transition-metal catalysis. As demonstrated in recent biocatalytic cascade studies, 7-bromotryptophol can be efficiently subjected to Suzuki-Miyaura cross-coupling[2]. Using palladium catalysts, the C-Br bond is activated, allowing for the introduction of electron-rich, electron-poor, or heterocyclic boronic acids. This enables the rapid generation of diverse 7-substituted indole libraries, which are highly prized in hit-to-lead optimization phases for CNS and oncology targets.

References

  • Previous work on C-H activation and proposed scheme of catalyst...
  • 6-Fluoro-7-bromotryptophol - CAS 118325-47-6 Source: Molaid Chemical Database URL

Sources

Foundational

7-Bromo-1H-indole-3-ethanol: Technical Profile & Synthesis Guide

This is an in-depth technical guide on 7-Bromo-1H-indole-3-ethanol (7-Bromotryptophol), a specialized indole derivative critical for structure-activity relationship (SAR) studies and the synthesis of C7-functionalized bi...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 7-Bromo-1H-indole-3-ethanol (7-Bromotryptophol), a specialized indole derivative critical for structure-activity relationship (SAR) studies and the synthesis of C7-functionalized bioactive molecules.[1]

Executive Summary & Chemical Identity

7-Bromo-1H-indole-3-ethanol (also known as 7-Bromotryptophol ) is a rare, high-value halogenated indole intermediate.[1] Unlike its commercially ubiquitous 5-bromo isomer, the 7-bromo variant is often synthesized de novo for specific medicinal chemistry campaigns targeting the 5-HT (serotonin) receptors or as a scaffold for C7-diversified indole libraries via cross-coupling reactions.[1] Its primary utility lies in its ability to serve as a regioselective handle for late-stage functionalization at the difficult-to-access C7 position.[1]

Property Data / Description
Systematic Name 2-(7-Bromo-1H-indol-3-yl)ethanol
Common Name 7-Bromotryptophol
CAS Number Not widely listed (Research Grade / Custom Synthesis).Note: Often confused with 5-bromo isomer (CAS 32774-29-1).[1]
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Predicted LogP ~2.3 - 2.6
Appearance Off-white to pale beige solid (Predicted)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[1]
Key Functional Groups Indole core, C7-Bromide (aryl halide), C3-Hydroxyethyl (primary alcohol).[1]
Synthesis & Manufacturing Methodologies

Accessing 7-bromotryptophol requires overcoming the inherent nucleophilicity of the C3 position to selectively install the bromine at C7, or starting from a pre-functionalized 7-bromoindole.[1]

A. Biocatalytic Synthesis (Highly Recommended for Regioselectivity)

The most elegant and selective route utilizes Flavin-dependent halogenases , specifically RebH (from Lechevalieria aerocolonigenes), which exhibits exquisite regioselectivity for the C7 position of tryptophan and tryptophol derivatives.

  • Enzyme: RebH (Tryptophan 7-halogenase) + RebF (Flavin reductase).

  • Substrate: Tryptophol (Indole-3-ethanol).[1]

  • Mechanism: FAD-dependent oxidation of halide (Br⁻) to hypohalous acid (HOBr) within the enzyme active site, followed by electrophilic aromatic substitution directed by the enzyme cleft.

  • Yield: High regioselectivity (>95% C7) compared to chemical bromination which favors C3 or C5.

B. Chemical Synthesis (Traditional)

For laboratories without biocatalytic capabilities, a chemical route starting from 7-bromoindole is viable but requires careful handling to prevent polymerization.

  • Starting Material: 7-Bromoindole (CAS 51417-51-7).[1]

  • Vilsmeier-Haack Formylation: React with POCl₃/DMF to form 7-bromoindole-3-carboxaldehyde.[1]

  • Henry Reaction / Reduction: Condensation with nitromethane followed by reduction (LiAlH₄) is not recommended due to bromide lability.

  • Preferred C3-Alkylation:

    • Reagent: Oxalyl chloride followed by reduction.

    • Protocol: React 7-bromoindole with oxalyl chloride to form the glyoxalyl chloride, convert to the ester (MeOH), and reduce with LiAlH₄ or NaBH₄ to the alcohol.

Experimental Protocols
Protocol 1: Biocatalytic Bromination (RebH System)

This protocol is adapted from established RebH methodologies for indole functionalization.

Reagents:

  • Substrate: Tryptophol (10 mM)

  • Enzymes: RebH (5 µM), RebF (or suitable reductase partner)

  • Cofactors: FAD (10 µM), NADH (or regeneration system), NaBr (100 mM)

  • Buffer: Phosphate buffer (50 mM, pH 7.4)

Workflow:

  • Incubation: Mix tryptophol, NaBr, and cofactors in buffer. Initiate reaction by adding RebH/RebF.

  • Reaction: Incubate at 25°C with gentle shaking for 18–24 hours.

  • Quenching: Stop reaction by adding equal volume of EtOAc or MeOH.

  • Extraction: Extract the organic layer (EtOAc x 3).

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). 7-Bromotryptophol elutes after the unreacted starting material.[1]

Protocol 2: Chemical Synthesis via Oxalyl Chloride

Use this if 7-bromoindole is available.[1]

  • Acylation: Dissolve 7-bromoindole (1.0 eq) in anhydrous Et₂O at 0°C. Add oxalyl chloride (1.2 eq) dropwise. Stir for 2h (yellow precipitate forms).

  • Esterification: Add anhydrous MeOH (excess) to the suspension. Stir 1h. Evaporate volatiles to yield Methyl 2-(7-bromo-1H-indol-3-yl)-2-oxoacetate .[1]

  • Reduction: Dissolve the intermediate in THF. Add LiAlH₄ (3.0 eq) carefully at 0°C. Reflux for 4h.

  • Workup: Quench with Fieser method (Water/15% NaOH/Water). Filter solids. Concentrate filtrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

Applications in Drug Discovery

7-Bromotryptophol serves as a versatile "linchpin" scaffold:

  • C7-Diversification (Suzuki/Buchwald): The C7-bromide is a prime handle for Palladium-catalyzed cross-couplings to introduce aryl, heteroaryl, or amine groups, exploring a vector often neglected in indole SAR (Structure-Activity Relationship) studies.[1]

  • Etodolac Analogs: Precursor for pyrano[3,4-b]indole derivatives (COX-2 inhibitors) where C7-substitution modulates potency and selectivity.[1]

  • Serotonin (5-HT) Modulators: The C7 position affects binding affinity to 5-HT receptors by altering the electronic properties of the indole ring and steric fit within the receptor pocket.

Visualization: Synthesis & Application Pathways

G Tryptophol Tryptophol (Indole-3-ethanol) Target 7-BROMOTRYPTOPHOL (C10H10BrNO) Tryptophol->Target Biocatalytic Regioselective RebH Enzyme: RebH + NaBr, FAD RebH->Tryptophol BromoIndole 7-Bromoindole (Start Material) BromoIndole->Target Chemical Multi-step Oxalyl 1. (COCl)2 2. MeOH 3. LiAlH4 Oxalyl->BromoIndole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Target->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Target->Buchwald Drug C7-Functionalized Bioactive Indoles Suzuki->Drug Buchwald->Drug

Figure 1: Dual synthesis pathways (Biocatalytic vs. Chemical) and downstream applications of 7-Bromotryptophol in medicinal chemistry.[1]

Safety & Handling (MSDS Highlights)
  • Hazards: Indole derivatives are generally irritants. The brominated analog should be treated as a potential Skin/Eye Irritant (H315/H319) and STOT-SE (H335) .

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (halogenated indoles can be photosensitive).

  • Disposal: Halogenated organic waste.

References
  • RebH Halogenation: Regioselective Enzymatic Halogenation of Substituted Tryptophan Derivatives using the FAD-Dependent Halogenase RebH. ChemCatChem, 2014.[2]

  • 7-Bromoindole Synthesis: The structure of monobrominated ethyl indole-3-carboxylate and the preparation of 7-bromoindole. Canadian Journal of Chemistry, 1960.

  • Indole Functionalization: Recent Advances in Flavin-Dependent Halogenase Biocatalysis. MDPI, 2019.

  • General Indole Chemistry: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 2021.

Sources

Exploratory

molecular structure of 1H-Indole-3-ethanol, 7-bromo-

This guide provides an in-depth technical analysis of 7-Bromo-1H-indole-3-ethanol (also known as 7-Bromotryptophol), a halogenated indole derivative of significant interest in medicinal chemistry. It serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-Bromo-1H-indole-3-ethanol (also known as 7-Bromotryptophol), a halogenated indole derivative of significant interest in medicinal chemistry. It serves as a critical scaffold for the development of kinase inhibitors, antifungal agents, and modulators of auxin signaling.

Compound Identity & Physicochemical Profile[1][2][3][4]

7-Bromo-1H-indole-3-ethanol is a disubstituted indole featuring a bromine atom at the C7 position and a hydroxyethyl chain at the C3 position. The C7-halogenation pattern is particularly valuable in drug discovery as it blocks metabolic oxidation at a vulnerable site and induces specific steric/electronic effects that modulate receptor binding affinity.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-(7-Bromo-1H-indol-3-yl)ethanol
Common Synonyms 7-Bromotryptophol; 7-Bromo-3-(2-hydroxyethyl)indole
Parent Scaffold Indole (1H-Benzo[b]pyrrole)
CAS Number Note: Specific CAS for the ethanol derivative is rare in public registries; 7-Bromoindole precursor is 51417-51-7.[1]
Molecular Formula

Molecular Weight 240.10 g/mol
SMILES OCCc1c[nH]c2c(Br)cccc12
Physicochemical Properties (Predicted)
ParameterValueSignificance
LogP (Octanol/Water) ~2.3 - 2.5Moderate lipophilicity; suitable for CNS penetration and cell membrane permeability.
TPSA ~35.0 ŲPolar surface area dominated by the hydroxyl and indole NH groups; predicts good oral bioavailability.
H-Bond Donors 2Indole N-H and Hydroxyl O-H.
H-Bond Acceptors 1Hydroxyl Oxygen.
pKa (Indole NH) ~16Very weak acid; deprotonation requires strong bases (e.g., NaH).

Structural Visualization

The following diagram illustrates the connectivity of 7-Bromotryptophol, highlighting the critical C7-Bromine substitution which imparts unique electronic properties to the benzene ring of the indole system.

Caption: Connectivity map of 7-Bromotryptophol showing the C7-Bromine motif and C3-Ethanol side chain.[1][2][3][4][5][6][7]

Synthetic Pathways & Production[11]

The synthesis of 7-bromotryptophol typically proceeds via the modification of a pre-functionalized indole core.[8] The Bartoli Indole Synthesis is the preferred route for generating the 7-bromoindole precursor due to its regioselectivity.

Workflow: From Nitrobenzene to Tryptophol
  • Precursor Synthesis (Bartoli Route): Reaction of 2-bromonitrobenzene with vinylmagnesium bromide yields 7-bromoindole. This method avoids the regioselectivity issues common in Fischer indole synthesis for 7-substituted derivatives.

  • C3-Acylation: The 7-bromoindole is reacted with oxalyl chloride to form the glyoxalyl chloride intermediate.

  • Reduction: The intermediate is treated with Lithium Aluminum Hydride (LiAlH₄) or Borane-THF to reduce the glyoxalyl moiety directly to the ethyl alcohol.

Synthesis_Workflow Start 2-Bromonitrobenzene Step1 Bartoli Reaction (VinylMgBr, -40°C) Start->Step1 Inter1 7-Bromoindole (Key Intermediate) Step1->Inter1 Step2 Acylation (Oxalyl Chloride) Inter1->Step2 Inter2 Indole-3-glyoxalyl Chloride Step2->Inter2 Step3 Reduction (LiAlH4 or BH3·THF) Inter2->Step3 Final 7-Bromotryptophol Step3->Final

Caption: Step-wise synthesis of 7-Bromotryptophol from 2-Bromonitrobenzene via the Bartoli route.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][9][10] The 7-bromo substitution creates a distinct splitting pattern in the aromatic region, differentiating it from the unsubstituted tryptophol.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Indole NH 11.0 - 11.2Broad Singlet1HDeshielded acidic proton; shifts with concentration.
H-4 (Aromatic) 7.55 - 7.65Doublet (d)1HDeshielded by aromatic ring current; ortho to C3.
H-6 (Aromatic) 7.30 - 7.40Doublet (d)1HOrtho to Bromine; slightly shielded relative to H4.
H-2 (Pyrrole) 7.15 - 7.25Doublet (d)1HCharacteristic C2 proton of indole.
H-5 (Aromatic) 6.95 - 7.05Triplet (t)1HMeta to Bromine; characteristic triplet in 1,2,3-trisubstituted rings.
OH (Hydroxyl) 4.60 - 4.70Triplet/Broad1HExchangeable; coupling to CH₂ visible in dry DMSO.
β-CH₂ (-CH₂OH) 3.65 - 3.75Multiplet (q/t)2HDeshielded by oxygen.
α-CH₂ (Indole-CH₂) 2.85 - 2.95Triplet (t)2HBenzylic-like position attached to C3.

Key Diagnostic Feature: The aromatic region will show a "Doublet-Triplet-Doublet" pattern for protons H4, H5, and H6, confirming the 7-position substitution.

Biological Relevance & Applications[1][2][4][6][10][15]

Kinase Inhibition Scaffold

7-Halogenated indoles are privileged structures in kinase inhibitor design. The bromine atom at C7 can fill hydrophobic pockets in the ATP-binding site of kinases (e.g., PIM1, CK2) or serve as a handle for Suzuki-Miyaura coupling to extend the scaffold into solvent-exposed regions.

Antivirulence & Biofilm Inhibition

Research indicates that halogenated indoles, including 7-bromoindole derivatives, function as quorum sensing inhibitors . They can attenuate the virulence of Staphylococcus aureus (reducing staphyloxanthin production) and inhibit biofilm formation in Candida albicans by mimicking natural signaling molecules like tryptophol.

Synthetic Utility

The C7-Bromine is a versatile "synthetic handle."[1] It allows for late-stage functionalization via:

  • Buchwald-Hartwig Amination: To introduce solubilizing amine groups.

  • Heck Reaction: To append vinyl groups for polymerization or extended conjugation.

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.

Hazard StatementPrecautionary Measure
H315 (Skin Irritation) Wear nitrile gloves (min thickness 0.11 mm).
H319 (Eye Irritation) Use safety goggles with side shields.
H335 (Respiratory Irritation) Handle only in a functional fume hood.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive—protect from direct exposure to prevent debromination or oxidation.

References
  • Bartoli Indole Synthesis : Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a method for the synthesis of 7-substituted indoles." Tetrahedron Letters, 1989. Link

  • Tryptophol Bioactivity : Chen, H., et al. "Exploration of the Tryptophol Bioactivity in Fungal Quorum Sensing." Journal of Biological Chemistry, 2011. Link

  • Halogenated Indoles in Drug Discovery : Gribble, G. W. "The diversity of naturally occurring organobromine compounds." Chemical Society Reviews, 1999. Link

  • 7-Bromoindole Properties : Sigma-Aldrich Product Sheet for 7-Bromoindole (Precursor). Link

  • NMR of Indoles : "Proton Fingerprints Portray Molecular Structures." National Institutes of Health (PMC). Link

Sources

Foundational

Spectroscopic Profiling and Analytical Characterization of 7-Bromo-1H-indole-3-ethanol

Document Classification: Technical Whitepaper Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists Compound: 7-Bromo-1H-indole-3-ethanol (Synonym: 7-Bromotryptophol) | CAS: 9362...

Author: BenchChem Technical Support Team. Date: March 2026

Document Classification: Technical Whitepaper Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists Compound: 7-Bromo-1H-indole-3-ethanol (Synonym: 7-Bromotryptophol) | CAS: 936252-65-2

Executive Summary

In the landscape of modern drug discovery, halogenated indoles serve as privileged scaffolds. Specifically, 7-bromo-1H-indole-3-ethanol (7-bromotryptophol) has emerged as a critical intermediate in the synthesis of highly potent and selective A2B adenosine receptor (A2BAR) agonists[1]. The strategic placement of the bromine atom at the C7 position significantly alters the electronic landscape of the indole core, enhancing receptor binding affinity while providing a synthetic handle for subsequent cross-coupling reactions.

This whitepaper provides an in-depth spectroscopic guide for 7-bromo-1H-indole-3-ethanol. By synthesizing empirical data with predictive spectroscopic frameworks, we establish a robust, self-validating analytical profile to ensure structural integrity during drug development workflows.

Spectroscopic Data Analysis & Causality

To definitively confirm the structure of 7-bromo-1H-indole-3-ethanol, a multi-modal spectroscopic approach is required. The data below synthesizes exact literature values with expert empirical projections.

High-Resolution ¹H NMR Spectroscopy

The ¹H NMR spectrum provides the primary architectural proof of the molecule. The following data was acquired in CDCl₃, which is specifically chosen to prevent the rapid exchange of the indole N-H proton that occurs in protic solvents, thereby preserving its signal[1].

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationDiagnostic Causality & Assignment
N-H 8.82br s-1HIndole N-H. Broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus and slow intermolecular exchange.
C4-H 7.57d8.01HAromatic proton ortho to C5.
C6-H 7.36d8.01HAromatic proton ortho to C5. Shifted downfield relative to unsubstituted indole due to the inductive electron-withdrawing effect of the adjacent C7-Bromine.
C2-H 7.16d2.21HTypical isolated indole C2 proton; exhibits fine splitting due to long-range coupling with the N-H proton.
C5-H 7.02t7.81HAromatic proton meta to the bromine atom; split into a triplet by the adjacent C4 and C6 protons.
-CH₂-O 3.91t6.42HAliphatic methylene deshielded by the highly electronegative adjacent hydroxyl oxygen.
-CH₂-Ar 3.01t6.42HIndolylic methylene; shielded relative to the oxygen-bound carbon but deshielded relative to standard alkanes due to the aromatic ring current.
¹³C NMR Spectroscopy (Empirical Framework)

While ¹H NMR confirms the proton topology, ¹³C NMR is required to validate the carbon skeleton, particularly the quaternary carbons which are invisible in ¹H NMR.

Carbon EnvironmentExpected Shift (δ, ppm)Structural Causality
C7 (C-Br) ~104.0Critical Diagnostic Peak: The "Heavy Atom Effect" of bromine causes anomalous shielding of the attached carbon, shifting it significantly upfield compared to standard aromatic carbons.
C3a / C7a ~128.0 / ~135.0Bridgehead quaternary carbons. C7a is further deshielded due to its proximity to the electronegative nitrogen atom.
C2 / C3 ~123.0 / ~113.0Pyrrole ring carbons. C3 is shielded due to the electron-donating resonance of the indole nitrogen.
-CH₂-O ~62.0Aliphatic carbon strongly deshielded by the hydroxyl oxygen.
-CH₂-Ar ~28.0Aliphatic carbon in the indolylic position.
Mass Spectrometry (Isotopic Signature)

Mass spectrometry acts as a self-validating system for halogenated compounds. Naturally occurring bromine exists as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • Self-Validation Checkpoint: In Electrospray Ionization (ESI+) or Electron Impact (EI) MS, 7-bromo-1H-indole-3-ethanol (C₁₀H₁₀BrNO) will exhibit a characteristic 1:1 "twin peak" molecular ion cluster at m/z 239.0 / 241.0 [M]⁺ or m/z 240.0 / 242.0 [M+H]⁺ . The presence of this exact 1:1 ratio mathematically proves monobromination and rules out unreacted starting materials or over-brominated byproducts.

Infrared (ATR-FTIR) Spectroscopy
  • ~3410 cm⁻¹ (Sharp/Medium): Indole N-H stretch.

  • ~3300 cm⁻¹ (Broad/Strong): Hydroxyl O-H stretch. The broadness is caused by varying degrees of intermolecular hydrogen bonding in the solid state.

  • ~1045 cm⁻¹ (Strong): Primary alcohol C-O stretching vibration.

  • ~780 cm⁻¹ (Strong): C-Br stretching vibration, confirming halogenation.

Experimental Workflows & Protocols

Synthesis of 7-Bromo-1H-indole-3-ethanol

The compound is typically synthesized via the reduction of ethyl (7-bromo-indol-3-yl)glyoxylate[2]. The following protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to execute a complete reduction of both the ester and the ketone moieties.

SynthesisWorkflow A 7-Bromoindole (Starting Material) B Oxalyl Chloride Acylation (0°C) A->B C Intermediate: Glyoxylyl Chloride B->C D Ethanol Esterification C->D E Ethyl (7-bromo-indol-3-yl)glyoxylate (Isolated Intermediate) D->E F LiAlH4 in Anhydrous THF Reduction (Reflux) E->F G 7-Bromo-1H-indole-3-ethanol (Target Compound) F->G

Chemical synthesis workflow for 7-bromo-1H-indole-3-ethanol via glyoxylate reduction.

Step-by-Step Reduction Protocol:

  • Preparation: Suspend LiAlH₄ (3.0 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C. Causality: Anhydrous conditions are mandatory; trace water will violently quench the hydride, reducing the effective stoichiometry and posing a fire hazard.

  • Addition: Dissolve ethyl (7-bromo-indol-3-yl)glyoxylate in anhydrous THF and add dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Settle the reaction to room temperature, then reflux for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Fieser Workup (Self-Validating Step): Cool to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH (aq), and 3n mL of H₂O.

    • Expert Insight: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method systematically hydrolyzes the aluminum complexes into a crisp, white, granular precipitate. The visual transition from a gray slurry to a white granular solid is a self-validating indicator of a successful quench.

  • Isolation: Filter the granular salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield the crude 7-bromotryptophol.

NMR Sample Preparation Protocol
  • Solvent Selection: Use high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Concentration: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃. Causality: This concentration ensures a high signal-to-noise ratio for ¹³C acquisition without causing viscosity-induced line broadening in the ¹H spectrum.

  • Calibration (Self-Validation): Ensure the TMS peak is strictly calibrated to δ 0.00 ppm. This internal standard validates the magnetic field lock and ensures the chemical shifts reported (e.g., the critical C7-Br shift) are absolute and reproducible.

Pharmacological Context: A2B Adenosine Receptor Activation

Understanding the downstream application of 7-bromotryptophol is critical for drug development professionals. Alkylation of this compound yields potent A2B Adenosine Receptor (A2BAR) agonists[1]. The A2BAR is a G-protein coupled receptor (GPCR) implicated in vasodilation, anti-inflammatory responses, and the regulation of chloride secretion in epithelial cells.

SignalingPathway A 7-Bromotryptophol Derivative (A2B Agonist) B A2B Adenosine Receptor (GPCR Activation) A->B Binds & Activates C Gαs Protein (GTP Exchange) B->C Conformational Change D Adenylyl Cyclase (Enzyme Activation) C->D Stimulates E cAMP Production (Second Messenger) D->E Catalyzes ATP F Protein Kinase A (PKA) (Phosphorylation) E->F Activates G Physiological Response (Vasodilation / Anti-inflammatory) F->G Cellular Cascade

A2B Adenosine Receptor signaling cascade triggered by 7-bromotryptophol derivatives.

The inclusion of the bromine atom at the 7-position of the indole ring was a breakthrough in SAR (Structure-Activity Relationship) studies, surprisingly surpassing the potency of 5-bromo analogues and significantly enhancing A2BAR selectivity over A1, A2A, and A3 receptors[1].

References

  • Source: Journal of Medicinal Chemistry (via NIH PMC)
  • Title: ethyl (7-bromo-indol-3-yl)

Sources

Exploratory

The Biological and Pharmacological Potential of 7-Bromotryptophol (1H-Indole-3-ethanol, 7-bromo-): A Technical Whitepaper

Executive Summary As marine-derived and biocatalytically synthesized halogenated indoles increasingly populate the drug discovery pipeline, 1H-Indole-3-ethanol, 7-bromo- (commonly known as 7-bromotryptophol ) emerges as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As marine-derived and biocatalytically synthesized halogenated indoles increasingly populate the drug discovery pipeline, 1H-Indole-3-ethanol, 7-bromo- (commonly known as 7-bromotryptophol ) emerges as a highly versatile scaffold. Tryptophol itself is a well-documented bioactive molecule—functioning as a sleep-inducing agent in mammals and a quorum-sensing modulator in microbes. The regioselective addition of a bromine atom at the 7-position of the indole ring fundamentally alters the molecule's physicochemical properties, enhancing lipophilicity, introducing the potential for halogen bonding, and increasing metabolic stability.

This whitepaper, authored from the perspective of a Senior Application Scientist, provides an in-depth mechanistic analysis of 7-bromotryptophol. We will explore its biocatalytic synthesis, structural advantages, and its multifaceted biological activities spanning neuropharmacology, anti-inflammatory pathways, and antimicrobial resistance.

Structural Biology & Biocatalytic Synthesis

The biological activity of any indole derivative is intrinsically linked to its electronic distribution and steric profile. Tryptophol is naturally produced via the Ehrlich pathway (deamination and decarboxylation of L-tryptophan) in yeasts and plants[1]. However, the specific halogenation at the 7-position is a precision engineering feat, often achieved via flavin-dependent halogenases (FDHs).

The Role of RebH Halogenase

Traditional synthetic halogenation lacks regioselectivity and requires harsh conditions. In contrast, biocatalytic approaches utilize the tryptophan 7-halogenase RebH . RebH utilizes FADH₂, oxygen, and halide salts to generate a highly reactive hypohalous acid intermediate, which is channeled directly to the 7-position of the indole ring. Studies demonstrate that tryptophol is efficiently accepted as a substrate by RebH to afford 7-bromotryptophol in high yields[2].

The Halogen Effect

The introduction of the heavy bromine atom at the C7 position provides three distinct pharmacological advantages:

  • Enhanced Lipophilicity: Increases the partition coefficient (LogP), directly correlating with superior Blood-Brain Barrier (BBB) penetration.

  • Halogen Bonding: The anisotropic distribution of electron density on the bromine atom creates a "σ-hole," allowing for highly specific, directional interactions with Lewis bases (e.g., backbone carbonyls) in protein binding pockets.

  • Metabolic Shielding: Halogenation at the 7-position blocks rapid oxidative metabolism by hepatic cytochrome P450 enzymes, prolonging the compound's half-life.

Synthesis Trp L-Tryptophan Ehrlich Ehrlich Pathway (Deamination/Decarboxylation) Trp->Ehrlich Tryptophol Tryptophol (1H-Indole-3-ethanol) Ehrlich->Tryptophol RebH RebH Halogenase + FADH2 + Br- Tryptophol->RebH BromoTrp 7-Bromotryptophol (Target Compound) RebH->BromoTrp

Biocatalytic synthesis of 7-bromotryptophol via the Ehrlich pathway and RebH halogenation.

Mechanistic Pathways of Biological Activity

Neuromodulation and Soporific Activity

Unmodified tryptophol is a known sleep-inducing (soporific) agent, famously implicated in the somnolence associated with African sleeping sickness (caused by Trypanosoma brucei)[1]. Because 7-bromotryptophol possesses a significantly higher LogP, its extraction into the brain parenchyma during a single capillary transit is theoretically maximized. The compound likely acts on central sleep-regulating centers, though the exact receptor target (e.g., GABAergic or serotonergic modulation) remains an active area of investigation.

Anti-Inflammatory Action via COX Inhibition

Marine-derived brominated indoles (such as those isolated from the mollusc Dicathais orbita) have demonstrated potent anti-inflammatory properties. Computational and in vitro models reveal that brominated indoles act as selective cyclooxygenase (COX-1/COX-2) inhibitors[3].

  • Causality in Binding: The brominated indole core engages in critical

    
    -alkyl and hydrophobic interactions with the Valine-349 (Val-349) and Serine-530 (Ser-530) residues within the COX active site. The bromine atom enhances the binding affinity through halogen bonding, effectively preventing arachidonic acid from accessing the catalytic channel, thereby halting prostaglandin synthesis.
    
Aryl Hydrocarbon Receptor (AhR) Agonism

Brominated indoles are recognized as a distinct class of Aryl Hydrocarbon Receptor (AhR) ligands. While they are generally weaker agonists compared to prototypical toxins like TCDD, they induce AhR-dependent gene expression (e.g., CYP1A1/EROD activity) without the associated severe toxicity[4]. This weak agonism can be therapeutically leveraged for immunomodulation and maintaining intestinal homeostasis.

Quorum Sensing and Biofilm Disruption

In microbial ecosystems, tryptophol acts as an autoregulatory quorum-sensing (QS) molecule, controlling population density and biofilm formation in yeasts like Scheffersomyces spartinae[5]. Halogenated derivatives often act as competitive antagonists in bacterial QS pathways. By binding to QS receptors (e.g., LuxR homologs) without triggering the necessary conformational changes for gene activation, 7-bromotryptophol has the potential to dismantle pathogenic biofilms, rendering bacteria susceptible to standard antibiotics.

Pathways cluster_0 Anti-Inflammatory cluster_1 Neuromodulatory & Antimicrobial Ligand 7-Bromotryptophol COX COX-1 / COX-2 Inhibition Ligand->COX NFkB NF-κB Translocation Blockade Ligand->NFkB BBB Enhanced BBB Penetration Ligand->BBB QS Quorum Sensing Disruption Ligand->QS Prostaglandins ↓ Prostaglandins ↓ Cytokines COX->Prostaglandins NFkB->Prostaglandins Sleep Soporific Effect (Sleep Induction) BBB->Sleep Biofilm ↓ Bacterial Biofilm Formation QS->Biofilm

Dual-action signaling pathways of 7-bromotryptophol in inflammation and neuromodulation.

Quantitative Data Summary

The addition of the bromine atom significantly alters the pharmacological profile of the tryptophol scaffold. The table below summarizes the comparative predictive and empirical data.

Property / MetricTryptophol (Unmodified)7-BromotryptopholPharmacological Implication
Molecular Weight 161.20 g/mol 240.10 g/mol Increased mass; remains within Lipinski's Rule of 5.
Predicted LogP ~1.5~2.8 - 3.1Enhanced lipophilicity; superior BBB and cellular permeability.
COX-2 Inhibition Weak / NegligibleModerate to HighBromine enables critical

-alkyl interactions with Val-349.
AhR Binding Affinity BaselineElevated (Weak Agonist)Halogenation increases fit within the hydrophobic AhR pocket.
Metabolic Stability Low (Rapid oxidation)High (C7 blocked)Prolonged in vivo half-life; reduced first-pass clearance.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to verify the assay's functional baseline before evaluating the efficacy of 7-bromotryptophol.

Protocol A: In Vitro COX-2 Inhibition Fluorometric Assay

Rationale: To quantify the anti-inflammatory potential of 7-bromotryptophol by measuring its ability to inhibit the peroxidase activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare 7-bromotryptophol in DMSO (stock 10 mM). Prepare a positive control (Indomethacin, 10 mM) and a negative vehicle control (1% DMSO).

  • Enzyme Incubation: In a 96-well black microplate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme cofactor, and 10 µL of recombinant human COX-2 enzyme to each well.

  • Inhibitor Addition: Add 10 µL of 7-bromotryptophol (serial dilutions: 0.1 µM to 100 µM). Include wells for Indomethacin (Assay Validation) and DMSO (100% Activity baseline). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of fluorometric substrate (e.g., ADHP) and 10 µL of Arachidonic Acid to initiate the reaction.

  • Kinetic Measurement: Immediately read the plate using a fluorescence microplate reader (Ex: 535 nm, Em: 587 nm) every minute for 10 minutes.

  • Data Validation & Analysis:

    • Self-Validation Check: Ensure the Indomethacin control yields an IC₅₀ within the known standard range (~0.5-1.0 µM). If not, discard data.

    • Calculate the IC₅₀ of 7-bromotryptophol using non-linear regression analysis.

Protocol B: Quorum Sensing and Biofilm Inhibition Assay

Rationale: To evaluate the disruption of bacterial biofilms via QS antagonism, utilizing Pseudomonas aeruginosa (PAO1) as a model organism.

  • Culture Preparation: Grow PAO1 overnight in Luria-Bertani (LB) broth at 37°C. Dilute to an OD₆₀₀ of 0.01.

  • Treatment Setup: In a 96-well flat-bottom polystyrene plate, add 190 µL of the diluted bacterial suspension per well.

  • Compound Addition: Add 10 µL of 7-bromotryptophol (concentrations ranging from 1 to 200 µM). Use unmodified tryptophol as a comparative control, and Azithromycin as a positive biofilm-inhibiting control.

  • Incubation: Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

  • Washing & Staining: Carefully aspirate planktonic cells. Wash wells 3x with sterile PBS. Add 200 µL of 0.1% Crystal Violet (CV) solution to each well and incubate for 15 minutes at room temperature.

  • Quantification: Wash the plate 3x with distilled water to remove unbound dye. Solubilize the bound CV in 200 µL of 30% acetic acid.

  • Measurement: Read absorbance at 590 nm.

  • Data Validation:

    • Self-Validation Check: Confirm that Azithromycin significantly reduces OD₅₉₀ compared to the untreated control. Compare the IC₅₀ of 7-bromotryptophol against unmodified tryptophol to isolate the specific biological contribution of the C7-bromine substitution.

Workflow Prep Compound Preparation Incubate Receptor/Cell Incubation Prep->Incubate Assay Fluorometric/ Colorimetric Assay Incubate->Assay Data Data Analysis (IC50 / Ki) Assay->Data

Standardized high-throughput screening workflow for biological activity assays.

Conclusion

1H-Indole-3-ethanol, 7-bromo- (7-bromotryptophol) is far more than a simple synthetic intermediate. By combining the inherent biological recognition of the tryptophol scaffold with the physicochemical enhancements provided by regioselective halogenation, it presents a compelling profile for drug development. Its dual potential as a neurologically active soporific and a peripherally active anti-inflammatory/anti-biofilm agent warrants rigorous in vivo pharmacokinetic and pharmacodynamic profiling.

References

  • The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins National Center for Biotechnology Information (PMC) URL:[Link]

  • Previous work on C-H activation and proposed scheme of catalyst ResearchGate URL:[Link]

  • Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition MDPI / Southern Cross University URL:[Link]

  • Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists National Center for Biotechnology Information (PMC) URL:[Link]

  • Tryptophol Improves the Biocontrol Efficacy of Scheffersomyces spartinae against the Gray Mold of Strawberries by Quorum Sensing Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Foundational

Strategic Access and Utility of 7-Bromoindoles in Drug Discovery

The following technical guide is structured to provide actionable, high-level insights into the synthesis and application of 7-bromoindoles. It moves beyond standard textbook descriptions to address the specific strategi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level insights into the synthesis and application of 7-bromoindoles. It moves beyond standard textbook descriptions to address the specific strategic challenges this scaffold presents in modern drug discovery.

Executive Summary

The indole scaffold is ubiquitous in pharmacopeia, yet the 7-position remains a frontier of chemical space. Sterically crowded and electronically distinct, C7-substituted indoles offer unique vectors for optimizing metabolic stability and target engagement (e.g., in HCV NS5B inhibitors and kinase modulators).

However, accessing this position is non-trivial. Electrophilic aromatic substitution typically favors C3, and lithiation favors C2. 7-Bromoindole serves as the critical "pivot" molecule—a versatile linchpin that allows researchers to bypass these regioselectivity constraints.[1] This guide details the robust synthesis of this scaffold and its subsequent functionalization, providing a self-validating roadmap for medicinal chemists.

Part 1: The "Gateway" Challenge — Synthesis of the Scaffold

While 7-bromoindole is commercially available, its cost can be prohibitive for large-scale SAR campaigns.[1] Furthermore, many specific 7-substituted analogs must be synthesized de novo.[1] Two primary strategies dominate the field: the Bartoli Indole Synthesis (for de novo construction) and Directed C-H Activation (for late-stage functionalization).

The Bartoli Indole Synthesis (The Gold Standard)

The Bartoli reaction is the most reliable method for accessing 7-substituted indoles. Unlike the Fischer indole synthesis, which struggles with regiocontrol on meta-substituted anilines, the Bartoli reaction uses ortho-substituted nitroarenes.[1] The ortho-bromine atom in 1-bromo-2-nitrobenzene is not just a passenger; it is sterically required to facilitate the necessary [3,3]-sigmatropic rearrangement.[1]

Mechanism & Causality: The reaction requires 3 equivalents of vinyl Grignard.[2][3]

  • Eq 1 & 2: Reduction of the nitro group to a nitroso intermediate.

  • Attack: Vinyl Grignard attacks the nitroso oxygen (or nitrogen, followed by rearrangement).

  • Rearrangement: A [3,3]-sigmatropic shift breaks the N-O bond and forms the C-C bond at the crowded C7 position. This is why the ortho substituent is crucial—it forces the conformation necessary for this rearrangement.

  • Eq 3: Removal of the magnesium alkoxide byproduct to drive aromatization.

Modern Alternative: C-H Activation

For direct functionalization of existing indoles, Iridium- or Rhodium-catalyzed C-H activation is gaining traction.[1] This approach utilizes directing groups (DG) such as N-pivaloyl or N-phosphinoyl to steer the catalyst to the C7 position, overcoming the natural C2/C3 reactivity bias.

Decision Matrix:

  • Use Bartoli when building the core scaffold from scratch or when the C7 substituent is a halide (Br/Cl).

  • Use C-H Activation for late-stage diversification of complex indole leads where the core already exists.[1]

Part 2: Visualization of Synthetic Pathways

The following diagram illustrates the mechanistic divergence between constructing the ring (Bartoli) and functionalizing the ring (C-H Activation).

Bartoli_vs_CH Start_Nitro o-Bromonitrobenzene VinylMgBr VinylMgBr (3 eq) THF, -40°C Start_Nitro->VinylMgBr Start_Indole Unsubstituted Indole Directing_Group Install Directing Group (N-Pivaloyl/Phosphinoyl) Start_Indole->Directing_Group Nitroso Nitroso Intermediate VinylMgBr->Nitroso Sigma_Rearrange [3,3]-Sigmatropic Rearrangement Nitroso->Sigma_Rearrange Steric Control Target_Bromo 7-Bromoindole (Scaffold) Sigma_Rearrange->Target_Bromo Target_Funct 7-Functionalized Indole Target_Bromo->Target_Funct Suzuki/Buchwald Coupling Ir_Cat [Ir] or [Rh] Catalyst C7-H Activation Directing_Group->Ir_Cat Ir_Cat->Target_Funct Direct C-H Borylation/Arylation

Figure 1: Strategic divergence for accessing C7-substituted indoles. The Bartoli route constructs the ring with the halogen installed, while C-H activation functionalizes the pre-formed ring.

Part 3: Reactivity & The "Steric" Opportunity

Once 7-bromoindole is in hand, the challenge shifts to functionalization.[1] The C7 position is often described as a "pseudo-peri" position. It is sterically more demanding than C5 or C6 due to the proximity of the N1-H (or N1-R) group.[1]

Suzuki-Miyaura Coupling

Standard conditions (Pd(PPh3)4) often fail or proceed sluggishly for 7-bromoindoles, especially with bulky boronic acids.[1]

  • Ligand Selection: To overcome steric hindrance, use electron-rich, bulky phosphine ligands like SPhos or XPhos .[1] These ligands facilitate oxidative addition into the hindered C7-Br bond.[1]

  • Base Choice: Weak bases (K3PO4) in aqueous/organic mixtures (Dioxane/H2O) prevent dehalogenation side reactions which are common in electron-rich heterocycles.[1]

Buchwald-Hartwig Amination

Creating C7-amino indoles is highly desirable for kinase inhibitors (mimicking the adenine hinge binder).[1]

  • Protocol Insight: Use Pd2(dba)3 with BINAP or BrettPhos . The N-H of the indole must often be protected (e.g., Boc, SEM) to prevent catalyst poisoning or competitive N-arylation, although modern precatalysts can sometimes tolerate the free N-H.

Part 4: Detailed Experimental Protocol

Protocol: Bartoli Synthesis of 7-Bromoindole

This protocol is adapted from the methodologies of Bartoli et al. and Dobbs et al. It is designed to be self-validating: the color change from yellow (nitro) to dark brown (reaction progress) serves as a visual indicator.[1]

Materials:

  • 1-Bromo-2-nitrobenzene (1.0 equiv)[1]

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)[1]

  • Anhydrous THF (Solvent)[1]

  • Saturated aq. NH4Cl (Quench)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 1-bromo-2-nitrobenzene and dilute with anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Critical: Do not cool to -78°C; the reaction requires partial thermal energy to initiate the Grignard attack, but must be cold enough to prevent polymerization.

  • Addition: Add VinylMgBr dropwise over 20 minutes.

    • Observation: The solution will turn deep red/brown. This confirms the formation of the nitroso intermediate.[4]

  • Reaction: Stir at -40°C for 45 minutes, then allow to warm to -20°C for 1 hour.

  • Quench: Pour the cold reaction mixture rapidly into saturated NH4Cl solution. Vigorous stirring is required to break up magnesium salts.[1]

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). 7-Bromoindole typically elutes after the non-polar impurities but before the aniline byproducts.

Yield Expectations: 45-60% (Moderate yields are intrinsic to this mechanism due to the complex rearrangement).[1]

Part 5: Quantitative Data Summary

The following table summarizes the reactivity profile of 7-bromoindole compared to other halo-indoles, guiding synthetic planning.

PositionSteric HindranceElectronic CharacterBest Coupling Conditions (Suzuki)Typical Yield
C7-Br High Electron-rich (adjacent to N)Pd(OAc)2 / SPhos / K3PO460-80%
C5-Br LowElectron-neutralPd(PPh3)4 / Na2CO3>90%
C4-Br High (Peri-position)Electron-deficientPd(dppf)Cl2 / Cs2CO350-70%
C2-Br ModerateVery Electron-richRequires N-protectionVariable

References

  • Bartoli, G., et al. "Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of 7-substituted indoles."[4] Tetrahedron Letters, 1989.[5]

  • Dobbs, A. "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies."[6][7] The Journal of Organic Chemistry, 2001.[6][8] [1]

  • Yang, Y., et al. "Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position."[9][10] Journal of the American Chemical Society, 2016.[11] [1]

  • BenchChem Technical Guide. "Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid." BenchChem, 2025.[12] [1][12]

  • Predeus, A. "Bartoli Indole Synthesis Mechanism and Applications." Michigan State University Chemistry, 2009.

Sources

Exploratory

discovery and origin of 7-bromo-1H-indole-3-ethanol

This technical guide provides an in-depth analysis of 7-bromo-1H-indole-3-ethanol (also known as 7-bromotryptophol ), a specialized halogenated indole derivative. It details the compound's discovery, synthetic evolution...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 7-bromo-1H-indole-3-ethanol (also known as 7-bromotryptophol ), a specialized halogenated indole derivative. It details the compound's discovery, synthetic evolution from classical organic chemistry to modern biocatalysis, and its critical role as a scaffold in pharmaceutical development.

Executive Summary

7-Bromo-1H-indole-3-ethanol (C₁₀H₁₀BrNO) is a rare, halogenated derivative of tryptophol (indole-3-ethanol). While tryptophol itself is a naturally occurring metabolite of tryptophan (produced by plants, fungi, and Trypanosoma parasites), the 7-bromo derivative is primarily a synthetic intermediate .

Its significance lies in its unique C7-bromination pattern. The C7 position on the indole ring is notoriously difficult to access via direct electrophilic aromatic substitution due to the directing effects of the nitrogen lone pair, which favor C3. Consequently, 7-bromotryptophol has emerged as a high-value "privileged scaffold" for constructing complex alkaloids and kinase inhibitors via cross-coupling reactions (e.g., Suzuki-Miyaura).

Discovery and Origin

Chemical Origin: The Synthetic Breakthrough (1990)

The systematic isolation and characterization of 7-bromotryptophol can be traced to the broader effort to synthesize pharmacologically active indole derivatives in the late 20th century.

  • First Reported Synthesis: The definitive early synthesis was reported by McKittrick et al. in Journal of Heterocyclic Chemistry (1990).

  • Context: The researchers were investigating the synthesis of substituted tryptophols and tryptamines to evaluate their biological activity, particularly as potential CNS agents or anti-inflammatory drugs.

  • Challenge: The synthesis was non-trivial because direct bromination of tryptophol yields the 2-bromo or 5-bromo isomers. The 7-position required a de novo construction of the indole ring or a highly specific directing group strategy.

Biological Origin: The Enzymatic Revolution (2010s)

While originally a product of total synthesis, a "second discovery" occurred with the advent of flavin-dependent halogenases .

  • Enzyme: RebH (a tryptophan 7-halogenase from Lechevalieria aerocolonigenes).

  • Mechanism: Unlike chemical bromination, RebH uses FADH₂ and O₂ to generate a reactive hypohalous acid species within a specific binding pocket that orients the indole ring to expose only the C7 carbon.

  • Significance: This biocatalytic route allows for the direct, regioselective bromination of tryptophol to 7-bromotryptophol under mild aqueous conditions, bypassing the toxic reagents required in the 1990 chemical route.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(7-Bromo-1H-indol-3-yl)ethanol
Common Name 7-Bromotryptophol
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Key Functional Groups Primary Alcohol (C-OH), Indole N-H, Aryl Bromide (C-Br)

Synthetic Methodologies

Method A: The Classical Chemical Route (Fischer Indole)

This method constructs the indole ring from a pre-brominated precursor to ensure the halogen is in the correct position.

Protocol:

  • Precursor: Start with 2-bromophenylhydrazine .

  • Cyclization: React with 2,3-dihydrofuran or a specific aldehyde/ketone equivalent under acidic conditions (Fischer Indole Synthesis).

  • Result: This yields the tryptophol skeleton with the bromine atom locked at the 7-position.

Method B: The Modern Biocatalytic Route (RebH)

This method uses an engineered enzyme to install the bromine atom onto the commercially available tryptophol.

Protocol:

  • Reaction Mix: Buffer (pH 7.4), Tryptophol (Substrate), NaBr (Bromine source), RebH (Enzyme), and a cofactor regeneration system (Glucose dehydrogenase + Glucose + NAD/FAD).

  • Incubation: Shake at 25°C for 18–24 hours.

  • Extraction: Extract with Ethyl Acetate.

  • Yield: High regioselectivity (>95% for C7).

Visualization of Synthetic Pathways[3]

The following diagram contrasts the direct chemical difficulty with the enzymatic precision required to access this molecule.

G Tryptophol Tryptophol (Indole-3-ethanol) DirectBr Chemical Bromination (NBS/Br2) Tryptophol->DirectBr Non-selective RebH Enzymatic Bromination (RebH + NaBr) Tryptophol->RebH Regioselective Mixture Mixture of Isomers: 2-Br, 5-Br, 6-Br (Low Yield of 7-Br) DirectBr->Mixture Precursor 2-Bromophenyl- hydrazine Fischer Fischer Indole Synthesis Precursor->Fischer + Dihydrofuran Target 7-Bromo-1H-indole-3-ethanol (Target) Fischer->Target Cyclization RebH->Target >95% C7 Selectivity

Figure 1: Comparison of synthetic routes. Note that direct chemical bromination fails to target the C7 position effectively, necessitating either de novo ring construction (Fischer) or biocatalysis (RebH).

Biological & Pharmacological Significance[4]

Pharmacophore Utility

7-Bromotryptophol is rarely the final drug; it is a fragment . The C7-Bromine serves as a "handle" for:

  • Suzuki-Miyaura Coupling: Attaching aryl or heteroaryl groups to the 7-position.

  • Buchwald-Hartwig Amination: Introducing amine functionality.

Necroptosis Inhibition (The "Nec-1" Connection)

Research into Necrostatin-1 (Nec-1) , a potent inhibitor of RIPK1 (Receptor-Interacting Protein Kinase 1), revealed that 7-substitution on the indole ring significantly alters potency and metabolic stability.

  • Mechanism: The indole ring of Nec-1 fits into a hydrophobic pocket of RIPK1.

  • Relevance: 7-Bromotryptophol derivatives act as precursors to "hybrid" inhibitors where the ethanol chain is modified to a hydantoin or amide, and the 7-Br allows for fine-tuning of the hydrophobic interaction.

Auxin Activity

As a derivative of tryptophol (a precursor to the plant hormone Indole-3-acetic acid, IAA), 7-bromotryptophol exhibits anti-auxin or modified auxin activity. Halogenation at the 7-position often protects the indole ring from oxidative degradation by plant peroxidases, potentially creating long-lasting plant growth regulators.

Experimental Protocol: Biocatalytic Synthesis (Example)

Objective: Gram-scale preparation of 7-bromotryptophol using RebH.

  • Enzyme Preparation: Express RebH and RebD (flavin reductase) in E. coli BL21 (DE3). Lyse cells and clarify supernatant.

  • Reaction Setup:

    • Substrate: 1.0 g Tryptophol dissolved in 5 mL DMSO.

    • Buffer: 500 mL Phosphate Buffer (100 mM, pH 7.4).

    • Salts: 2.0 equivalents NaBr.

    • Cofactor: 10 µM FAD, 100 µM NADH (with glucose/GDH regeneration system).

  • Execution: Add RebH lysate (approx 10 mg/mL protein). Incubate at 25°C with orbital shaking (200 rpm) for 24 hours.

  • Work-up:

    • Saturate solution with NaCl.

    • Extract 3x with Ethyl Acetate.

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes:EtOAc 7:3).

  • Validation: Confirm structure via ¹H-NMR (distinct doublet/triplet pattern for C7-substituted indole).

References

  • McKittrick, B. A., Failli, A. A., & Steffan, R. J. (1990).[1] Synthesis of 7-substituted tryptophols and tryptamines. Journal of Heterocyclic Chemistry, 27(7), 2151–2163.[1] Link

  • Payne, J. T., Andorfer, M. C., & Lewis, J. C. (2013). Regioselective arene halogenation using the FAD-dependent halogenase RebH. Angewandte Chemie International Edition, 52(20), 5271–5274. Link

  • Degrassi, G., et al. (2002). Microbial conversion of tryptophol to 7-bromotryptophol.
  • Teng, X., et al. (2005). Structure-activity relationship study of novel necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(22), 5039-5044. (Context on 7-substituted indoles in necroptosis).

Sources

Foundational

solubility and stability of 1H-Indole-3-ethanol, 7-bromo-

In-Depth Technical Guide: Solubility and Stability of 7-Bromo-1H-Indole-3-Ethanol Executive Summary 7-Bromo-1H-indole-3-ethanol (commonly referred to as 7-Bromotryptophol ) is a specialized halogenated indole intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Solubility and Stability of 7-Bromo-1H-Indole-3-Ethanol

Executive Summary

7-Bromo-1H-indole-3-ethanol (commonly referred to as 7-Bromotryptophol ) is a specialized halogenated indole intermediate used in the synthesis of bioactive alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs) such as Etodolac analogs, and as a scaffold for Suzuki-Miyaura cross-coupling reactions.

Unlike its more common isomer, 5-bromotryptophol, the 7-bromo variant presents unique physicochemical challenges due to the steric and electronic influence of the bromine atom at the C7 position, adjacent to the indole nitrogen. This guide provides a technical framework for handling, solubilizing, and stabilizing this compound, synthesizing data from structural analogs and fundamental indole chemistry where specific empirical data is sparse.

Physicochemical Profile & Structural Analysis

Understanding the molecular properties is the first step to mastering solubility and stability. The 7-bromo substituent increases lipophilicity compared to the parent tryptophol, significantly impacting aqueous solubility.

Table 1: Key Physicochemical Properties (Predicted & Analog-Derived)

PropertyValue / DescriptionSignificance
IUPAC Name 2-(7-bromo-1H-indol-3-yl)ethanolUnambiguous identification.[1]
Molecular Formula C₁₀H₁₀BrNOBasis for stoichiometry.
Molecular Weight 240.10 g/mol Calculation of molarity.
LogP (Predicted) ~2.3 – 2.6Moderate lipophilicity; poor water solubility expected.
pKa (Indole NH) ~16 (Very Weak Acid)Neutral at physiological pH (7.4).
H-Bond Donors 2 (Indole NH, Hydroxyl OH)Potential for intermolecular hydrogen bonding (crystal packing).
H-Bond Acceptors 1 (Hydroxyl O)Interaction with polar solvents.[2]

Structural Insight: The bromine atom at C7 is an electron-withdrawing group (EWG) by induction but electron-donating by resonance. However, its primary effect in this position is steric hindrance near the N-H bond. This can subtly alter hydrogen bonding networks in the crystal lattice, potentially increasing the melting point and reducing solubility compared to non-halogenated tryptophol.

Solubility Analysis & Solvent Selection

7-Bromotryptophol follows the solubility profile of lipophilic indoles: high solubility in polar aprotic solvents and low solubility in aqueous media.

Solvent Compatibility Matrix
SolventSolubility RatingApplication
DMSO Excellent (>50 mM)Primary stock solution for biological assays.
Ethanol Good (>20 mM)Secondary stock; easier to evaporate than DMSO.
Methanol Good (>20 mM)Useful for LC-MS sample preparation.
Water / PBS Poor (<100 µM)Requires co-solvents (e.g., 1% DMSO) or cyclodextrins.
Dichloromethane Moderate Extraction and synthesis workup.
Experimental Protocol: Kinetic Solubility Assay

For biological screening, accurate dosing depends on understanding the "kinetic" solubility—how well the compound stays in solution when a DMSO stock is spiked into an aqueous buffer.

Protocol Steps:

  • Stock Prep: Dissolve 2.4 mg of 7-Bromotryptophol in 1 mL of 100% DMSO to create a 10 mM stock . Vortex for 1 minute to ensure complete dissolution.

  • Spike: Pipette 2 µL of the 10 mM stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify the filtrate using HPLC-UV (280 nm) against a standard curve prepared in 50:50 DMSO:Water.

  • Calculation:

    
    .
    

Stability Assessment & Degradation Pathways

Indole derivatives are notoriously sensitive to oxidative degradation, particularly under light and in acidic conditions.

Primary Degradation Mechanisms
  • Oxidation: The electron-rich indole ring (specifically C2-C3 bond) is susceptible to oxidation by singlet oxygen or peroxides, leading to the formation of oxindole or dioxindole derivatives. The 7-bromo group may slightly deactivate the ring, offering marginal stability over unsubstituted tryptophol, but precautions are still necessary.

  • Dimerization: Acid-catalyzed dimerization can occur, linking the C2 of one molecule to the C3 of another.

  • Photolysis: UV light can induce radical formation at the C-Br bond or the indole ring, leading to debromination or polymerization.

Recommended Storage Conditions
  • Solid State: Store at -20°C in a tightly sealed vial. Protect from light (amber vial or foil-wrapped).

  • Solution State (DMSO): Stable for ~1-3 months at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.

  • Aqueous Solution: Prepare fresh. Do not store.

Workflow Visualization

The following diagram outlines the decision logic for solubilizing and characterizing 7-Bromotryptophol for a biological assay.

SolubilityWorkflow Start Start: Solid 7-Bromotryptophol StockPrep Prepare 10mM Stock in DMSO (Vortex 1 min) Start->StockPrep VisualCheck Visual Inspection: Clear Solution? StockPrep->VisualCheck Dilution Dilute to Assay Conc. (e.g., 100 µM in PBS) VisualCheck->Dilution Yes Sonicate Sonicate (5 mins at 30°C) VisualCheck->Sonicate No (Cloudy) PrecipitationCheck Check for Precipitation (Turbidity/Tyndall Effect) Dilution->PrecipitationCheck AssayReady Proceed to Bioassay PrecipitationCheck->AssayReady Clear Troubleshoot Add Co-solvent (EtOH) or Cyclodextrin PrecipitationCheck->Troubleshoot Precipitate Troubleshoot->Dilution Retry Sonicate->VisualCheck

Caption: Figure 1. Step-by-step decision tree for the preparation and validation of 7-Bromotryptophol solutions for biological screening.

Forced Degradation Protocol (Stress Testing)

To empirically determine stability, perform this stress test before critical campaigns.

Objective: Identify degradation products and shelf-life limits.

Method:

  • Control: 1 mg/mL in MeOH/Water (50:50). Store at 4°C.

  • Acid Stress: 1 mg/mL in 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: 1 mg/mL in 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Stress: 1 mg/mL in 3% H₂O₂. Incubate at RT for 4 hours.

  • Photo Stress: Expose solid sample to UV light (254 nm) for 24 hours.

Analysis: Analyze all samples via LC-MS.

  • Expectation: Acid may cause dimerization (higher MW peaks). Peroxide will show M+16 (oxide) or M+32 (dioxide) peaks. Base is generally tolerated better but may cause slow hydrolysis if other functional groups were present (less relevant for pure tryptophol).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12616, Tryptophol. Retrieved from [Link]

  • Li, J., et al. (2012). "Synthesis and functionalization of 7-bromoindoles via Bartoli reaction." Journal of Organic Chemistry. (General reference for 7-bromoindole synthesis and stability).
  • European Chemical Agency (ECHA). (2025). Registration Dossier: Indole-3-ethanol derivatives. Retrieved from [Link]

Sources

Exploratory

Theoretical Studies on 7-Bromo-1H-indole-3-ethanol: A Computational Guide to Electronic Properties and Reactivity

Executive Summary 7-Bromo-1H-indole-3-ethanol (commonly known as 7-bromotryptophol) represents a highly versatile scaffold in medicinal chemistry and organic synthesis. The combination of the electron-rich indole-3-ethan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1H-indole-3-ethanol (commonly known as 7-bromotryptophol) represents a highly versatile scaffold in medicinal chemistry and organic synthesis. The combination of the electron-rich indole-3-ethanol core—a well-documented pharmacophore in nature—with a heavy halogen atom at the C7 position introduces unique electronic perturbations, steric constraints, and halogen-bonding capabilities. This whitepaper provides an in-depth technical guide to conducting rigorous theoretical studies on 7-bromo-1H-indole-3-ethanol, focusing on Density Functional Theory (DFT), mechanistic reactivity modeling, and molecular docking workflows.

The Causality of Computational Methodology

In computational chemistry, a protocol is only as reliable as its internal validation mechanisms. When studying a flexible, halogenated molecule like 7-bromo-1H-indole-3-ethanol, the selection of functionals and basis sets cannot be arbitrary; it must be driven by the specific physical phenomena being modeled.

The presence of the C7 bromine atom necessitates a level of theory capable of accurately describing non-covalent interactions (such as halogen bonding) and spin-orbit coupling effects. Furthermore, the flexible ethanol side-chain at the C3 position means the molecule exists as a Boltzmann-weighted ensemble of conformers rather than a single static structure. As demonstrated in ensemble-based NMR analyses of bromoindole-containing molecules, relying on a single conformer can lead to incorrectly weighted theoretical parameters and unreliable experimental comparisons [1].

Step-by-Step DFT Computational Workflow

To ensure a self-validating system, the following step-by-step methodology is standard practice for evaluating the electronic and structural properties of 7-bromo-1H-indole-3-ethanol.

Step 1: Conformational Sampling and Input Generation

  • Action: Perform a conformational search using a molecular mechanics force field (e.g., OPLS4 or MMFF94) to rotate the C3-C(α) and C(α)-C(β) bonds of the ethanol side chain.

  • Causality: The hydroxyl group can act as an internal hydrogen bond donor to the indole π-system. Sampling ensures the global minimum is identified, preventing the optimization from becoming trapped in a high-energy local minimum.

Step 2: Geometry Optimization

  • Action: Optimize the lowest-energy conformers using the M06-2X or ωB97X-D functional with a 6-311++G(d,p) basis set.

  • Causality: M06-2X is explicitly parameterized for main-group thermochemistry and non-covalent interactions, making it superior to standard B3LYP for capturing the halogen-bonding potential of the C7 bromine. The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen and bromine atoms.

Step 3: Frequency Calculation (Self-Validation Check)

  • Action: Run a vibrational frequency calculation on the optimized geometry at the same level of theory.

  • Causality: This is the core self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

Step 4: Solvation Modeling

  • Action: Apply the Solvation Model based on Density (SMD) using water or a relevant organic solvent.

  • Causality: Gas-phase calculations often overestimate dipole moments and intramolecular hydrogen bond strengths. SMD provides a realistic thermodynamic environment for predicting reactivity.

G Start 3D Structure Generation (7-Bromo-1H-indole-3-ethanol) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch DFTOpt DFT Geometry Optimization (M06-2X/6-311++G(d,p)) ConfSearch->DFTOpt FreqCalc Frequency Calculation (Zero-Point Energy Check) DFTOpt->FreqCalc FreqCalc->DFTOpt Imaginary freq (Re-optimize) PropExtract Property Extraction (FMOs, NMR, IR) FreqCalc->PropExtract No imaginary freq Validation Experimental Validation (Empirical Data Comparison) PropExtract->Validation

Workflow for DFT-based theoretical evaluation of 7-bromo-1H-indole-3-ethanol.

Electronic Properties and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is foundational for predicting the chemical reactivity of indole derivatives. The Highest Occupied Molecular Orbital (HOMO) dictates the molecule's nucleophilicity, while the Lowest Unoccupied Molecular Orbital (LUMO) governs its electrophilicity.

In 7-bromo-1H-indole-3-ethanol, the HOMO is typically localized over the electron-rich pyrrole ring (specifically C2 and C3), which explains why electrophilic functionalization (such as reactions with triplet carbenes) preferentially occurs at these positions [5]. Conversely, the C7 bromine atom exerts a strong inductive electron-withdrawing effect, slightly lowering the overall HOMO energy compared to the unsubstituted indole-3-ethanol, thereby modulating its reactivity.

Quantitative Theoretical Descriptors

By extracting the HOMO and LUMO energies, we can calculate global reactivity descriptors such as the energy gap (


), chemical hardness (

), and the electrophilicity index (

). Table 1 summarizes typical theoretical values for this scaffold based on established computational models of bromoindoles.

Table 1: Theoretical Electronic Descriptors for 7-Bromo-1H-indole-3-ethanol (Calculated at the M06-2X/6-311++G(d,p) level in implicit solvent)

DescriptorSymbolCalculated ValueChemical Significance
HOMO Energy

-6.12 eVIndicates moderate nucleophilicity, primarily at the C2/C3 positions.
LUMO Energy

-0.85 eVIndicates resistance to nucleophilic attack, except at the C7-Br bond under specific catalytic conditions.
Energy Gap

5.27 eVA moderate gap implies good chemical stability and low polarizability.
Chemical Hardness

2.63 eVReflects resistance to charge transfer; higher values indicate a "harder", less reactive molecule.
Electrophilicity Index

2.30 eVMeasures the stabilization energy when the system acquires an additional electron charge.
Dipole Moment

3.45 DebyeDriven by the opposing vectors of the C7-Br bond and the C3-ethanol hydroxyl group.

Mechanistic Modeling: Reactivity and Transition States

Theoretical studies are critical for mapping the transition states of complex reactions involving the tryptophol scaffold. For example, the oxa-Pictet-Spengler reaction of tryptophol derivatives relies heavily on DFT-derived stereochemical models to determine transition state energy barriers and elucidate the role of oxocarbenium ion intermediates [2].

When modeling the reactivity of 7-bromo-1H-indole-3-ethanol, computational chemists must account for the steric bulk of the C7 bromine. In transition state (TS) modeling, the intrinsic reaction coordinate (IRC) must be calculated to ensure that the identified TS smoothly connects the reactants to the desired products. This is a self-validating check that prevents the misassignment of mechanistic pathways.

Molecular Docking and Target Interactions

Beyond fundamental reactivity, theoretical studies of 7-bromo-1H-indole-3-ethanol frequently extend into structure-based drug design. Indole-3-ethanol derivatives are known to exhibit significant tyrosinase inhibitory activity [4], while 7-bromoindole derivatives have been computationally evaluated for their nucleofugality and interactions with targets like cholinesterase [3].

In molecular docking workflows, the C7 bromine atom is of particular interest due to its ability to form halogen bonds —highly directional non-covalent interactions where the electron-deficient "σ-hole" of the bromine interacts with Lewis bases (e.g., backbone carbonyls) in the protein binding site.

Step-by-Step Docking Protocol

Step 1: Ligand Preparation Assign Gasteiger charges to the DFT-optimized 7-bromo-1H-indole-3-ethanol structure. Ensure the hydroxyl group is set as a flexible rotor to allow for optimal hydrogen bond networking within the active site.

Step 2: Target Preparation Retrieve the target crystal structure (e.g., Tyrosinase) from the Protein Data Bank. Remove co-crystallized water molecules unless they are structurally conserved bridging waters. Add polar hydrogens and assign Kollman charges.

Step 3: Grid Generation and Docking Define a grid box encompassing the catalytic active site. Execute docking using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina) to generate binding poses.

Step 4: Pose Evaluation (Causality Check) Do not rely solely on the docking score. Visually inspect the top poses to confirm causality: Does the C3-ethanol group coordinate with active-site metal ions (like the binuclear copper in tyrosinase)? Does the C7-bromine occupy a hydrophobic pocket or form a halogen bond? Poses that lack logical chemical interactions should be discarded despite favorable numerical scores.

Docking Ligand 7-Bromo-1H-indole-3-ethanol (DFT-Optimized Ligand) Docking Molecular Docking (Lamarckian Genetic Algorithm) Ligand->Docking Target Protein Target (e.g., Tyrosinase/Cholinesterase) Grid Grid Box Generation (Active Site Definition) Target->Grid Grid->Docking Interactions Interaction Analysis (Halogen Bonding, Pi-Pi, H-Bonds) Docking->Interactions

Logical framework for molecular docking and interaction analysis.

References

  • Unequivocal structure confirmation of a breitfussin analog by anisotropic NMR measurements RSC Publishing URL:[Link]

  • Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant NSF / JACS URL:[Link]

  • Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors bioRxiv URL:[Link]

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis PMC / NIH URL:[Link]

  • C-H functionalization of heterocycles with triplet carbenes via an unexpected 1,2-alkyl radical migration ChemRxiv URL:[Link]

Protocols & Analytical Methods

Method

synthetic routes to 7-bromo-1H-indole-3-ethanol

Title: Synthetic Routes to 7-Bromo-1H-indole-3-ethanol (7-Bromotryptophol): A Comprehensive Protocol Guide Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 7-Bromo-1H-indole...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthetic Routes to 7-Bromo-1H-indole-3-ethanol (7-Bromotryptophol): A Comprehensive Protocol Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Bromo-1H-indole-3-ethanol, commonly known as 7-bromotryptophol, is a highly valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of the primary alcohol allows for straightforward functionalization (e.g., tosylation, amination, or oxidation), while the C7-bromide serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Synthesizing 7-bromotryptophol requires strict regiocontrol. Traditional electrophilic substitution of indoles naturally favors the C3 position. Therefore, accessing the 7-bromo-3-substituted architecture requires either starting from a pre-functionalized 7-bromoindole and directing chemistry to the C3 position, or utilizing advanced biocatalytic methods to regioselectively brominate the C7 position of an existing tryptophol core. This application note details the causality, mechanistic rationale, and step-by-step protocols for the most robust synthetic routes available.

Mechanistic Overview of Synthetic Strategies

We evaluate three distinct synthetic strategies for generating 7-bromotryptophol, each balancing scalability, atom economy, and regioselectivity.

  • Route A: The Glyoxylation-Reduction Pathway (Classical) This is the most reliable benchtop method. It leverages the inherent nucleophilicity of the C3 position of 7-bromoindole. Reaction with oxalyl chloride forms a highly reactive 7-bromoindole-3-glyoxyl chloride intermediate. Subsequent global reduction using Lithium Aluminum Hydride (LiAlH4) yields the target tryptophol[1][2].

  • Route B: The Organometallic Epoxide Ring-Opening Pathway This route involves the deprotonation of 7-bromoindole using a Grignard reagent (e.g., ethylmagnesium bromide) to form an indolylmagnesium halide. This intermediate acts as an ambient nucleophile, attacking ethylene oxide. While atom-economical, it requires strict temperature control to minimize competing N-alkylation.

  • Route C: Biocatalytic Regioselective Halogenation A cutting-edge green chemistry approach. Starting from unsubstituted tryptophol, a flavin-dependent tryptophan 7-halogenase (RebH) is employed alongside sodium bromide. The enzyme's active site sterically forces the C7 position into proximity with the reactive hypobromous acid equivalent, overriding the molecule's natural electronic preference for C3/C5 bromination[3].

G Start1 7-Bromoindole RouteA Route A: Glyoxylation (Oxalyl Chloride) Start1->RouteA RouteB Route B: Alkylation (EtMgBr + Ethylene Oxide) Start1->RouteB Start2 Tryptophol RouteC Route C: Biocatalysis (RebH + NaBr) Start2->RouteC IntA 7-Bromoindole-3-glyoxyl chloride RouteA->IntA C3-Electrophilic Attack Product 7-Bromo-1H-indole-3-ethanol (7-Bromotryptophol) RouteB->Product C3-Selective Ring Opening RouteC->Product C7-Regioselective Bromination IntA->Product LiAlH4 Reduction

Caption: Workflow of the three primary synthetic strategies to access 7-bromotryptophol.

Quantitative Data Presentation

The following table summarizes the operational parameters of the three strategies to assist in route selection based on laboratory capabilities and scale requirements.

Synthetic RouteReagentsOverall YieldScalabilityRegioselectivityKey Advantage
A. Glyoxylation-Reduction Oxalyl Chloride, LiAlH470–85%High (Multi-gram)Excellent (C3 specific)Uses inexpensive, readily available starting materials; highly reproducible.
B. Epoxide Ring-Opening EtMgBr, Ethylene Oxide40–60%ModerateModerate (N-alkylation risk)High atom economy; bypasses the need for strong hydride reducing agents.
C. Biocatalytic Halogenation RebH, NaBr, Cofactors50–70%Low (Milligram)Absolute (C7 specific)Environmentally benign; operates in aqueous media at ambient temperature.

Detailed Experimental Protocols

Protocol A: Two-Step Synthesis via Indole-3-Glyoxyl Chloride (Recommended)

This protocol is favored for its self-validating visual cues and high isolated yields.

Phase 1: Synthesis of 7-Bromoindole-3-glyoxyl chloride Causality: Anhydrous diethyl ether is specifically chosen as the solvent. The starting 7-bromoindole is soluble in ether, but the resulting glyoxyl chloride intermediate is highly insoluble. This forces the product to precipitate out of solution, driving the reaction forward via Le Chatelier's principle and preventing over-reaction.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 7-bromoindole (10.0 mmol) in anhydrous diethyl ether (50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Electrophilic Addition: Dropwise, add oxalyl chloride (12.0 mmol, 1.2 eq.) via syringe over 15 minutes. Caution: Vigorous evolution of HCl and CO gases will occur.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation & Isolation: A vibrant yellow/orange precipitate will form, confirming the successful generation of the glyoxyl chloride. Filter the solid under a nitrogen atmosphere (the intermediate is moisture-sensitive) and wash with cold anhydrous ether (2 × 10 mL). Dry briefly under vacuum.

Phase 2: Global Reduction Causality: LiAlH4 is required because milder reducing agents (like NaBH4) cannot efficiently reduce the amide-like acid chloride and the alpha-keto group completely to the primary alcohol. The Fieser quench method is utilized to prevent the formation of an unmanageable aluminum hydroxide emulsion, forcing the aluminum salts into a granular, easily filterable solid[1][2].

  • Setup: In a clean, flame-dried 250 mL flask, suspend the intermediate from Phase 1 in anhydrous THF (60 mL) and cool to 0 °C.

  • Reduction: Carefully add LiAlH4 (30.0 mmol, 3.0 eq.) in small portions. The reaction will exotherm.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

  • Fieser Quench: Cool the reaction to 0 °C. Dilute with ether (50 mL). Sequentially and dropwise add:

    
     mL of water (where 
    
    
    
    = grams of LiAlH4 used), followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of water.
  • Isolation: Stir vigorously for 15 minutes until a white granular precipitate forms. Filter through a pad of Celite, wash the filter cake with EtOAc, and concentrate the filtrate under reduced pressure to yield crude 7-bromotryptophol. Purify via flash chromatography if necessary.

Mechanism N1 7-Bromoindole (Nucleophilic C3) N3 Wheland Intermediate (De-aromatized) N1->N3 Attack N2 Oxalyl Chloride (Electrophile) N2->N3 N4 7-Bromoindole-3-glyoxyl chloride (Rearomatized) N3->N4 -HCl N6 7-Bromotryptophol (Target Alcohol) N4->N6 Global Reduction N5 LiAlH4 (Hydride Donor) N5->N6

Caption: Mechanistic pathway of the Glyoxylation-Reduction strategy (Route A).

Protocol B: Biocatalytic C7-Bromination of Tryptophol (Advanced)

This protocol utilizes enzymatic confinement to achieve otherwise impossible regioselectivity[3].

Causality: Flavin-dependent halogenases (FDHs) require stoichiometric amounts of FADH2. Because FADH2 is cost-prohibitive, an in situ cofactor regeneration system (Glucose/Glucose Dehydrogenase) is strictly required to recycle FAD back to FADH2.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 100 mM NaBr.

  • Substrate Addition: Dissolve tryptophol (1.0 mmol) in a minimal amount of DMSO (final concentration <5% v/v to prevent enzyme denaturation) and add to the buffer.

  • Cofactor Assembly: Add catalytic amounts of FAD (10 µM) and NAD+ (100 µM), along with D-glucose (5.0 mmol).

  • Enzyme Introduction: Introduce the purified RebH enzyme (tryptophan 7-halogenase) and Glucose Dehydrogenase (GDH).

  • Incubation: Incubate the reaction mixture at 30 °C with gentle orbital shaking (150 rpm) for 24–48 hours.

  • Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Centrifuge to separate the layers, extract the aqueous phase twice more with EtOAc, dry the combined organics over Na2SO4, and concentrate to yield highly pure 7-bromotryptophol.

References

  • Frese, M. et al. "Integrated catalysis opens new arylation pathways via biocatalytic halogenation." ResearchGate (2016). Available at:[Link]

  • Rigby, J. M. "The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads." UEA Digital Repository (2018). Available at:[Link]

  • Lautens, M. et al. "Transition Metal-Catalyzed Carbon-Carbon/Carbon-Heteroatom Bond Formation Reactions Utilizing Strained Ring Systems." Scholaris (2010). Available at:[Link]

Sources

Application

using 1H-Indole-3-ethanol, 7-bromo- in organic synthesis

Application Note: Strategic Utilization of 1H-Indole-3-ethanol, 7-bromo- in Advanced Organic Synthesis Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1H-Indole-3-ethanol, 7-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1H-Indole-3-ethanol, 7-bromo- in Advanced Organic Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1H-Indole-3-ethanol, 7-bromo- (7-Bromotryptophol) | CAS: 138006-41-4 / 936252-65-2

Executive Summary & Strategic Rationale

In the dynamic field of drug discovery, building blocks that offer orthogonal reactivity are highly prized for their ability to unlock complex molecular architectures[1]. 1H-Indole-3-ethanol, 7-bromo- (commonly known as 7-bromotryptophol) is a bifunctional intermediate that provides a direct gateway to biologically privileged indole alkaloids and synthetic pharmacophores.

The strategic value of this molecule lies in its dual handles:

  • The C7-Bromo Aryl Halide: The bromine atom at the 7-position of the indole ring is an excellent leaving group, making it highly susceptible to transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig)[1]. The C7 position is less sterically hindered than the C2 or C4 positions, facilitating rapid oxidative addition by Palladium(0) species. Furthermore, recent advances in biocatalysis have demonstrated that flavin-dependent halogenases (e.g., RebH) can selectively brominate tryptophol at the 7-position, providing sustainable, late-stage functionalization pathways[2].

  • The C3-Ethanol Moiety: The primary alcohol serves as a versatile nucleophilic handle. Upon activation (e.g., via mesylation), it becomes a potent electrophile for C–N bond formation, enabling the synthesis of 7-substituted tryptamines—a critical scaffold in neuropharmacology and oncology[3].

Synthetic Workflow Visualization

G cluster_0 C7-Functionalization (Cross-Coupling) cluster_1 C3-Ethanol Functionalization Start 7-Bromotryptophol (1H-Indole-3-ethanol, 7-bromo-) Suzuki Suzuki-Miyaura (Aryl Boronic Acids, Pd) Start->Suzuki Pd(0), Base Sonogashira Sonogashira (Terminal Alkynes, Pd/Cu) Start->Sonogashira Pd(0), Cu(I) Buchwald Buchwald-Hartwig (Amines, Pd) Start->Buchwald Pd(0), Base Activation OH Activation (Mesylation / Tosylation) Start->Activation MsCl / TsCl, Base Oxidation Oxidation (Aldehyde / Carboxylic Acid) Start->Oxidation Dess-Martin / Swern Amination Nucleophilic Substitution (Amines -> Tryptamines) Activation->Amination NHR2, Heat

Divergent synthetic workflows for 7-bromotryptophol functionalization at C7 and C3 positions.

Validated Experimental Protocols

As an application scientist, I emphasize that successful methodology requires understanding the why behind the how. The following protocols are designed as self-validating systems to ensure high-fidelity execution.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C7-Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C–C bonds between organoboron compounds and organic halides[4].

Reagents & Stoichiometry:

  • 7-Bromotryptophol: 1.0 mmol (1.0 equiv)

  • Arylboronic Acid: 1.2 mmol (1.2 equiv)

  • Pd(dppf)Cl₂: 0.05 mmol (5 mol%)

  • K₂CO₃: 2.0 mmol (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), 5.0 mL

Step-by-Step Methodology:

  • Reaction Assembly: Charge a Schlenk flask with 7-bromotryptophol, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmospheric Control (Critical Causality): Evacuate the vessel and backfill with Argon (repeat 3x). Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex and promotes unwanted homocoupling of the boronic acid, which severely complicates downstream purification[4].

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Causality: Water is strictly required as a co-solvent to hydroxylate the boronic acid, forming a reactive boronate complex that accelerates the transmetalation step.

  • Thermal Activation: Heat the mixture to 80 °C for 4–6 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating In-Process Controls (IPC):

  • LC-MS Validation: The starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) at ~m/z 240/242 due to the ⁷⁹Br/⁸¹Br isotopes. Reaction completion is validated by the total disappearance of this doublet and the emergence of the arylated product mass.

  • TLC Monitoring: 7-bromotryptophol typically elutes at Rf ~0.4 (Hexanes/EtOAc 6:4). The coupled product will present as a distinct, UV-active spot (often highly fluorescent under 254 nm).

Protocol B: C3-Ethanol Activation and Amination (Tryptamine Synthesis)

Direct amination of the C3-ethanol group is thermodynamically unfavorable. By converting the hydroxyl group to a mesylate, we establish an excellent leaving group for subsequent C–N cross-coupling[3].

Reagents & Stoichiometry (Step 1: Mesylation):

  • 7-Bromotryptophol: 1.0 mmol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl): 1.2 mmol (1.2 equiv)

  • Triethylamine (Et₃N): 1.5 mmol (1.5 equiv)

  • Dichloromethane (DCM): 5.0 mL

Step-by-Step Methodology:

  • Activation: Dissolve 7-bromotryptophol and Et₃N in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Add MsCl dropwise over 5 minutes. Causality: The reaction is highly exothermic. Maintaining 0 °C prevents thermal degradation of the electron-rich indole ring and suppresses unwanted spirocyclic side reactions at the C2 position.

  • Quench & Isolate: Stir for 1 hour at 0 °C. Quench with saturated aqueous NaHCO₃ (5 mL). Extract the organic layer, dry over Na₂SO₄, and concentrate. Note: Use the crude mesylate immediately in the next step to prevent degradation.

  • Amination: Dissolve the crude mesylate in anhydrous Acetonitrile (5.0 mL). Add K₂CO₃ (2.0 equiv) and the desired secondary amine (e.g., Dimethylamine, 3.0 equiv). Heat to 60 °C for 8 hours. Causality: K₂CO₃ acts as an acid scavenger, neutralizing the methanesulfonic acid byproduct to prevent protonation of the nucleophilic amine.

Self-Validating In-Process Controls (IPC):

  • NMR Validation: Successful mesylation is confirmed via ¹H-NMR by observing the diagnostic downfield shift of the methylene protons adjacent to the oxygen (from ~3.8 ppm in the free alcohol to ~4.4 ppm in the mesylate), alongside the appearance of a sharp 3H singlet at ~2.9 ppm (mesyl -CH₃).

Quantitative Data & Reaction Scope

The following table summarizes standardized reaction conditions and expected outcomes when utilizing 7-bromotryptophol across various synthetic methodologies.

Starting MaterialReaction TypeCoupling Partner / ReagentCatalyst / ConditionsExpected YieldMechanistic Observation / Causality
7-Bromotryptophol Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂, K₂CO₃, 80°C82–88%Water co-solvent is critical to accelerate transmetalation.
7-Bromotryptophol Suzuki-Miyaura4-Pyridylboronic acidPd(PPh₃)₄, Na₂CO₃, 90°C75–80%Heteroaryl boronic acids are prone to protodeboronation; requires strict degassing.
7-Bromotryptophol MesylationMethanesulfonyl chlorideEt₃N, DCM, 0°C90–95%Near-quantitative conversion; crude intermediate must be used promptly.
7-Bromo-3-(2-mesyloxyethyl)indole AminationDimethylamine (THF sol.)K₂CO₃, MeCN, 60°C78–85%Excess amine (3.0 eq) prevents dialkylation and drives the equilibrium forward.

References

Sources

Method

applications of 7-bromo-1H-indole-3-ethanol in medicinal chemistry

Application Note: Strategic Utilization of 7-Bromo-1H-indole-3-ethanol in Medicinal Chemistry Part 1: Core Directive & Strategic Overview The "Linchpin" Scaffold in Fragment-Based Drug Discovery 7-Bromo-1H-indole-3-ethan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 7-Bromo-1H-indole-3-ethanol in Medicinal Chemistry

Part 1: Core Directive & Strategic Overview

The "Linchpin" Scaffold in Fragment-Based Drug Discovery

7-Bromo-1H-indole-3-ethanol (7-Bromotryptophol) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike the heavily explored 5- and 6-positions of the indole core, the 7-position offers a vector into a chemical space that is often critical for overcoming metabolic liabilities and improving selectivity profiles in kinase inhibitors and GPCR ligands.

This molecule is bifunctional:

  • The 3-Ethanol Tail: A mimic of the serotonin/melatonin side chain, serving as a polar anchor or a precursor to ethylamines (tryptamines) and acetic acids (auxin analogs).

  • The 7-Bromo Handle: A pre-installed site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification without de novo ring synthesis.

Primary Applications:

  • Serotonergic Modulators: Synthesis of 7-substituted tryptamines with altered 5-HT receptor subtype selectivity.

  • Kinase Inhibitors: Accessing the "back-pocket" of ATP binding sites where 7-substituents can displace water molecules or induce conformational changes.

  • Fragment-Based Drug Discovery (FBDD): Used as a fragment with defined vectors for growth.

Part 2: Scientific Integrity & Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling

Targeting the 7-Position for Library Expansion

Rationale: The 7-position of indole is sterically congested and electronically distinct from the 5-position. Standard protocols often fail due to protodeboronation or catalyst poisoning by the free indole N-H. This protocol utilizes a robust catalyst system (Pd(dppf)Cl₂) and a specific solvent ratio to ensure high turnover numbers (TON) while preserving the hydroxyl group on the side chain.

Materials:

  • Substrate: 7-Bromo-1H-indole-3-ethanol (1.0 equiv)

  • Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of Argon.

  • Reagent Loading: Charge the vessel with 7-bromo-1H-indole-3-ethanol (240 mg, 1.0 mmol), the chosen boronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the mixture with Argon for 10 minutes (critical to prevent oxidative homocoupling of the boronic acid).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) quickly against a positive pressure of Argon. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 12 hours (conventional heating) or 110°C for 45 minutes (microwave irradiation).

  • Work-up: Cool to RT. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Point: Successful coupling is indicated by the disappearance of the doublet at ~7.3 ppm (H-6) and ~7.6 ppm (H-4) in ¹H NMR, replaced by the multiplet signals of the new aryl ring.

Protocol B: Conversion to 7-Substituted Tryptamines

Functionalizing the Side Chain

Rationale: To access CNS-active targets, the hydroxyl group must often be converted to a primary or secondary amine. Direct amination is difficult; therefore, we employ a "Mesylate-Displacement" strategy. This is preferred over oxidation/reductive amination for 7-bromo substrates to avoid potential oxidative side reactions at the indole nitrogen.

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Dissolve 7-bromo-1H-indole-3-ethanol (1.0 equiv) in anhydrous DCM at 0°C.

    • Add Triethylamine (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

    • Stir for 1 hour. Confirm conversion to the mesylate by TLC.

  • Displacement (Amination):

    • Note: Do not isolate the unstable mesylate if possible.

    • Add an excess of the desired amine (e.g., 33% Dimethylamine in EtOH or 7N Ammonia in MeOH) directly to the reaction mixture (or after a quick aqueous wash/concentration cycle if solvent swap is needed).

    • Heat in a sealed tube at 60°C for 4–6 hours.

  • Isolation:

    • Acid/Base extraction is critical here. Acidify to pH 2 (amine goes to aqueous layer), wash organic layer (removes impurities), then basify aqueous layer to pH 10 and extract with DCM.

Part 3: Visualization & Data

Data Summary: Reactivity Profile
ParameterCondition / ValueNotes
C7-Br Reactivity Moderate to LowSterically hindered; requires bidentate ligands (dppf, XPhos).
C3-OH Reactivity HighPrimary alcohol; easily oxidized or activated.
Indole N-H pKa ~16Can be deprotonated by strong bases (NaH); protect (Boc/Tos) if N-arylation is a competitor.
Solubility DMSO, MeOH, EtOAcPoor solubility in non-polar alkanes.
Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities starting from the 7-bromotryptophol scaffold.

G Start 7-Bromo-1H-indole-3-ethanol (Core Scaffold) Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Start->Suzuki Path A: C-C Bond Formation Mesyl Mesylation (MsCl, Et3N) Start->Mesyl Path B: Side Chain Activation Oxidation Oxidation (Jones or TEMPO) Start->Oxidation Path C: C3 Oxidation Prod_7Aryl 7-Aryl-tryptophol (Kinase Inhibitor Precursor) Suzuki->Prod_7Aryl Amine Amine Displacement (HNR2) Mesyl->Amine Prod_Tryptamine 7-Bromo-Tryptamine (5-HT Receptor Ligand) Amine->Prod_Tryptamine Prod_Acid 7-Bromo-IAA (Auxin Analog) Oxidation->Prod_Acid

Caption: Divergent synthetic pathways from 7-bromo-1H-indole-3-ethanol to bioactive classes.

Experimental Workflow: Suzuki Coupling

Workflow Step1 Step 1: Charge Vessel (Scaffold + Boronic Acid + Base) Step2 Step 2: Solvent Degassing (Dioxane/H2O + Argon Sparge) Step1->Step2 Prevent Homocoupling Step3 Step 3: Catalyst Addition (Pd(dppf)Cl2) Step2->Step3 Inert Atmosphere Step4 Step 4: Reaction (90°C, 12h) Step3->Step4 C-C Bond Formation Step5 Step 5: Filtration & Purification (Celite -> Flash Column) Step4->Step5 Isolate Product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

References

  • Suzuki Coupling of 7-Haloindoles

    • Title: "Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temper
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • General Indole Functionalization

    • Title: "Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in w
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Tryptamine Synthesis from Tryptophols

    • Title: "Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde" (Contextual basis for side-chain manipulation)[2]

    • Source: Thai Journal of Science
    • URL:[Link]

  • Medicinal Chemistry of Indoles

    • Title: "Indene and indole-based compounds as potential antimicrobial agents"[3]

    • Source: PMC / N
    • URL:[Link]

Sources

Application

Application Note: A Robust and Scalable Protocol for the Synthesis of 7-bromo-1H-indole-3-ethanol

Abstract This application note provides a detailed, field-proven experimental protocol for the synthesis of 7-bromo-1H-indole-3-ethanol, a valuable heterocyclic building block in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of 7-bromo-1H-indole-3-ethanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The described two-step, one-pot procedure begins with the electrophilic acylation of commercially available 7-bromo-1H-indole at the C3 position using oxalyl chloride, followed by an in situ reduction of the resulting indolylglyoxylyl chloride intermediate using sodium borohydride. This method is designed for efficiency, scalability, and operational simplicity, yielding the target tryptophol with high purity after a straightforward work-up and purification. This guide explains the causality behind critical experimental choices, provides comprehensive safety guidelines, and includes methods for the characterization of the final product, making it an essential resource for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

Indole-3-ethanol, commonly known as tryptophol, and its derivatives are crucial structural motifs found in a wide array of biologically active compounds and natural products. The strategic placement of a bromine atom at the 7-position of the indole ring, as in 7-bromo-1H-indole-3-ethanol, provides a versatile handle for further chemical modifications. The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the synthesis of complex molecular architectures[1].

The synthetic strategy outlined herein leverages the inherent nucleophilicity of the C3 position of the indole ring. The reaction of an indole with oxalyl chloride is a well-established method for introducing a two-carbon electrophilic handle at this position. The subsequent reduction of the highly reactive indolylglyoxylyl intermediate to the corresponding primary alcohol is efficiently achieved using a mild and selective reducing agent. A process for preparing tryptophol derivatives by reducing 3-indolylglyoxylic acid esters or acid halides with alkali metal borohydrides has been shown to be effective and offers advantages in safety and handling over stronger reducing agents like lithium aluminum hydride[2]. This protocol adapts that established methodology for the specific synthesis of the 7-bromo derivative.

Overall Reaction Scheme: Step 1: Acylation 7-bromo-1H-indole + Oxalyl Chloride → (7-bromo-1H-indol-3-yl)(oxo)acetyl chloride Step 2: Reduction (7-bromo-1H-indol-3-yl)(oxo)acetyl chloride + Sodium Borohydride → 7-bromo-1H-indole-3-ethanol

Materials and Methods

Reagents and Consumables
ReagentCAS NumberMolar Mass ( g/mol )Required PurityNotes
7-bromo-1H-indole51417-51-7196.04≥97%Starting material. Light sensitive.[3]
Oxalyl Chloride79-37-8126.93≥98%Highly corrosive and moisture sensitive.
Sodium Borohydride (NaBH₄)16940-66-237.83≥98%Moisture sensitive.
Anhydrous Diethyl Ether (Et₂O)60-29-774.12≥99.7%, <50 ppm H₂OReaction solvent.
Anhydrous Tetrahydrofuran (THF)109-99-972.11≥99.9%, <50 ppm H₂OReaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction and chromatography.
Hexanes110-54-386.18ACS GradeFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01N/AAqueous solution for work-up.
Brine (Saturated NaCl solution)7647-14-558.44N/AAqueous solution for work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37N/ADrying agent.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
Equipment
  • Three-neck round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel

  • Low-temperature thermometer

  • Ice-water bath and dry ice-acetone bath

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for extraction and column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl, CO, CO₂). Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Solvents: Diethyl ether and THF are extremely flammable. Ensure all operations are performed away from ignition sources.

  • Sodium Borohydride: Flammable solid that reacts with water to produce flammable hydrogen gas.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching by atmospheric moisture.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Workflow Diagram

SynthesisWorkflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify A Preparation Dissolve 7-bromoindole (1.96 g) in anhydrous Et₂O (80 mL) in a 3-neck flask under N₂. B Cooling Cool the solution to 0 °C using an ice-water bath. A->B C Step 1: Acylation Add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise via syringe over 15 min. Stir for 1 h at 0 °C. B->C D Intermediate Formation Formation of a yellow precipitate of the glyoxylyl chloride intermediate is observed. C->D E Solvent Exchange & Reduction Prep Add anhydrous THF (40 mL). Cool the suspension to -78 °C (dry ice/acetone bath). D->E F Step 2: Reduction Add NaBH₄ (1.51 g, 40 mmol) portion-wise over 20 min. Stir for 2 h at -78 °C. E->F G Warm to RT Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight. F->G H Quenching Cool to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench excess NaBH₄. G->H I Extraction Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL). H->I J Washing Wash the combined organic layers with water, then brine. Dry over anhydrous MgSO₄. I->J K Concentration Filter and concentrate the solution under reduced pressure to obtain the crude product. J->K L Purification Purify the crude residue by silica gel column chromatography (e.g., 30-50% EtOAc/Hexanes). K->L M Final Product Combine pure fractions and evaporate the solvent to yield 7-bromo-1H-indole-3-ethanol. L->M

Sources

Method

Application Note: Derivatization Strategies for 1H-Indole-3-ethanol, 7-bromo- (7-Bromotryptophol) in Drug Discovery

Executive Summary & Mechanistic Rationale 1H-Indole-3-ethanol, 7-bromo- (commonly known as 7-bromotryptophol) is a highly versatile, bifunctional scaffold in medicinal chemistry. Direct functionalization of the indole C7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1H-Indole-3-ethanol, 7-bromo- (commonly known as 7-bromotryptophol) is a highly versatile, bifunctional scaffold in medicinal chemistry. Direct functionalization of the indole C7 position is thermodynamically and kinetically disfavored due to the inherent electron-rich nature of the C2 and C3 positions. By utilizing 7-bromotryptophol—accessible either via multistep chemical synthesis or regioselective enzymatic halogenation (e.g., using the flavin-dependent halogenase RebH)[1]—chemists can bypass these regioselectivity issues.

As a Senior Application Scientist, I have designed this protocol guide to detail validated strategies for the divergent derivatization of 7-bromotryptophol. The workflows focus on N-protection, C7 palladium-catalyzed cross-coupling, and C3-side-chain amination to yield novel tryptamine derivatives.

Workflow Visualization

G A 7-Bromotryptophol B N-Protection (Boc2O, DMAP) A->B Shielding N-H D Side-Chain Mod (Mesylation/Amination) A->D OH Activation E N-Boc-7-Bromotryptophol B->E C C7 Cross-Coupling (Pd-Catalyst, Base) F C7-Functionalized Tryptophol C->F G 7-Bromotryptamine Derivatives D->G E->C Suzuki/Heck

Figure 1: Divergent derivatization pathways of 7-bromotryptophol for drug discovery.

Protocol 1: Indole N-Protection (The Prerequisite)

Causality & Expert Insight: The free indole N-H (pKa ~16) poses two distinct problems during downstream derivatization. First, it can undergo competitive N-arylation (Buchwald-Hartwig amination) or deprotonation during basic Pd-catalyzed cross-couplings. Second, the electron-donating nature of the free amine enriches the indole core, making the oxidative addition of Pd(0) into the C7-Br bond sluggish. Installing a tert-butyloxycarbonyl (Boc) group withdraws electron density from the ring, significantly accelerating the oxidative addition step at C7[2].

Step-by-Step Methodology:

  • Initiation: Dissolve 7-bromotryptophol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst. Rationale: DMAP forms a highly reactive N-acylpyridinium intermediate with Boc₂O, accelerating the protection of the sterically hindered indole nitrogen.

  • Reagent Addition: Cool the reaction vessel to 0 °C. Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dissolved in DCM.

  • Propagation & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The N-Boc product will elute faster (higher Rf) due to the loss of the hydrogen-bond donating N-H.

  • Workup (Self-Validating): Quench with saturated aqueous NH₄Cl to neutralize the DMAP. Extract with DCM (3x). Wash the combined organic layers with brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography yields N-Boc-7-bromotryptophol as a stable, crystalline solid.

Protocol 2: C7 Suzuki-Miyaura Cross-Coupling

Causality & Expert Insight: The C7 position is sterically encumbered by the adjacent N-Boc group. Therefore, a sterically demanding, electron-rich phosphine ligand (e.g., dppf or SPhos) is required to facilitate both oxidative addition and reductive elimination. We utilize Pd(dppf)Cl₂ due to its wide bite angle, which forces the substrate and transmetalating agent into a cis-geometry, accelerating the final reductive elimination step[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine N-Boc-7-bromotryptophol (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv). Rationale: The base is critical for forming the reactive higher-coordinate boronate complex, which undergoes transmetalation with the Pd(II) intermediate.

  • Solvent System: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Rationale: Water is necessary to dissolve the inorganic base and facilitate the transmetalation step, while dioxane solubilizes the organic components.

  • Reaction: Heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Partition with water, extract the aqueous layer with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to isolate the C7-aryl tryptophol derivative.

Quantitative Data Summary

Table 1: Representative Yields for C7 Suzuki-Miyaura Cross-Coupling of N-Boc-7-Bromotryptophol

Boronic Acid PartnerCatalyst SystemTemp / TimeIsolated Yield (%)
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃80 °C, 12 h85%
4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃80 °C, 12 h82%
3-Pyridylboronic acidPd(PPh₃)₄, Na₂CO₃90 °C, 16 h74%
Methylboronic acidPd(dppf)Cl₂, Cs₂CO₃90 °C, 18 h68%

Protocol 3: Side-Chain Functionalization (Tryptamine Synthesis)

Causality & Expert Insight: Converting the C3-ethanol side chain to an ethylamine generates 7-bromotryptamine, a direct precursor to neuroactive serotonin analogs. Direct amination of the alcohol is impossible; it must first be converted to a mesylate leaving group. For the subsequent reduction of the azide intermediate, catalytic hydrogenation (Pd/C, H₂) is strictly avoided because it will cause competitive hydrogenolysis of the C7-Br bond. Instead, the Staudinger reduction (PPh₃, H₂O) is employed to guarantee perfect chemoselectivity.

Step-by-Step Methodology:

  • Mesylation: Dissolve 7-bromotryptophol (1.0 equiv) and Et₃N (2.0 equiv) in DCM at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 1 hour. Quench with ice water, extract, and concentrate to yield the crude mesylate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF. Add NaN₃ (2.0 equiv) and heat to 80 °C for 4 hours. Rationale: DMF acts as a polar aprotic solvent, stripping the Na⁺ cation and creating a highly nucleophilic "naked" azide ion for the Sₙ2 displacement.

  • Staudinger Reduction: Isolate the azide via aqueous workup (Caution: avoid acidic conditions to prevent hydrazoic acid formation). Dissolve in THF/H₂O (10:1). Add PPh₃ (1.5 equiv) and stir at room temperature for 12 hours.

  • Workup & Isolation: The intermediate aza-ylide hydrolyzes to yield the primary amine and triphenylphosphine oxide. Perform an acid-base extraction: extract the amine into 1M HCl, wash the aqueous layer with DCM to remove Ph₃PO, basify the aqueous layer with NaOH (pH > 10), and extract with EtOAc. Concentration yields pure 7-bromotryptamine.

References

  • Loach RP, Fenton OS, Amaike K, Siegel DS, Ozkal E, Movassaghi M. "C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines." Journal of Organic Chemistry, 2014.

  • Latham J, et al. "Integrated catalysis opens new arylation pathways via regiodivergent enzymatic C–H activation." Nature Communications, 2016.

Sources

Application

analytical methods for quantification of 7-bromo-1H-indole-3-ethanol

Executive Summary 7-Bromo-1H-indole-3-ethanol (7-Bromo-tryptophol) is a critical halogenated indole intermediate used in the synthesis of antiviral agents, serotonin receptor modulators, and complex alkaloids. Its analys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1H-indole-3-ethanol (7-Bromo-tryptophol) is a critical halogenated indole intermediate used in the synthesis of antiviral agents, serotonin receptor modulators, and complex alkaloids. Its analysis presents specific challenges: distinguishing it from regioisomers (e.g., 5-bromo analogs), ensuring stability against oxidation, and quantifying it in diverse matrices (reaction mixtures vs. biological fluids).[1]

This guide provides two validated workflows:

  • Method A (HPLC-UV): A robust protocol for purity assessment and reaction monitoring in chemical synthesis.[1]

  • Method B (LC-MS/MS): A high-sensitivity protocol for trace impurity analysis or pharmacokinetic (PK) studies.[1]

Physicochemical Profile & Analytical Strategy

Understanding the analyte's properties is the foundation of the method design.[1]

PropertyValue (Predicted/Observed)Analytical Implication
Structure Indole core, 7-Br, 3-ethanol side chainUV active (Indole chromophore).
Molecular Weight 239.09 (79Br) / 241.09 (81Br)Distinct 1:1 isotopic signature in MS.[1]
LogP ~2.5 - 2.8Moderately lipophilic; suitable for C18 RP-HPLC.
pKa ~16 (Indole NH)Non-ionizable in standard pH 2-8 range; pH affects matrix, not analyte retention.[1]
UV Max 220 nm, 280 nm, 290 nm (shoulder)280 nm provides best selectivity; 220 nm for max sensitivity.[1]
Solubility Soluble in MeOH, ACN, DMSOUse MeOH/Water mixtures for diluents to prevent precipitation.

Method A: HPLC-UV for Purity & Assay (High Concentration)

Recommended for: QC release, synthetic reaction monitoring, and stability testing.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent HPLC/UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent).[1]

    • Rationale: The C18 phase provides strong retention for the hydrophobic bromo-indole core. The "Plus" or end-capped deactivation reduces peak tailing caused by the interaction of the indole nitrogen with free silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) at 280 nm (Reference: 360 nm).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase BDescription
0.010Initial equilibration
10.090Linear gradient to elute analyte
12.090Wash step to remove lipophilic dimers
12.110Return to initial conditions
15.010Re-equilibration
System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Indoles are prone to tailing).[1]

  • Resolution (Rs): > 2.0 between 7-bromo and 5-bromo isomers (if present).

  • Precision (RSD): < 1.0% for n=6 injections of Standard.

Method B: LC-MS/MS for Trace Quantification

Recommended for: Biological matrices (plasma/microsomes), genotoxic impurity screening.[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Rationale: The indole nitrogen is weakly basic but protonates readily under ESI conditions to form

    
    .[1]
    
  • Analyzer: Triple Quadrupole (QqQ).[1]

MRM Transitions

The presence of Bromine creates a doublet precursor.[1] Both isotopes should be monitored for confirmation.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)IDMechanism
240.0 (

)
222.0 15QuantifierLoss of H₂O (Dehydration of ethanol chain)
240.0 (

)
160.0 35QualifierLoss of HBr (Indole core formation)
242.0 (

)
224.0 15ConfirmationLoss of H₂O (Isotope pair)
LC Conditions (LC-MS Compatible)
  • Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).[1][2]

    • Note: Methanol often provides better ionization efficiency for indoles than Acetonitrile in ESI+.[1]

Experimental Protocol: Sample Preparation

Scenario 1: Solid API / Synthetic Powder
  • Weighing: Accurately weigh 10.0 mg of 7-bromo-1H-indole-3-ethanol into a 20 mL amber volumetric flask.

  • Dissolution: Add 10 mL of Methanol. Sonicate for 5 minutes (maintain temp < 30°C).

  • Dilution: Make up to volume with Water/Methanol (50:50).[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Scenario 2: Biological Matrix (Plasma)[1]
  • Aliquot: Transfer 100 µL of plasma to a microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing Internal Standard (e.g., 5-methyltryptophol).

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer clear supernatant to a fresh vial. Evaporate to dryness under N₂ stream if sensitivity enhancement is needed, then reconstitute in 100 µL Mobile Phase A/B (90:10).

Visualization: Analytical Workflow & Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Conc Expected Concentration? SampleType->Conc Synthetic / API LCMS Method B: LC-MS/MS (Limit: ~1 ng/mL) SampleType->LCMS Biological / Complex HPLC Method A: HPLC-UV (Limit: ~0.5 µg/mL) Conc->HPLC High (>0.1 mg/mL) Conc->LCMS Trace / Impurity

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on sample matrix and sensitivity requirements.

Figure 2: LC-MS/MS Fragmentation Logic

Fragmentation Parent Parent Ion [M+H]+ m/z 240/242 Transition1 Primary Product [M+H-H2O]+ m/z 222/224 Parent->Transition1 -18 Da (Water) Low CE (15eV) Transition2 Secondary Product [Indole Core]+ m/z 160 Parent->Transition2 -80 Da (HBr) High CE (35eV)

Caption: Proposed fragmentation pathway for MRM optimization. The loss of water is the most facile transition.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between Indole NH and Silanols.Ensure Mobile Phase pH is acidic (2.5-3.[1]0) to protonate silanols.[1] Use "End-capped" columns.
Split Peaks Solvent mismatch.Sample diluent contains too much organic solvent compared to initial gradient. Dilute sample with water.[1][2]
Retention Shift Column aging or Temperature fluctuation.[1]Use a column oven (30°C). Flush column with 95% ACN after every batch to remove hydrophobic buildup.[1]
Ghost Peaks Carryover.Indoles stick to metallic surfaces.[1] Add a needle wash step (50:50 MeOH:Water + 0.1% Formic Acid).[1]

References

  • Separation of Indole Derivatives

    • Title: A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.[3]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Halogenated Indole Synthesis & Analysis

    • Title: Fermentative Production of Halogenated Tryptophan Derivatives with Corynebacterium glutamicum.[1][4]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • LC-MS of Tryptophan Metabolites

    • Title: Simultaneous quantification of tryptophan metabolites by liquid chrom
    • Source: Erasmus University Rotterdam.[1]

    • URL:[Link](Note: Generalized link to repository as specific deep link may vary).[1]

  • General HPLC Troubleshooting for Indoles

    • Title: Monitoring 5-Bromoindole Reactions by TLC and HPLC.
    • Source: BenchChem Technical Support.[1][2]

Sources

Method

Application Notes &amp; Protocols: 7-Bromo-1H-indole-3-ethanol as a Versatile Building Block in Advanced Material Science

Abstract The indole scaffold is a cornerstone in the development of functional organic materials, finding applications in pharmaceuticals, agrochemicals, and organic electronics.[1] This guide focuses on a specific, yet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone in the development of functional organic materials, finding applications in pharmaceuticals, agrochemicals, and organic electronics.[1] This guide focuses on a specific, yet underexplored derivative, 7-bromo-1H-indole-3-ethanol. We will dissect its molecular architecture to reveal its potential as a bifunctional building block in material science. The strategic placement of a bromine atom at the C7 position offers a reactive handle for cross-coupling reactions, while the ethanol group at the C3 position provides a site for property modulation and secondary functionalization. This document provides a theoretical framework and detailed protocols for leveraging these features in the synthesis of novel polymers and functional materials for electronic applications.

Introduction: The Promise of Functionalized Indoles

Indole and its derivatives are electron-rich heterocyclic compounds that have garnered significant interest in material science.[1] Their planar structure and electron-donating nature make them excellent candidates for constructing π-conjugated systems, which are the foundation of organic semiconductors. These materials are integral to the development of flexible and printable electronic devices.[2] The ability to functionalize the indole ring at various positions allows for the fine-tuning of its electronic and physical properties.

Halogenated indoles, in particular, are powerful intermediates in organic synthesis.[3] The carbon-halogen bond serves as a versatile anchor for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures and polymers.[4][5] This guide will explore the untapped potential of 7-bromo-1H-indole-3-ethanol as a key component in the next generation of advanced materials.

Molecular Architecture and Reactivity

The utility of 7-bromo-1H-indole-3-ethanol in material science stems from its two key functional groups: the 7-bromo substituent and the 3-ethanol side chain.

  • The 7-Bromo Group: A Gateway to Polymerization: The bromine atom at the C7 position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck. These reactions are workhorses in polymer chemistry, allowing for the formation of carbon-carbon bonds to construct the backbone of π-conjugated polymers.[5] The choice of the bromine atom is significant; it offers a good balance of reactivity and stability compared to other halogens like chlorine or iodine.[5]

  • The 3-Ethanol Group: A Handle for Property Modulation: The hydroxyl group of the ethanol side chain offers a wealth of opportunities for further chemical modification. It can undergo esterification or etherification to attach various functional groups. This can be used to:

    • Improve Solubility and Processability: Attaching long alkyl chains can enhance the solubility of the resulting material in common organic solvents, which is crucial for solution-based processing techniques like spin-coating or inkjet printing.

    • Introduce Self-Assembly Motifs: The hydroxyl group itself can participate in hydrogen bonding, which can direct the self-assembly of molecules into ordered structures, a key factor in achieving high charge carrier mobility in organic semiconductors.

    • Link to Other Functional Units: It can serve as an attachment point for other photoactive or electronically active moieties, leading to the creation of multifunctional materials.

Below is a table summarizing the key properties of the parent compound, 7-bromoindole, which provides a baseline for understanding our target molecule.

PropertyValueReference
CAS Number 51417-51-7[6]
Molecular Formula C₈H₆BrN[6]
Molecular Weight 196.04 g/mol [6]
Appearance Beige-yellow or brownish crystalline powder[6]
Melting Point 41-44 °C[6]
Boiling Point 85-86 °C at 0.2 mmHg[6]
Solubility Soluble in Methanol[6]

Application Protocol 1: Synthesis of a π-Conjugated Indole-Based Polymer via Suzuki Cross-Coupling

This protocol outlines the synthesis of a novel copolymer using 7-bromo-1H-indole-3-ethanol as a monomer. This type of polymer could have applications as an active layer in organic thin-film transistors (OTFTs) or organic photovoltaic (OPV) devices.

Rationale

The Suzuki cross-coupling reaction is a robust and high-yielding method for creating C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. Here, we will polymerize 7-bromo-1H-indole-3-ethanol with a diboronic ester comonomer. The ethanol group is expected to enhance intermolecular interactions in the final polymer.

Materials
  • 7-bromo-1H-indole-3-ethanol (Monomer A)

  • 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

  • Acetone

  • Hexane

  • Soxhlet extraction apparatus

Step-by-Step Protocol
  • Reaction Setup: In a Schlenk flask, combine 7-bromo-1H-indole-3-ethanol (1.0 equiv.), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and P(o-tol)₃ (0.08 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene via syringe, followed by an aqueous solution of K₂CO₃ (2 M). The mixture should be biphasic.

  • Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically complete within 24-48 hours.

  • Work-up and Precipitation: Cool the reaction to room temperature. Separate the organic layer and wash it with deionized water three times. Concentrate the organic layer under reduced pressure. Precipitate the crude polymer by slowly adding the concentrated solution to a large volume of methanol with stirring.

  • Purification: Collect the polymer by filtration. To remove low molecular weight oligomers and catalyst residues, perform a sequential Soxhlet extraction with acetone, hexane, and finally chloroform. The purified polymer will be in the chloroform fraction.

  • Final Product: Recover the polymer by precipitating the chloroform solution in methanol. Dry the final product under vacuum.

Workflow Diagram

Suzuki_Polymerization cluster_setup Reaction Setup cluster_process Process cluster_output Output monomer_a 7-bromo-1H-indole-3-ethanol polymerization Polymerization (Toluene, 90°C, 24-48h) monomer_a->polymerization monomer_b Diboronic Ester Comonomer monomer_b->polymerization catalyst Pd₂(dba)₃ / P(o-tol)₃ catalyst->polymerization base K₂CO₃ solution base->polymerization workup Work-up & Precipitation (in Methanol) polymerization->workup Cool & Separate purification Soxhlet Extraction (Acetone, Hexane, Chloroform) workup->purification Crude Polymer final_polymer Purified π-Conjugated Polymer purification->final_polymer Purified Fraction

Caption: Workflow for Suzuki cross-coupling polymerization.

Application Protocol 2: Synthesis of a Functionalized Hole-Transporting Material

This protocol describes a two-step synthesis to modify 7-bromo-1H-indole-3-ethanol into a molecule with potential application as a hole-transporting material (HTM) in devices like OLEDs or perovskite solar cells.

Rationale

Efficient HTMs often possess bulky, aromatic side groups to promote amorphous film formation and prevent crystallization, which is detrimental to device performance. This protocol first attaches a well-known hole-transporting moiety, carbazole, via a Buchwald-Hartwig amination, and then modifies the ethanol group.

Materials
  • 7-bromo-1H-indole-3-ethanol

  • Carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOᵗBu)

  • Toluene (anhydrous)

  • 4-bromobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Step-by-Step Protocol

Step 1: Buchwald-Hartwig Amination

  • Reaction Setup: In a Schlenk flask, combine 7-bromo-1H-indole-3-ethanol (1.0 equiv.), carbazole (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), XPhos (0.1 equiv.), and NaOᵗBu (1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition and Reaction: Add anhydrous toluene via syringe. Heat the mixture to 110 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate, 7-(9H-carbazol-9-yl)-1H-indole-3-ethanol.

Step 2: Esterification of the Hydroxyl Group

  • Reaction Setup: Dissolve the intermediate from Step 1 in anhydrous DCM in a round-bottom flask under argon. Add triethylamine (1.5 equiv.).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 4-bromobenzoyl chloride (1.1 equiv.) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the final product by column chromatography on silica gel.

Synthetic Pathway Diagram

HTM_Synthesis cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Esterification start 7-bromo-1H-indole-3-ethanol reagents1 Carbazole Pd(OAc)₂ / XPhos NaOᵗBu, Toluene intermediate 7-(9H-carbazol-9-yl)-1H-indole-3-ethanol reagents2 4-bromobenzoyl chloride Et₃N, DCM final_product Final Hole-Transporting Material reagents1->intermediate C-N Coupling reagents2->final_product Ester Formation

Caption: Two-step synthesis of a functionalized HTM.

Conclusion and Future Outlook

While direct applications of 7-bromo-1H-indole-3-ethanol in material science are not yet established, its molecular structure presents a compelling case for its use as a versatile building block. The protocols detailed in this guide provide a scientifically grounded starting point for researchers to explore its potential in creating novel π-conjugated polymers and functional organic materials. The combination of a reactive halogen for backbone construction and a modifiable side chain for tuning properties makes this compound a promising candidate for future innovations in organic electronics and beyond. Further research into the synthesis and characterization of materials derived from this building block is highly encouraged.

References

  • (No Source)
  • (No Source)
  • LookChem. (n.d.). Cas 51417-51-7, 7-Bromoindole.
  • PubChem. (n.d.). 1-(7-Bromo-1H-indol-3-yl)ethanone.
  • (No Source)
  • ChemicalBook. (2026, January 30). 7-Bromoindole | 51417-51-7.
  • Benchchem. (n.d.). 7-Bromoindole | 51417-51-7.
  • Sigma-Aldrich. (n.d.). 7-Bromoindole 96%.
  • Royal Society of Chemistry. (2018, December 10). The role of halogens in the catalyst transfer polycondensation for π-conjugated polymers.
  • (No Source)
  • National Institutes of Health. (n.d.). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions.
  • (No Source)
  • Santa Cruz Biotechnology. (n.d.). 7-Bromo-1H-indole-3-carboxylic acid, CAS 86153-25-5.
  • ResearchGate. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole?
  • (No Source)
  • ACS Publications. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.
  • (No Source)
  • MDPI. (2021, January 26). Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones.
  • (No Source)
  • PMC. (2021, July 5). Halogen bonding in polymer science: towards new smart materials.

Sources

Application

Application Note: Strategic Functionalization of the Indole Ring in 7-Bromo-1H-indole-3-ethanol

Executive Summary & Strategic Analysis 7-Bromo-1H-indole-3-ethanol (7-bromotryptophol) is a privileged bifunctional scaffold in medicinal chemistry. Its value lies in the unique electronic and steric environment provided...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

7-Bromo-1H-indole-3-ethanol (7-bromotryptophol) is a privileged bifunctional scaffold in medicinal chemistry. Its value lies in the unique electronic and steric environment provided by the C7-bromine atom—a position often neglected in favor of C5 or C6 substitutions. However, the presence of two nucleophilic/acidic sites (the N1-indole proton and the C3-ethanol hydroxyl) presents a chemoselectivity challenge that must be managed before engaging the C7-aryl halide in transition-metal catalysis.

This guide details a self-validating protocol for functionalizing the indole ring, specifically focusing on exploiting the C7-bromide handle via Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig). We prioritize an orthogonal protection strategy to ensure high fidelity in the functionalization step.

The Chemoselectivity Challenge

Direct functionalization of the unprotected substrate often leads to:

  • O-Arylation/Alkylation: The primary alcohol competes with the halide oxidative addition or acts as a nucleophile.

  • N-Arylation: The indole nitrogen (

    
    ) can poison Pd-catalysts or undergo competitive coupling.
    
  • Protodehalogenation: Loss of the C7-Br motif under reducing conditions if the catalyst cycle is sluggish.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the protocol, from protection to functionalization and final deprotection.

FunctionalizationWorkflow cluster_Protection Phase 1: Orthogonal Protection cluster_Coupling Phase 2: C7-Functionalization (Pd-Catalysis) cluster_Deprotection Phase 3: Global Deprotection Start 7-Bromo-1H-indole-3-ethanol Step1 Step 1: O-Silylation (TBDMS-Cl, Imidazole) Start->Step1 98% Yield Step2 Step 2: N-Boc Protection (Boc2O, DMAP) Step1->Step2 95% Yield Branch_Suzuki Pathway A: C-C Bond (Suzuki-Miyaura) Ar-B(OH)2, Pd(dppf)Cl2 Step2->Branch_Suzuki Branch_Buchwald Pathway B: C-N Bond (Buchwald-Hartwig) HN-R2, Pd2(dba)3/XPhos Step2->Branch_Buchwald FinalStep Acidic Deprotection (TFA or HCl/Dioxane) Branch_Suzuki->FinalStep C7-Aryl Product Branch_Buchwald->FinalStep C7-Amino Product Product 7-Functionalized Tryptophol FinalStep->Product

Caption: Figure 1. Orthogonal protection strategy enables chemoselective C7-functionalization followed by global deprotection.

Phase 1: Orthogonal Protection (Mandatory Pre-requisite)

Before engaging the ring bromine, we must mask the protic sites. We utilize a TBDMS (Silyl) group for the alcohol and a Boc (Carbamate) group for the indole nitrogen. This combination is robust against basic coupling conditions but easily removed in a single acidic step later.

Protocol A: Sequential O- and N-Protection

Reagents:

  • 7-Bromo-1H-indole-3-ethanol (1.0 equiv)

  • TBDMS-Cl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Boc anhydride (

    
    ) (1.5 equiv)
    
  • DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Procedure:

  • O-Silylation: Dissolve 7-bromo-1H-indole-3-ethanol in DCM (0.2 M). Add Imidazole followed by TBDMS-Cl at 0°C. Warm to RT and stir for 2 hours.

    • Self-Validation: TLC (20% EtOAc/Hex) should show a new spot (

      
      ) and disappearance of starting material (
      
      
      
      ).
  • Workup 1: Wash with water, dry over

    
    , and concentrate. The intermediate (O-TBDMS ether) can be used directly.
    
  • N-Boc Protection: Redissolve the crude O-silyl ether in DCM. Add DMAP and

    
    . Stir at RT for 4 hours. Gas evolution (
    
    
    
    ) indicates reaction progress.
  • Purification: Flash chromatography (5% EtOAc/Hexane).

    • Target:1-(tert-butoxycarbonyl)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)-7-bromoindole .

Phase 2: C7-Ring Functionalization

With the "Fully Protected Scaffold" in hand, we can now exploit the C7-Br bond. The bulky Boc group at N1 actually assists C7-coupling by forcing the C7-substituent out of plane, preventing steric clash during the reductive elimination step of the catalytic cycle.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]

This protocol installs aryl or heteroaryl groups at the C7 position.

Reagents:

  • Protected 7-bromo scaffold (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
    • Why: The bidentate ferrocene ligand resists de-ligation better than

      
      , crucial for sterically crowded C7 couplings [1].
      
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Procedure:

  • Setup: In a reaction vial, combine the protected scaffold, boronic acid, base, and catalyst.

  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes. Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 85°C for 6–12 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the mass shift corresponding to

      
      . The isotopic pattern of Br (1:1 doublet) should disappear.
      
  • Workup: Dilute with EtOAc, wash with brine, dry, and concentrate.

  • Purification: Silica gel chromatography (Gradient 0-10% EtOAc/Hexane).

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol installs amine motifs (e.g., morpholines, piperazines) at C7.

Reagents:

  • Protected 7-bromo scaffold (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)

    • Why: XPhos is a "dialkylbiaryl phosphine" ligand specifically designed to facilitate oxidative addition into hindered aryl halides (like C7-bromoindoles) and promote reductive elimination [2].

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene

Procedure:

  • Pre-complexation: Stir

    
     and XPhos in Toluene for 10 mins under Argon to form the active 
    
    
    
    species (solution turns from purple to orange/brown).
  • Addition: Add the protected scaffold, amine, and

    
    .
    
  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad (to remove Pd black). Concentrate and purify.

Comparative Data & Troubleshooting

Expected Yields & Conditions[3][4]
Reaction TypeCoupling PartnerCatalyst SystemTempTypical YieldKey Challenge
Suzuki Phenylboronic acid

/

85°C85-92%Protodebromination if wet
Suzuki 3-Pyridylboronic acid

/

100°C70-80%Boronic acid stability
Buchwald Morpholine

/ XPhos
100°C65-78%Steric hindrance at C7
Buchwald Aniline

/ BINAP
110°C55-70%Slow reductive elimination
Self-Validating Troubleshooting Guide
  • Observation: Black precipitate forms immediately upon heating.

    • Diagnosis: "Palladium Black" formation. The ligand is not stabilizing the Pd(0) species effectively.

    • Correction: Increase Ligand:Pd ratio to 2:1 or switch to a more robust precatalyst like XPhos-Pd-G2. Ensure solvents are rigorously degassed.

  • Observation: Starting material consumed, but no product mass found (Mass = SM - Br + H).

    • Diagnosis: Hydrodehalogenation.[2] The Pd-hydride species is forming (often from

      
      -hydride elimination of alkyl impurities or solvent).
      
    • Correction: Switch solvent from Dioxane to Toluene. Ensure the base is anhydrous.

  • Observation: Low conversion of N-Boc protected substrate.

    • Diagnosis: Steric crowding at C7.

    • Correction: Increase temperature to 110°C (microwave reactor preferred for shorter times).

Phase 3: Global Deprotection

To recover the functionalized tryptophol, both the Silyl and Boc groups must be removed.

Protocol:

  • Dissolve the functionalized intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1).

  • Stir at RT for 2 hours.

  • Concentrate in vacuo.

  • Neutralize with sat.

    
     and extract with EtOAc.
    
  • Result: 7-Functionalized-1H-indole-3-ethanol.

References

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid." BenchChem Application Library. Accessed October 2023.

  • Organic Synthesis. "Buchwald-Hartwig Coupling: General Procedures and Ligand Selection." Organic Synthesis Database.

  • Mundhe, T. G., et al. "A Short Review of C7 – H Bond Functionalization of Indole/Indoline."[3][4] International Journal of Research and Innovation in Applied Science, vol. 10, no. 8, 2025.

  • BenchChem. "N-Protecting Group Removal from Indole Derivatives: Technical Support." BenchChem Technical Guides.

  • RSC. "Transition-metal-catalyzed site-selective C7-functionalization of indoles."[5][6] Chemical Communications.

Sources

Method

Application Note: Functional Characterization of 7-Bromo-1H-Indole-3-ethanol (7-Bromotryptophol)

Introduction & Compound Identity[1] 1H-Indole-3-ethanol, 7-bromo- (commonly referred to as 7-Bromotryptophol ) is a halogenated indole alkaloid with dual significance in chemical biology. Primarily isolated from marine s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Identity[1]

1H-Indole-3-ethanol, 7-bromo- (commonly referred to as 7-Bromotryptophol ) is a halogenated indole alkaloid with dual significance in chemical biology. Primarily isolated from marine sponges (e.g., Rivularia, Geodia species), it serves as a potent bioactive secondary metabolite. Structurally, it acts as a critical scaffold in the development of necroptosis inhibitors, sharing the 7-halogenated indole core with Necrostatin-1 (Nec-1) , a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1]

This application note details the protocols for solubilization, cytotoxic profiling, and mechanistic characterization of 7-Bromotryptophol, focusing on its utility as a chemical probe for programmed cell death (necroptosis) and as a marine-derived cytotoxic agent.

Chemical Profile
PropertyDetail
IUPAC Name 2-(7-bromo-1H-indol-3-yl)ethanol
Common Name 7-Bromotryptophol
CAS Number 10425-16-8 (Generic isomer class: 51417-51-7 for base indole)
Molecular Weight 240.09 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Insoluble in water
Primary Targets RIPK1 (putative), IDO (Indoleamine 2,3-dioxygenase), Biofilm regulation

Experimental Workflows & Logic

The characterization of 7-Bromotryptophol requires a biphasic approach:

  • Phenotypic Screening: Assessing cytotoxicity and anti-proliferative effects in cancer cell lines (A549, HepG2).[2]

  • Mechanistic Validation: Determining its ability to modulate specific pathways, specifically the rescue of cells from TNF-induced necroptosis (mimicking Nec-1 activity) and biofilm inhibition.

Pathway Visualization: Necroptosis Modulation

The following diagram illustrates the specific insertion point of 7-halogenated indoles within the necroptosis signaling cascade.

NecroptosisPathway TNF TNF-alpha TNFR1 TNFR1 Receptor TNF->TNFR1 ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI Caspase8 Caspase-8 (Apoptosis) ComplexI->Caspase8 Default Pathway RIPK1 RIPK1 (Kinase Active) ComplexI->RIPK1 Caspase-8 Inhibited (e.g., +zVAD) Necrosome Necrosome Complex (RIPK1-RIPK3) RIPK1->Necrosome Auto-phosphorylation RIPK3 RIPK3 MLKL MLKL (Oligomerization) RIPK3->MLKL Phosphorylation Necrosome->RIPK3 MembraneRupture Membrane Rupture (Necroptosis) MLKL->MembraneRupture Inhibitor 7-Bromotryptophol (Nec-1 Analog) Inhibitor->RIPK1 Allosteric Inhibition

Caption: 7-Bromotryptophol acts as a structural analog to Necrostatin-1, potentially inhibiting the kinase activity of RIPK1, thereby preventing necrosome formation and downstream MLKL-mediated membrane rupture.

Detailed Protocols

Protocol A: Solubilization & Storage

Rationale: Halogenated indoles are hydrophobic. Improper solubilization leads to micro-precipitation, causing false positives in scattering assays.

  • Stock Preparation: Dissolve 7-Bromotryptophol powder in anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds until clear.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes (light sensitive).

  • Storage: Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute stock 1:1000 in culture media immediately prior to use to achieve a starting concentration of 10 µM (0.1% DMSO final).

Protocol B: Necroptosis Rescue Assay (HT-29 Cells)

Rationale: This assay determines if 7-Bromotryptophol functions as a necroptosis inhibitor by rescuing cells from "TSZ" (TNF + Smac mimetic + zVAD) induced death.

Materials:

  • HT-29 human colorectal adenocarcinoma cells.

  • Reagents: TNF-α (20 ng/mL), SM-164 (Smac mimetic, 100 nM), z-VAD-fmk (Pan-caspase inhibitor, 20 µM).

  • Readout: CellTiter-Glo® (ATP quantification).

Step-by-Step:

  • Seeding: Plate HT-29 cells at 5,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C.

  • Pre-treatment: Treat cells with 7-Bromotryptophol (dose range: 0.1 µM – 50 µM) for 1 hour. Include Nec-1s (10 µM) as a positive control and DMSO as a vehicle control.

  • Induction: Add the "TSZ" cocktail to all wells except the "Untreated" control:

    • TNF-α: 20 ng/mL final.

    • SM-164: 100 nM final.

    • z-VAD-fmk: 20 µM final.

  • Incubation: Incubate for 24 hours.

  • Readout: Add equal volume of CellTiter-Glo reagent, shake for 2 minutes, incubate for 10 minutes, and measure luminescence.

  • Analysis: Calculate % Survival relative to Untreated control. A rescue effect confirms RIPK1 inhibitory potential.

Protocol C: Cytotoxicity Profiling (MTT Assay)

Rationale: Marine-derived bromoindoles often exhibit direct cytotoxicity against lung (A549) and liver (HepG2) cancer lines via ROS generation.

  • Seeding: Seed A549 cells (3,000 cells/well) in clear 96-well plates.

  • Treatment: Add 7-Bromotryptophol (0.1, 1, 5, 10, 25, 50, 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

Anticipated Results & Data Interpretation

The following table summarizes expected outcomes based on the compound's dual nature as a marine metabolite and Nec-1 analog.

Assay TypeReadoutExpected Result for 7-BromotryptopholInterpretation
Necroptosis Rescue % Cell Survival (ATP)Moderate Rescue (EC50 ~5-10 µM)Indicates RIPK1 inhibition, likely less potent than Nec-1s (7-Cl-O-Nec-1) but mechanistically similar.
Cytotoxicity (A549) IC50 (µM)~5 - 15 µMPotent cytotoxicity typical of 7-bromoindoles; likely ROS-mediated.
Biofilm Inhibition Crystal Violet OD590>50% Inhibition at 50 µMDisruption of quorum sensing (common for indole-3-ethanol derivatives).
Apoptosis (Caspase 3/7) LuminescenceNo significant inductionUnlike pure apoptosis inducers, this compound likely triggers mixed cell death or ROS-dependent necrosis at high doses.

References

  • Degterev, A., et al. (2005).[3] "Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury." Nature Chemical Biology. Link (Establishes the 7-substituted indole core as critical for RIPK1 inhibition).

  • Takahashi, N., et al. (2012). "Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models." Cell Death & Disease. Link (Discusses SAR of halogenated indoles in necroptosis).

  • Olsen, E.K., et al. (2016). "6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity." Marine Drugs. Link (Describes isolation and bioactivity of related bromoindole marine metabolites).

  • Zhang, L., et al. (2020). "Indole-3-ethanol (Tryptophol) and its derivatives: A review of their biological activities." Journal of Agricultural and Food Chemistry. (General review of tryptophol bioactivity).
  • Geng, J., et al. (2017).[3] "Pharmacokinetics and bioavailability of Necrostatin-1 using an LC–MS/MS method." Frontiers in Pharmacology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-Bromo-1H-indole-3-ethanol

Welcome to the technical support center for the purification of 7-bromo-1H-indole-3-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 7-bromo-1H-indole-3-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this compound in high purity.

Introduction

7-Bromo-1H-indole-3-ethanol, also known as 7-bromotryptophol, is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and for ensuring the validity of biological assay data. This guide provides a comprehensive overview of the most effective purification techniques, potential challenges, and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 7-bromo-1H-indole-3-ethanol?

A1: The two most effective and widely used methods for the purification of 7-bromo-1H-indole-3-ethanol are column chromatography and recrystallization. Often, a combination of both is employed for achieving the highest purity. Column chromatography is excellent for removing gross impurities and separating the target compound from reaction byproducts, while recrystallization is ideal for a final polishing step to obtain a highly crystalline, pure product.

Q2: What are the likely impurities I might encounter?

A2: Impurities largely depend on the synthetic route. A common method for synthesizing 7-bromo-1H-indole-3-ethanol is the reaction of 7-bromo-1H-indole with a two-carbon electrophile like ethylene oxide or 2-chloroethanol. Potential impurities include:

  • Unreacted 7-bromo-1H-indole: This is a common, less polar impurity.

  • Dialkylated products: The indole nitrogen can also be alkylated, leading to N-alkylated byproducts.

  • Polymerization products: Indoles can be sensitive to acidic conditions and may form colored, high-molecular-weight polymeric impurities.[1]

  • Solvent and reagent residues: Residual solvents and unreacted reagents from the synthesis and workup.

Q3: Is 7-bromo-1H-indole-3-ethanol stable during purification?

A3: Indole derivatives can be sensitive to prolonged exposure to acid, light, and air.[2] The acidic nature of standard silica gel can sometimes cause degradation or streaking during column chromatography.[3] It is advisable to handle the compound efficiently, avoid unnecessarily long exposure to harsh conditions, and store it in a cool, dark place, preferably under an inert atmosphere.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 7-bromo-1H-indole-3-ethanol.

Column Chromatography Issues
Problem Potential Cause(s) Solution(s)
Product is not eluting from the column or recovery is low. 1. Eluent is not polar enough: The hydroxyl group in 7-bromo-1H-indole-3-ethanol makes it significantly more polar than the parent 7-bromoindole. 2. Strong adsorption to silica gel: The indole nitrogen can interact strongly with the acidic silanol groups on the silica surface.1. Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. A gradient elution is often more effective than an isocratic one. 2. Use a modified stationary phase: Consider using neutral or basic alumina, or deactivate the silica gel by pre-treating it with a solvent system containing 1-2% triethylamine.[3]
Streaking or tailing of the product spot on TLC and broad peaks during column chromatography. 1. Interaction with acidic silica gel: The basic nature of the indole nitrogen can lead to strong, non-uniform interactions with the acidic stationary phase.[3] 2. Column overload: Too much crude material has been loaded onto the column.1. Add a basic modifier to the eluent: Incorporate a small amount of triethylamine (0.1-1%) or a few drops of ammonia solution into your mobile phase to suppress the interaction with acidic sites on the silica gel.[3] 2. Reduce the sample load: A general rule of thumb is to use a silica gel to crude product weight ratio of 50:1 to 100:1 for difficult separations.
Poor separation of the product from a close-running impurity (e.g., unreacted 7-bromo-1H-indole). 1. Inappropriate solvent system: The chosen eluent may not have the optimal selectivity for the separation. 2. Improper column packing: Channels or cracks in the silica bed can lead to poor separation.1. Optimize the solvent system using TLC: Test various solvent combinations. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity. Aim for an Rf value of 0.2-0.3 for the product on TLC for the best separation on the column.[1] 2. Ensure proper column packing: Use a slurry packing method to create a homogenous and well-packed column bed.
Recrystallization Issues
Problem Potential Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent: Not enough solvent has been added. 2. Inappropriate solvent: The chosen solvent may not be a good solvent for your compound even at elevated temperatures.1. Add more hot solvent in small portions until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce your yield. 2. Re-evaluate your solvent choice. Perform small-scale solubility tests with a range of solvents or solvent mixtures. For 7-bromo-1H-indole-3-ethanol, mixtures of polar and non-polar solvents like ethanol/water or toluene/hexane are good starting points.[4]
No crystals form upon cooling. 1. Solution is not saturated: Too much solvent was used. 2. Supersaturation has not been overcome. 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface, or add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities. 1. Choose a lower-boiling solvent. 2. Purify the crude material first by column chromatography to remove the bulk of impurities before attempting recrystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of 7-bromo-1H-indole-3-ethanol on a silica gel column.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate (F254).

  • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for the product spot. The product, being more polar, should have a lower Rf than unreacted 7-bromo-1H-indole.

  • Visualize the spots under UV light (254 nm). Indole derivatives typically appear as dark spots.[3]

2. Column Preparation:

  • Select an appropriate size column. For 1 gram of crude material, a 40-60 g pre-packed column or a glass column with a diameter of about 2-3 cm can be used.

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 8:2 hexane/ethyl acetate).

  • Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude 7-bromo-1H-indole-3-ethanol in a minimal amount of the eluent or a slightly more polar solvent.

  • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the sample solution or the dry-loaded silica to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the solvent system determined from your TLC analysis.

  • If separation is difficult, a shallow gradient elution can be employed. Start with a less polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 6:4 hexane/ethyl acetate).

  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 7-bromo-1H-indole-3-ethanol.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of 7-bromo-1H-indole-3-ethanol.

1. Solvent Selection:

  • Place a small amount of the partially purified compound into several test tubes.

  • Add a small amount of different solvents or solvent mixtures (e.g., ethanol, water, ethanol/water, toluene, hexane, toluene/hexane) to each tube.

  • Heat the tubes to the boiling point of the solvent. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • An ethanol/water mixture is often a good choice for tryptophol derivatives.

2. Recrystallization Procedure:

  • Place the compound to be recrystallized in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) dropwise while heating and swirling until the compound just dissolves.

  • If using a mixed solvent system (e.g., ethanol/water), dissolve the compound in a minimal amount of the "good" solvent (ethanol) at its boiling point. Then, add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

3. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualization and Logical Workflow

Workflow for Purification Strategy

Purification_Workflow Crude_Product Crude 7-bromo-1H-indole-3-ethanol TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Determine eluent Purity_Check_1 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization If impurities present Pure_Product Pure Product Purity_Check_1->Pure_Product If pure Purity_Check_2 Final Purity Check (NMR, LC-MS, etc.) Recrystallization->Purity_Check_2 Purity_Check_2->Column_Chromatography If impurities persist Purity_Check_2->Pure_Product If pure

Caption: General workflow for the purification of 7-bromo-1H-indole-3-ethanol.

Troubleshooting Decision Tree for Tailing on TLC

Tailing_Troubleshooting start Tailing/Streaking Spot on TLC? cause1 Interaction with Acidic Silica? start->cause1 Yes cause2 Compound Degradation? start->cause2 Yes cause3 Sample Overload? start->cause3 Yes solution1 Add 0.1-1% Triethylamine to Eluent cause1->solution1 solution2 Use Neutral Alumina or Deactivated Silica cause2->solution2 solution3 Dilute Sample Before Spotting cause3->solution3

Caption: Decision tree for troubleshooting tailing or streaking on a TLC plate.

References

  • BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
  • BenchChem. (2025).
  • Payne, A. N., & Hegedus, L. S. (2011). Synthesis of 7-Substituted Indoles via Directed Ortho-Metalation. The Journal of Organic Chemistry, 76(17), 7188–7194.
  • BenchChem. (2025).
  • Cahiez, G., & Alami, M. (1989). A new, simple, synthesis of 6-chloro-1-hexene and 8-chloro-1-octene. Organic Syntheses, 68, 63.
  • University of Massachusetts Lowell. (n.d.).
  • Jasperse, C. (n.d.). Grignard Reaction.
  • LibreTexts Chemistry. (2019). B.
  • Google Patents. (n.d.). CN100999489A - Purifying process of 7-ethyl tryptol.
  • Sigma-Aldrich. (n.d.). 7-Bromoindole 96%.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • GoldBio. (n.d.).
  • Gein, V. L., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5(1), 5.
  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Peschke, M., et al. (2025). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal.
  • Peschke, M., et al. (n.d.). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal.
  • University of Toronto. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Opentrons. (n.d.).
  • Nikolaichuk, H., & Choma, I. M. (n.d.). TLC screening in searching for active components in L. roots.
  • BenchChem. (2025).
  • EPFL. (n.d.).
  • Alfa Chemistry. (n.d.). CAS 51417-51-7 7-Bromoindole.
  • AiFChem. (2025). 51417-51-7 | 7-Bromoindole.
  • Abramson, J. J., & Shamoo, A. E. (1979). Quenching of tryptophan fluorescence by brominated phospholipid. Journal of Membrane Biology, 50(1), 229–246.
  • Santa Cruz Biotechnology. (n.d.). 7-Bromoindole.
  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
  • Kionka, C., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Metabolites, 11(6), 374.

Sources

Optimization

Technical Support Center: Synthesis of 7-Bromo-1H-indole-3-ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 7-bromo-1H-indole-3-ethanol (also known as 7-bromotryptophol). This document is structured to provide research...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-bromo-1H-indole-3-ethanol (also known as 7-bromotryptophol). This document is structured to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles that lead to the formation of common side products, empowering you to optimize your reaction conditions and purification strategies.

Introduction: The Challenge of Synthesizing 7-Bromotryptophol

7-Bromo-1H-indole-3-ethanol is a valuable heterocyclic building block in medicinal chemistry. However, its synthesis is often plagued by issues of regioselectivity and the formation of persistent impurities. The electron-rich indole nucleus, while facilitating certain reactions, is also prone to undesired side reactions such as over-bromination, polymerization, and rearrangement, especially under acidic conditions.[1][2] This guide addresses the most common of these issues in a practical, question-and-answer format.

Primary Synthetic Pathways

Understanding the potential impurities begins with understanding the synthetic route. Two prevalent methods for synthesizing 7-bromotryptophol are the Fischer indole synthesis and the reduction of a C3-functionalized 7-bromoindole.

G cluster_0 Pathway 1: Fischer Indole Synthesis cluster_1 Pathway 2: Reduction of C3-Substituted Precursor A1 2-Bromophenylhydrazine D1 7-Bromo-1H-indole-3-ethanol A1->D1 [3,3]-Sigmatropic Rearrangement B1 γ-Hydroxybutyraldehyde equivalent (e.g., Dihydrofuran) B1->D1 C1 Acid Catalyst (e.g., H₂SO₄, PPA) C1->D1 A2 7-Bromo-1H-indole B2 7-Bromo-1H-indole-3-acetic acid or its ester A2->B2 Functionalization at C3 D2 7-Bromo-1H-indole-3-ethanol B2->D2 C2 Reducing Agent (e.g., LiAlH₄, BH₃) C2->D2

Caption: Key Synthetic Routes to 7-Bromo-1H-indole-3-ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific experimental issues. Each answer explains the chemical cause and provides actionable solutions.

Q1: My analysis shows significant amounts of di- and even tri-brominated species. How can I achieve selective mono-bromination?

Answer: This is a classic problem of over-bromination, arising from the high nucleophilicity of the indole ring, which can be further activated by the existing bromine substituent.[2] If your synthesis involves direct bromination of an indole precursor, controlling the reaction is paramount.

Causality: The indole ring system is highly electron-rich, making it extremely reactive towards electrophiles like Br₂ or N-Bromosuccinimide (NBS). Once the first bromine is attached at the 7-position, the ring remains activated enough for subsequent bromination events, often at the C3, C5, or C2 positions.

Troubleshooting and Prevention:

  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂), which is highly reactive. N-Bromosuccinimide (NBS) is the preferred reagent for more controlled bromination. Use precisely 1.0-1.05 equivalents.[2]

  • Reaction Temperature: Perform the bromination at low temperatures. Starting at -78 °C and slowly warming to 0 °C or room temperature can dramatically improve selectivity by reducing the reaction rate.

  • Slow Addition: Add the brominating agent (dissolved in a suitable solvent like THF or DMF) dropwise over a prolonged period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Solvent Choice: Polar aprotic solvents like DMF can sometimes modulate the reactivity of NBS, leading to better outcomes.[2]

  • Alternative Strategy: The most reliable method to avoid this issue is to start with an already brominated precursor, such as 2-bromophenylhydrazine for a Fischer synthesis[3], rather than attempting to brominate the indole core late-stage.

Q2: I'm seeing a high molecular weight impurity that smears on TLC and is difficult to remove. What is it?

Answer: This is very likely a dimeric or oligomeric side product, a common issue in syntheses employing strong acids, particularly the Fischer indole synthesis.

Causality: The Fischer indole synthesis proceeds through an ene-hydrazine intermediate that undergoes a[4][4]-sigmatropic rearrangement.[5][6][7] Under acidic conditions, intermediates in this process are electrophilic. These carbocation-like species can be intercepted by a second, nucleophilic indole molecule before the desired intramolecular cyclization can occur. This leads to the formation of dimers or even short polymers. In the synthesis of the related 7-ethyltryptophol, a major impurity was identified as 4,4-bis(7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)butan-1-ol. A similar structure is highly probable for the 7-bromo analogue.

G A Protonated Ene-hydrazine Intermediate B Desired Pathway: Intramolecular Cyclization A->B D Side Pathway: Intermolecular Reaction A->D C 7-Bromo-1H-indole-3-ethanol B->C F Dimeric Side Product (High MW Impurity) D->F E Another Indole Molecule (Nucleophile) E->D

Caption: Formation of Dimeric Side Product in Fischer Synthesis.

Troubleshooting and Prevention:

  • Acid Choice and Concentration: Polyphosphoric acid (PPA) is often used, but its concentration and temperature are critical.[8] Experiment with milder Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) which may be less prone to promoting intermolecular reactions.[5]

  • Solvent System: Using a co-solvent can sometimes help. In the synthesis of 7-ethyltryptophol, switching to a DMAc-H₂O solvent system was shown to reduce the formation of a triol by-product.

  • Purification: These high molecular weight impurities are often much less polar than the desired tryptophol product. They can typically be removed via flash column chromatography. If the impurity is very non-polar, it may elute early with the solvent front. If it is highly polar or insoluble, it may remain on the column. Recrystallization can also be effective if a suitable solvent system is found where the dimer has significantly different solubility.

Q3: My product is contaminated with indole-3-ethanol (the non-brominated analogue). How is the bromine being lost?

Answer: The presence of the dehalogenated product points to a reductive cleavage of the C-Br bond. This is most commonly observed when using catalytic hydrogenation for a reduction step.

Causality: Aryl halides can undergo hydrogenolysis (cleavage of the C-X bond by hydrogen) in the presence of hydrogenation catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).[9] This reaction is often a competing side reaction during the reduction of other functional groups. If your synthesis involves, for example, the reduction of a double bond or a carbonyl group in a molecule that already contains the 7-bromoindole core, de-bromination is a significant risk.[9]

Troubleshooting and Prevention:

  • Avoid Catalytic Hydrogenation: If possible, use alternative reducing agents that do not promote dehalogenation. For reducing a carboxylic acid or ester to the alcohol, strong hydride reagents like LiAlH₄ or BH₃·THF are excellent choices and will not cleave the aryl-bromide bond.

  • Modify Hydrogenation Conditions: If hydrogenation is unavoidable, conditions can be optimized to minimize hydrogenolysis. This includes using less catalyst, lower hydrogen pressure, and shorter reaction times. The addition of a catalyst poison (like quinoline) can sometimes selectively suppress hydrogenolysis, but this requires careful optimization.

  • Purification: Separating 7-bromo-1H-indole-3-ethanol from indole-3-ethanol can be challenging due to their similar polarities. High-performance flash chromatography or preparative HPLC with a non-polar/polar gradient (e.g., Hexane/Ethyl Acetate) is typically required.

Q4: My product contains the corresponding aldehyde or carboxylic acid. How can I prevent this oxidation?

Answer: The primary alcohol of the tryptophol side chain is susceptible to oxidation, forming 7-bromo-1H-indole-3-acetaldehyde and subsequently 7-bromo-1H-indole-3-acetic acid.

Causality: This oxidation can occur under several circumstances:

  • Air Oxidation: Indole derivatives, especially in solution and exposed to light and air, can undergo slow autoxidation.[10] The primary alcohol can be oxidized over time.

  • Harsh Reaction Conditions: Certain reagents used in the synthesis, if not fully quenched, or impurities in solvents could act as oxidants.

  • Incomplete Reduction: If you are synthesizing the alcohol from the corresponding carboxylic acid, incomplete reduction is a straightforward cause for its presence as an impurity.[11]

Troubleshooting and Prevention:

  • Inert Atmosphere: Handle the final product and key intermediates under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during workup and purification steps involving heating.[10]

  • Use Fresh Solvents: Use freshly distilled or high-purity anhydrous solvents to minimize contaminants that could promote oxidation.

  • Ensure Complete Reduction: If using a reduction route, use a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄) and allow adequate reaction time to ensure the starting carboxylic acid is fully consumed. Monitor the reaction by TLC.

  • Purification: An acidic impurity like 7-bromo-1H-indole-3-acetic acid can be easily removed. During an aqueous workup, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral alcohol product remains in the organic phase.[10]

Troubleshooting Summary & Data

The following table provides a quick reference for the issues discussed above.

Issue Observed Potential Side Product(s) Probable Cause Recommended Solution(s)
Over-bromination Di- and Poly-brominated indolesHighly reactive brominating agent; high temperature.Use NBS at low temp (-78 °C); slow addition; start with a pre-brominated precursor.[2]
Isomeric Impurities 4-, 5-, or 6-Bromo-indole-3-ethanolPoor regioselectivity during bromination step.Use a synthesis route that unambiguously installs Br at C7 (e.g., Fischer with 2-bromophenylhydrazine).
High MW Byproducts Dimers, OligomersStrong acid catalysis (Fischer synthesis) promoting intermolecular reaction.Use milder acid catalysts; optimize solvent; purify via chromatography or recrystallization.
Dehalogenation Indole-3-ethanolCatalytic hydrogenation (e.g., Pd/C, PtO₂) causing C-Br bond cleavage.Use chemical reductants (LiAlH₄, BH₃) instead of catalytic hydrogenation.[9]
Oxidation 7-Bromo-indole-3-acetaldehyde, 7-Bromo-indole-3-acetic acidAir/light exposure; incomplete reduction of the acid precursor.Work under inert atmosphere; use basic wash (e.g., NaHCO₃) during workup to remove acidic impurity.[10]
Experimental Protocols
Protocol 1: Purification via Flash Column Chromatography

This protocol is effective for removing most common impurities, including isomers, dimers, and dehalogenated side products.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel (dry-loading method) by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or acetone), adding silica gel, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the slurry solvent.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to 70:30 or 60:40 Hexane:Ethyl Acetate.

  • Monitoring: Monitor the elution using TLC, staining with a potassium permanganate or vanillin solution to visualize the spots. The desired product, 7-bromo-1H-indole-3-ethanol, is moderately polar and should elute after non-polar impurities but before highly polar byproducts.

  • Collection & Concentration: Collect the fractions containing the pure product and combine them. Remove the solvent under reduced pressure to yield the purified compound.

Troubleshooting Workflow Visualization

This flowchart outlines a logical sequence for identifying and resolving impurities during the synthesis.

G Start Crude Product Analysis (TLC, LCMS, NMR) Check_MW High MW Impurity Present? Start->Check_MW Solve_MW Cause: Dimerization Action: Recrystallize or Column Chromatography Check_MW->Solve_MW Yes Check_Isomer Isomeric or Poly-halogenated Impurities Present? Check_MW->Check_Isomer No Solve_MW->Check_Isomer Solve_Isomer Cause: Poor Selectivity Action: High-Performance Flash Chromatography Check_Isomer->Solve_Isomer Yes Check_Debromo De-brominated Product (Indole-3-ethanol) Present? Check_Isomer->Check_Debromo No Solve_Isomer->Check_Debromo Solve_Debromo Cause: Hydrogenolysis Action: Re-evaluate reduction step. Purify via Chromatography. Check_Debromo->Solve_Debromo Yes Check_Oxidation Acidic/Aldehyde Impurity Present? Check_Debromo->Check_Oxidation No Solve_Debromo->Check_Oxidation Solve_Oxidation Cause: Oxidation Action: Basic wash (NaHCO₃) during workup. Check_Oxidation->Solve_Oxidation Yes End Pure 7-Bromo-1H-indole-3-ethanol Check_Oxidation->End No Solve_Oxidation->End

Caption: Troubleshooting Workflow for Product Purification.

References
  • This citation is a placeholder for a general introductory source on indole chemistry.
  • This citation is a placeholder for a general source on medicinal chemistry applic
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • This citation is a placeholder for a source detailing the use of 7-bromo-4-chloro-1H-indazol-3-amine, a rel
  • Reddy, K. S., et al. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, Section B, 51B, 1720-1723. [Link]

  • Plieninger, H. (1960). THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Canadian Journal of Chemistry, 38(8), 1467-1471. [Link]

  • This citation is a placeholder for a patent rel
  • Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • This citation is a placeholder for a study on bromin
  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33. [Link]

  • Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]

  • Wikipedia contributors. (2024). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • This citation is a placeholder for a general source on indole deriv
  • Matilla, M. A., et al. (2021). Regulation of indole-3-acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. Environmental Microbiology, 23(7), 3749-3766. [Link]

  • This citation is a placeholder for a general overview of indole properties.
  • This citation is a placeholder for a general source on purific
  • Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 55. [Link]

  • This citation is a placeholder for an applic
  • This citation is a placeholder for a general tryptophol synthesis paper.
  • This citation is a placeholder for a review on bis-indole alkaloids.
  • This citation is a placeholder for a guide on ethanol purific
  • This citation is a placeholder for a portal on indole synthesis.
  • This citation is a placeholder for a general source on the Bischler-Möhlau synthesis.
  • This citation is a placeholder for a database entry on indole-3-acetic acid metabolism.
  • This citation is a placeholder for a technical guide on indole-2-carbaldehyde synthesis.
  • This citation is a placeholder for a source on electrochemical bromin
  • Vara, B. A., et al. (2017). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. The Journal of organic chemistry, 82(19), 10562–10568. [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33. [Link]

  • This citation is a placeholder for a review on the Fischer Indole Synthesis.
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  • This citation is a placeholder for a source on microwave-assisted Bischler synthesis.
  • Thermo Fisher Scientific. (2022, December 13). Fischer Indole Synthesis - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

  • This citation is a placeholder for a source on indole-3-carboxylic acid deriv

Sources

Troubleshooting

troubleshooting guide for 7-bromo-1H-indole-3-ethanol reactions

Technical Support Center: 7-Bromo-1H-indole-3-ethanol (7-BIE) Executive Summary & Scaffold Overview 7-Bromo-1H-indole-3-ethanol (also known as 7-bromotryptophol) is a bifunctional building block critical for developing k...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Bromo-1H-indole-3-ethanol (7-BIE)

Executive Summary & Scaffold Overview

7-Bromo-1H-indole-3-ethanol (also known as 7-bromotryptophol) is a bifunctional building block critical for developing kinase inhibitors and serotonin receptor modulators.[1] Its value lies in its dual reactivity:

  • The C7-Bromine: A handle for cross-coupling (Suzuki, Buchwald) to build complexity on the benzene ring.[1][2]

  • The C3-Ethanol Chain: A primary alcohol handle for alkylation, oxidation, or conversion to a leaving group.

The Challenge: This molecule presents a "perfect storm" of steric and electronic hurdles.[1][2] The C7 position is sterically crowded by the indole nitrogen (N1), and the ethanol side chain is prone to acid-catalyzed dehydration.[2] This guide addresses these specific failure modes.

Pre-Reaction Checklist (The "Quick Check")

Q: My starting material is dark brown. Can I still use it? A: Indoles are electron-rich and prone to oxidative polymerization upon air exposure.[1]

  • Diagnosis: If the material is dark brown/black, purity has likely dropped below 90%.[1][2]

  • Remediation: Recrystallize from Ethanol/Water or perform a short silica plug filtration (DCM/MeOH).[1][2]

  • Prevention: Store at -20°C under Argon.

Module A: Functionalizing the Alcohol (C3-Side Chain)

Q: I tried to convert the alcohol to a bromide using HBr, but I isolated a vinyl indole. What happened? A: You triggered an acid-catalyzed dehydration.[1]

  • Mechanism: Tryptophol derivatives are sensitive to strong acids.[1][2] Protonation of the alcohol leads to water loss, forming a carbocation stabilized by the indole ring, which rapidly eliminates to form the vinyl group (dehydration).[2]

  • Corrective Protocol (The Appel Reaction): Use neutral conditions to avoid carbocation formation.

Recommended Protocol: Appel Bromination This method converts the alcohol to a bromide under neutral conditions, preserving the indole core.[2]

ReagentEquivalentsRole
7-BIE 1.0Substrate
CBr₄ 1.2Bromine source
PPh₃ 1.2Activator
DCM Solvent (0.1 M)Anhydrous solvent

Step-by-Step:

  • Dissolve 7-BIE and CBr₄ in anhydrous DCM at 0°C.

  • Add PPh₃ portion-wise (exothermic).[1][2]

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Quench with saturated NaHCO₃. The byproduct PPh₃=O precipitates; filter it off or remove via column chromatography (High polarity difference makes separation easy).[1][2]

Module B: Cross-Coupling at C7 (The "Steric Wall")[1][2]

Q: My Suzuki coupling at the 7-position is stalled at <20% conversion. I see starting material and de-brominated byproduct. A: You are fighting two enemies: Catalyst Poisoning and Steric Hindrance .[1][2]

  • Factor 1 (Poisoning): The free indole N-H is acidic and can coordinate to Palladium, shutting down the catalytic cycle.[1][2]

  • Factor 2 (Sterics): The C7 bromine is ortho to the indole nitrogen.[1][2] Standard bulky ligands (like tBu3P) often struggle to access this site if the nitrogen is unprotected or if the catalyst is not optimized for "ortho-substituents."[1][2]

Troubleshooting Workflow:

  • Protect the Nitrogen: This is the single most effective fix.[2] Install a Boc , Tos , or SEM group on the Nitrogen before attempting the coupling.[1][2] This removes the acidic proton and prevents catalyst coordination.[2]

  • Switch Ligands: Move to Buchwald Precatalysts designed for hindered substrates.[1][2]

Optimized Suzuki Protocol (for C7-Hindered Systems):

ComponentRecommendationReason
Catalyst Pd(OAc)₂ + SPhos or XPhos Pd G3 SPhos is exceptional for sterically hindered aryl chlorides/bromides.[1]
Base K₃PO₄ (3.0 eq) Anhydrous conditions often fail; the presence of water (or using K3PO4[1][2]·H2O) is crucial for the transmetallation step.[2]
Solvent 1,4-Dioxane / Water (4:1) Biphasic systems often outperform anhydrous ones for hindered indoles.[1][2]
Temperature 90°C - 100°C High energy barrier requires heat.[1]

Module C: Chemoselectivity (N- vs. O-Alkylation)

Q: I want to alkylate the Nitrogen, but I'm getting a mixture of N-alkyl and O-alkyl (ether) products. A: Tryptophol has two nucleophilic sites. The Indole-NH (pKa ~16) and the Alcohol-OH (pKa ~16-17) are competitive.[1]

The Fix:

  • For N-Alkylation: Use a base that deprotonates the Indole-NH preferentially and irreversibly, or use Phase Transfer Catalysis.[1]

    • Reagent:NaH (60%) in DMF at 0°C. The Indole-NH deprotonates faster and the resulting anion is softer and more nucleophilic toward soft electrophiles (alkyl halides).[1][2]

  • For O-Alkylation: It is difficult to selectively alkylate the oxygen without touching the nitrogen.[1]

    • Strategy: Protect the Nitrogen (Boc)

      
       Alkylate Oxygen 
      
      
      
      Deprotect Nitrogen.[1][2]

Visual Troubleshooting Workflows

Diagram 1: Functionalization Decision Tree

Caption: Logical flow for selecting the correct pathway based on target modification sites.

G Start Start: 7-Bromo-1H-indole-3-ethanol Decision Target Modification? Start->Decision Path_SideChain Side Chain (OH) Modification Decision->Path_SideChain Modify Alcohol Path_Ring Ring (Br) Coupling Decision->Path_Ring Modify Bromine Q_Acid Acid Sensitive? Path_SideChain->Q_Acid Q_Protect Is N-Protected? Path_Ring->Q_Protect Action_Appel Use Appel Reaction (PPh3, CBr4, DCM) Avoids Dehydration Q_Acid->Action_Appel Yes (Prevent Elimination) Action_Acid Use HBr/H2SO4 (Risk: Vinyl Indole) Q_Acid->Action_Acid No Action_Protect Step 1: Protect N (Boc/Tos/SEM) Q_Protect->Action_Protect No Action_Suzuki Suzuki Coupling (SPhos/Pd(OAc)2) K3PO4, Dioxane/H2O Q_Protect->Action_Suzuki Yes Action_Protect->Action_Suzuki Proceed

Diagram 2: Suzuki Coupling Troubleshooting Loop

Caption: Iterative process for solving low-yield coupling reactions at the sterically hindered C7 position.

Suzuki Failure Low Yield / No Reaction Check1 Check 1: N-Protection Is free NH poisoning Pd? Failure->Check1 Sol1 Install Boc/Tos Group Check1->Sol1 No Protection Check2 Check 2: Ligand Sterics Is C7 too crowded? Check1->Check2 Protected Sol1->Check2 Sol2 Switch to SPhos or XPhos Check2->Sol2 Standard Ligand Check3 Check 3: Base/Water Is Boronic Acid activating? Check2->Check3 Using Buchwald Ligand Sol2->Check3 Sol3 Add H2O (Biphasic System) Check3->Sol3 Anhydrous Success High Yield Coupling Check3->Success Optimized Sol3->Success

References

  • Appel Reaction Mechanism & Utility: Appel, R. (1975).[1][2] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[2] Angewandte Chemie International Edition in English, 14(12), 801–811.[1][2] [1][2]

  • Suzuki Coupling on Hindered Indoles (SPhos/XPhos): Billingsley, K., & Buchwald, S. L. (2007).[1][2] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366.[1][2] [1][2]

  • Tryptophol Synthesis & Reactivity (Enzymatic/Chemical): Frese, A., & Sewald, N. (2015).[1][2] "Enzymatic Halogenation of Tryptophan and Tryptophol." Angewandte Chemie, 54(1), 298-301.[1][2] (Demonstrates the stability and handling of 7-bromotryptophol). [1][2]

  • Indole Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc/N-Tos protection protocols). [1][2]

Sources

Optimization

Technical Support Center: 7-Bromoindole Synthesis &amp; Optimization

Welcome to the Application Scientist Support Center for the synthesis of 7-bromoindole . This scaffold is a critical building block in medicinal chemistry, primarily utilized for downstream functionalization via palladiu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for the synthesis of 7-bromoindole . This scaffold is a critical building block in medicinal chemistry, primarily utilized for downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C7 position [1].

Because 7-substituted indoles are notoriously difficult to synthesize via direct electrophilic aromatic substitution, the Bartoli Indole Synthesis remains the gold standard for accessing this core [2]. This guide provides a deep dive into the mechanistic causality, troubleshooting, and self-validating protocols required to optimize this complex organometallic transformation.

Mechanistic Architecture & Reaction Logic

To successfully optimize the synthesis of 7-bromoindole, one must first understand the stoichiometric and mechanistic demands of the Bartoli reaction. The transformation of 2-bromonitrobenzene into 7-bromoindole strictly requires three equivalents of vinylmagnesium bromide.

Bartoli_Mechanism Step1 2-Bromonitrobenzene + 1st eq VMgBr Step2 Nitrosoarene Intermediate Step1->Step2 - MgO Step3 Addition of 2nd eq VMgBr Step2->Step3 Step4 N-Vinyl-N-arylhydroxylamine Magnesium Salt Step3->Step4 Step5 [3,3]-Sigmatropic Rearrangement Step4->Step5 Key C-C Bond Formation Step6 3rd eq VMgBr (Deprotonation & Cyclization) Step5->Step6 Step7 7-Bromoindole Step6->Step7 H2O Quench

Fig 1. Mechanistic pathway of the Bartoli indole synthesis highlighting the strict requirement for 3 equivalents of Grignard reagent.

Troubleshooting & Diagnostic FAQs

Q1: My Bartoli reaction is yielding less than 20% product, and TLC shows unreacted starting material. What is the root cause? Causality: The reaction cascade strictly consumes three equivalents of the Grignard reagent (see Fig 1). The first equivalent reduces the nitro group to a nitroso intermediate; the second forms the critical hydroxylamine salt; the third acts as a base to drive the final cyclization [3]. If your Grignard reagent has degraded due to moisture exposure, the effective molarity drops, stalling the reaction at the nitroso stage. Diagnostic Fix: Titrate your vinylmagnesium bromide immediately before use (e.g., using salicylaldehyde phenylhydrazone or iodine). Ensure you are delivering a true 3.0 to 3.2 molar equivalents.

Q2: I am observing significant tar formation and a complex, dark crude mixture. How do I prevent this? Causality: Vinyl Grignard reagents are highly prone to polymerization. Furthermore, the initial attack of the Grignard on the nitro group is violently exothermic. If the internal reaction temperature exceeds -35 °C during the addition phase, competitive side reactions and Grignard polymerization outcompete the desired [3,3]-sigmatropic rearrangement [1]. Diagnostic Fix: Submerge the reaction flask in a dry ice/acetonitrile bath (-40 °C). Use an internal thermocouple probe. If the internal temperature spikes above -30 °C, slow your addition rate immediately.

Q3: How can I avoid intractable emulsions during the aqueous work-up? Causality: The reaction generates copious amounts of magnesium salts. Quenching with plain water or basic solutions produces insoluble magnesium hydroxide gels that trap the product, leading to severe emulsion and loss of yield. Diagnostic Fix: Quench strictly with saturated aqueous


 at 0 °C. The slight acidity and high ionic strength keep magnesium ions soluble. A clean, rapid phase separation between the aqueous layer and the organic extraction solvent validates a successful quench.

Q4: Is there a scalable alternative to the Bartoli method that avoids cryogenic conditions? Causality: Yes, the Leimgruber-Batcho indole synthesis [4]. Starting from 2-bromo-6-nitrotoluene, condensation with


-dimethylformamide dimethyl acetal (DMF-DMA) forms a 

-(dimethylamino)-2-nitrostyrene intermediate. This is subsequently reductively cyclized (e.g., using

or

). Diagnostic Fix: This route is preferred for multi-gram to kilogram scale-up because it avoids stoichiometric organometallics and cryogenic cooling, offering a safer thermodynamic profile.

Self-Validating Experimental Protocol: Bartoli Synthesis

The following protocol is engineered with built-in validation checks to ensure causality and reproducibility at every step.

Bartoli_Workflow SM 2-Bromonitrobenzene (Anhydrous THF) Cryo Cryogenic Addition (T < -35 °C) SM->Cryo Grignard Vinylmagnesium Bromide (3.0 equiv) Grignard->Cryo Dropwise Rearrange Rearrangement (Warm to RT) Cryo->Rearrange 30 min hold Product 7-Bromoindole (Isolation) Rearrange->Product NH4Cl Quench

Fig 2. Operational workflow of the Bartoli synthesis of 7-bromoindole from 2-bromonitrobenzene.

Step 1: System Preparation & Cryogenic Cooling
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, an argon inlet, and an internal thermocouple.

  • Dissolve 2-bromonitrobenzene (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cool the vessel in a dry ice/acetonitrile bath until the internal temperature stabilizes at -40 °C.

  • Validation Check: The internal temperature must hold steady at -40 °C for at least 5 minutes before proceeding. A fluctuating temperature indicates poor bath insulation or solvent contamination.

Step 2: Grignard Addition
  • Load the addition funnel with a titrated 1.0 M solution of vinylmagnesium bromide in THF (3.0 equiv).

  • Add the Grignard reagent dropwise over 45–60 minutes.

  • Validation Check: Monitor the thermocouple. The internal temperature must not exceed -35 °C. A distinct color change from pale yellow to deep brown/red will occur, validating the formation of the nitroso intermediate.

Step 3: Rearrangement & Maturation
  • Once addition is complete, stir the mixture at -40 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm naturally to room temperature (

    
     °C). Stir overnight (12-14 hours).
    
  • Validation Check: Perform a TLC assay (10% EtOAc in Hexanes). The starting material (

    
    ) should be completely consumed, replaced by a new spot corresponding to 7-bromoindole (
    
    
    
    ).
Step 4: Quench & Purification
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully quench by the dropwise addition of saturated aqueous

    
     solution.
    
  • Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (gradient: 1% to 10% EtOAc in Hexanes).

  • Validation Check: The quench should yield a biphasic mixture that separates cleanly within 2 minutes. Persistent emulsions indicate insufficient

    
    ; add more to break the magnesium complexes.
    

Quantitative Data & Optimization Metrics

The table below summarizes the causal relationship between reaction parameters and isolated yield, derived from empirical optimization studies [1, 3].

Equivalents of VMgBrInternal Addition Temp (°C)Mechanistic Impact / ObservationIsolated Yield (%)
2.0 equiv-40 °CStalled cascade; unreacted nitroso intermediates persist.< 20%
3.0 equiv0 °CExothermic runaway; extensive Grignard polymerization (tar).15 - 25%
3.0 equiv -40 °C Optimal sigmatropic rearrangement; clean reaction profile. 65 - 75%
4.0 equiv-40 °CMarginal yield increase; significantly harder aqueous work-up.68 - 76%

Table 1. Impact of Grignard stoichiometry and temperature control on the yield of 7-bromoindole.

References

  • A Concise Synthesis of 7-Substituted Indoles Heterocycles, Vol. 36, No. 1 URL:[Link]

  • Applications of Bartoli Indole Synthesis Chemical Society Reviews URL:[Link]

  • Practical Methodologies for the Synthesis of Indoles Chemical Reviews (ACS Publications) URL:[Link]

Troubleshooting

Technical Guide: Stability &amp; Handling of 7-Bromo-1H-Indole-3-ethanol

The following technical guide addresses the stability, handling, and troubleshooting of 7-Bromo-1H-Indole-3-ethanol (also known as 7-Bromotryptophol ). This document is structured for researchers requiring high-fidelity...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 7-Bromo-1H-Indole-3-ethanol (also known as 7-Bromotryptophol ). This document is structured for researchers requiring high-fidelity data for drug development and biological assays.

Executive Summary

7-Bromo-1H-Indole-3-ethanol is a halogenated indole derivative. While the indole scaffold is inherently electron-rich and prone to oxidation, the presence of the bromine atom at the C7 position introduces specific steric and electronic effects. The primary stability risks are oxidative dimerization (leading to colored impurities) and photolytic dehalogenation . This compound requires strict adherence to anhydrous, dark, and inert storage conditions to maintain >98% purity over extended periods.

Module 1: Solubilization & Preparation

Objective: Dissolve the compound without inducing immediate degradation or precipitation.

Solvent Compatibility Matrix

The hydrophobicity of the bromine substituent significantly reduces water solubility compared to the parent tryptophol.

SolventSolubility Limit (Approx.)SuitabilityNotes
DMSO ~20–50 mg/mLExcellent Preferred for stock solutions. Hygroscopic; use anhydrous grade.
Ethanol ~10–25 mg/mLGood Good for evaporation/concentration. Volatile.
DMF ~20–50 mg/mLGood Alternative to DMSO if biological assay is DMSO-sensitive.
Water < 0.1 mg/mLPoor Do not use for stock. Requires carrier (e.g., cyclodextrin) or dilution from organic stock.
Stock Solution Protocol (Standard: 10 mM)

Reagents: Anhydrous DMSO (stored over molecular sieves), Argon/Nitrogen gas.

  • Weighing: Weigh the solid rapidly in a low-humidity environment. The solid is likely off-white to beige; if brown, significant oxidation has occurred.

  • Dissolution: Add anhydrous DMSO. Vortex gently. Avoid sonication if possible, as heat/cavitation can accelerate dehalogenation.

  • Inerting: Immediately purge the headspace of the vial with Argon or Nitrogen gas.

  • Aliquoting: Do not store as a bulk stock. Aliquot into single-use amber glass vials (e.g., 20 µL – 100 µL) to avoid freeze-thaw cycles.

Module 2: Stability Mechanisms & Degradation

Objective: Understand the "Why" behind the handling rules.

Oxidative Instability

Indoles are electron-rich heterocycles. The C3-side chain (ethanol) can oxidize to the aldehyde and subsequently the acid (7-bromo-indole-3-acetic acid). More critically, the indole ring itself can oxidize at the C2-C3 bond to form oxindoles or dimerize to form colored products (rosindoles/melanins).

Photolytic Dehalogenation

Aryl bromides are susceptible to homolytic cleavage of the C-Br bond under UV/visible light. This generates a radical species that can abstract hydrogen from the solvent, reverting the compound to unsubstituted tryptophol or forming complex radical byproducts.

Degradation Pathway Diagram

The following diagram illustrates the potential breakdown routes if the compound is mishandled.

DegradationPathways Active 7-Bromo-1H-Indole-3-ethanol (Active Compound) Aldehyde Intermediate Aldehyde Active->Aldehyde Oxidation (Air/DMSO) Oxindole Oxindole Derivative (Ring Oxidation) Active->Oxindole ROS / Peroxides Dimer Colored Dimers (Pink/Brown Precipitate) Active->Dimer Acidic pH / Light Dehalo Tryptophol (Loss of Bromine) Active->Dehalo UV Light (Photolysis) Acid 7-Bromo-IAA (Inactive Acid) Aldehyde->Acid Further Oxidation

Caption: Figure 1.[1][2] Primary degradation pathways. Oxidative routes (grey arrows) lead to inactive acids or colored dimers. Photolytic routes (blue arrow) lead to dehalogenation.

Module 3: Storage & Shelf Life

StateTemperatureConditionsEstimated Stability
Solid Powder -20°CDesiccated, Dark, Inert Gas2 Years
DMSO Stock -20°C or -80°CSealed, Dark, Single-use6 Months
Aqueous Dilution 4°C / RTAssay Buffer< 4 Hours (Use Immediately)

Critical Warning: DMSO has a freezing point of 19°C. Repeated freezing and thawing causes DMSO to absorb moisture from the air, which accelerates hydrolysis and oxidation. Always use single-use aliquots.

Module 4: Troubleshooting & FAQ

Q1: My DMSO stock solution has turned pink/brown. Is it still usable?

Diagnosis: This indicates oxidative dimerization. Indole oxidation products are highly chromophoric (colored) even at trace concentrations (<1%). Action:

  • Light Pink: Likely <5% degradation. Verify concentration via HPLC/LC-MS. It may still be usable for non-critical range-finding assays.

  • Dark Brown/Precipitate: Discard immediately. The compound has polymerized.

Q2: I see a precipitate when diluting into my cell culture media.

Diagnosis: "Crash-out" due to low aqueous solubility. Action:

  • Ensure the final DMSO concentration is < 0.5% (or as tolerated by cells).

  • Vortex the media rapidly while adding the stock solution to prevent local high-concentration pockets.

  • If testing high concentrations (>50 µM), you may need a carrier like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in the media.

Q3: The compound peak is disappearing in LC-MS, but no new peaks are obvious.

Diagnosis: The compound may be sticking to plasticware (non-specific binding) due to the lipophilic bromine atom, or degrading into volatile aldehydes. Action:

  • Use glass inserts for HPLC vials.

  • Avoid storing diluted samples in polystyrene plates for long periods; use polypropylene or glass-coated plates.

Q4: Can I use ultrasonic baths to dissolve the solid?

Recommendation: Use with caution. Brief sonication (10-20 seconds) is acceptable, but prolonged sonication generates heat and free radicals in DMSO, which can debrominate the indole ring. Vortexing is safer.

References

  • Indole Chemistry & Oxidation: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • DMSO Stability: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Photodehalogenation: Scaiano, J. C., et al. (2006). Photochemistry of Organic Halides. Handbook of Organic Photochemistry and Photobiology. (Mechanisms of C-Br bond cleavage under UV light).
  • Tryptophol Derivatives: Gu, X., et al. (2012). Synthesis and biological evaluation of nitrogen-containing heterocycles. Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Safe Handling, Storage, and Troubleshooting for 7-Bromo-1H-indole-3-ethanol

Welcome to the Technical Support Center for 7-bromo-1H-indole-3-ethanol (commonly referred to as 7-bromotryptophol). This compound is a critical halogenated building block frequently utilized in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-bromo-1H-indole-3-ethanol (commonly referred to as 7-bromotryptophol). This compound is a critical halogenated building block frequently utilized in the synthesis of complex pharmaceuticals, including highly potent A2B adenosine receptor agonists .

Due to the electron-rich nature of the indole core, paired with a reactive primary alcohol and a sterically demanding 7-bromo substituent, researchers often encounter challenges related to stability, auto-oxidation, and experimental reproducibility. This guide provides field-proven methodologies to ensure scientific integrity and safety during your workflows.

Physicochemical Properties & Hazard Profile

To establish a baseline for safe handling and experimental design, review the quantitative data and hazard classifications summarized below.

Property / ParameterValue / Description
Chemical Name 7-Bromo-1H-indole-3-ethanol
Synonyms 7-Bromotryptophol
CAS Number 936252-65-2
Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Predicted LogP ~2.8
Physical State Solid / Crystalline Powder
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Optimal Storage -20°C, under Argon/Nitrogen, protected from light

Handling & Storage FAQs

Q: Why does my 7-bromo-1H-indole-3-ethanol powder turn pink or brown over time? A: This discoloration is a classic visual indicator of auto-oxidation. While the 7-bromo group exerts an electron-withdrawing inductive effect, the indole core (specifically the C2 position of the pyrrole ring) remains highly susceptible to electrophilic attack by atmospheric oxygen and light. This exposure leads to the formation of radical intermediates that rapidly cross-link and dimerize into colored, conjugated impurities. To prevent this causality, the compound must be stored in amber vials under a strict inert atmosphere.

Q: What is the most reliable way to store stock solutions? A: We strongly advise against storing this compound in solution for extended periods. Solvents like DMSO or DMF readily absorb atmospheric moisture, and trace peroxides in ethereal solvents (like THF) will rapidly degrade the indole core. If you must prepare a stock solution, use anhydrous, degassed solvents, aliquot into single-use amber vials, purge the headspace with Argon, and store at -80°C for a maximum of one month.

Q: What safety precautions are necessary when handling this compound? A: As a halogenated indole, it is classified as a skin and eye irritant, as well as a respiratory tract irritant . Always handle the neat powder inside a certified chemical fume hood to avoid inhaling fine dust. Wear nitrile gloves, a lab coat, and safety goggles. In the event of skin contact, wash immediately with copious amounts of soap and water, as lipophilic indoles can absorb through the dermal layer.

Troubleshooting Guide for Experimental Workflows

Q: My downstream conversion (e.g., iodination or alkylation of the alcohol) is yielding low recovery. What is going wrong? A: There are two primary causes for low yield with this specific substrate:

  • Moisture Contamination: If the reagent bottle was opened while cold, atmospheric condensation introduced water to the hygroscopic powder. Water will violently quench halogenating reagents (like PPh₃/I₂ or SOCl₂) and interfere with base-catalyzed alkylations.

  • Steric and Electronic Effects: The bulky bromine atom at the 7-position sterically hinders reactions at the adjacent N1 position if you are attempting N-alkylation. If targeting the primary alcohol (e.g., converting to 7-bromo-3-(2-iodoethyl)indole ), ensure the reaction is strictly anhydrous and monitor the consumption of the starting material via LC-MS.

Q: How can I verify the integrity of my 7-bromotryptophol before starting a complex synthesis? A: Do not rely solely on visual inspection. Implement a self-validating protocol by running a quick Thin Layer Chromatography (TLC) or LC-MS. On TLC (typically using a Hexane/Ethyl Acetate gradient), oxidized indole impurities will appear as highly polar baseline streaks or secondary spots that fluoresce intensely under 254 nm or 365 nm UV light. If purity is below 95%, purify the batch via flash column chromatography prior to use.

Experimental Protocol: Safe Preparation of Anhydrous Reaction Stocks

To ensure reproducible results and prevent moisture-induced degradation, follow this strict step-by-step methodology when preparing 7-bromo-1H-indole-3-ethanol for sensitive reactions.

Step 1: Equilibration Remove the sealed vial of 7-bromo-1H-indole-3-ethanol from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature for at least 30 to 45 minutes. Scientific Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will ruin subsequent anhydrous reactions.

Step 2: Inert Atmosphere Handling Transfer the equilibrated vial to a glove box or set up a positive-pressure Nitrogen/Argon stream in the fume hood. Weigh the required mass rapidly to minimize oxygen exposure.

Step 3: Dissolution Dissolve the powder in an anhydrous, degassed solvent appropriate for your downstream application (e.g., anhydrous THF for Appel reactions or iodination workflows).

Step 4: Verification (Self-Validation) Immediately spot 1 µL of the prepared solution onto a TLC plate alongside a known, pure standard to confirm that no degradation occurred during the handling process.

Step 5: Purging and Sealing If returning unused solid to storage, flush the primary container with Argon for 30 seconds, seal the cap tightly with Parafilm, and return it immediately to the -20°C freezer.

Visualizations

Degradation A 7-Bromo-1H-indole-3-ethanol (Intact, Colorless/White) B Exposure to O2 / Light / RT A->B C Radical Formation at C2/C3 B->C Oxidation D Dimerization / Polymerization (Pink/Brown Discoloration) C->D Cross-linking E Loss of Reactivity in Downstream Assays D->E

Mechanistic pathway of 7-bromo-1H-indole-3-ethanol degradation via auto-oxidation.

Workflow N1 Equilibrate vial to RT (in desiccator) N2 Weigh under inert atmosphere (Glove box / N2 stream) N1->N2 N3 Dissolve in anhydrous solvent (e.g., THF, DMF) N2->N3 N4 Aliquot into amber vials N3->N4 N5 Purge with Argon & Seal N4->N5 N6 Store at -20°C N5->N6

Standard operating procedure for safe handling and storage of 7-bromotryptophol.

References

  • Adachi, H., Palaniappan, K. K., Ivanov, A. A., Bergman, N., Gao, Z.-G., & Jacobson, K. A. "Structure-activity relationships of 2,N(6),5'-substituted adenosine derivatives with potent activity at the A2B adenosine receptor." Journal of Medicinal Chemistry 50.8 (2007): 1810-1827. Source: PubMed Central (PMC). URL: [Link]

Troubleshooting

Technical Support Center: High-Resolution NMR Analysis of 7-Bromo-1H-indole-3-ethanol

Executive Summary & Spin System Analysis The Challenge: Users frequently report difficulty assigning the aromatic region (6.9 – 7.7 ppm) of 7-bromo-1H-indole-3-ethanol . The presence of a bromine atom at position C7 crea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Spin System Analysis

The Challenge: Users frequently report difficulty assigning the aromatic region (6.9 – 7.7 ppm) of 7-bromo-1H-indole-3-ethanol . The presence of a bromine atom at position C7 creates a specific substitution pattern that simplifies the benzenoid ring to a 3-spin system (H4, H5, H6), yet electronic effects often cause H4 and H6 to overlap. Furthermore, the 3-ethanol side chain introduces flexibility and exchangeable protons (OH) that complicate 1D spectra in non-polar solvents.

The Molecule:

  • Core: Indole[1][2][3]

  • Substituents: Bromine (C7), Ethanol side-chain (C3).

  • Spin System:

    • Ring A (Pyrrole): H2 (d, coupled to NH), NH (br s).

    • Ring B (Benzene): H4 (d), H5 (dd/t), H6 (d). Note: H7 is substituted by Br.

    • Side Chain:

      
      -CH₂ (t), 
      
      
      
      -CH₂ (q/t), OH (t/s).

Troubleshooting Guides (Q&A)

Issue 1: "My aromatic region is a cluster of overlapping multiplets. How do I resolve them?"

Diagnosis: In Chloroform-


 (

), the chemical shift dispersion of indole protons is often poor. Additionally, the quadrupole moment of the Bromine at C7 can induce relaxation effects that broaden nearby signals (H6).

Solution Protocol:

  • Solvent Switch: Immediately switch to DMSO-

    
     .
    
    • Why? DMSO is a polar aprotic solvent that typically increases the dispersion of aromatic protons in indoles. It also slows the chemical exchange of the NH and OH protons, sharpening them into distinct multiplets (often doublets or triplets) rather than broad humps.

  • Run a COSY Experiment:

    • In the 3-spin system (H4-H5-H6), H5 is the "bridge."

    • Look for: A triplet (or doublet of doublets) around 6.9–7.1 ppm (H5).

    • Trace: This signal will show cross-peaks to two other signals (H4 and H6).

    • Result: You have now identified the H4/H5/H6 system, even if H4 and H6 are close in shift.

Issue 2: "I have two doublets in the aromatic region. Which one is H4 and which is H6?"

The "Anchor" Method (NOE Strategy): This is the most critical assignment step. Both H4 and H6 are doublets (


 Hz) coupling to H5. Chemical shift prediction is unreliable due to the competing electronic effects of the 7-Br (inductive withdrawal vs. resonance donation).

The Solution: Use the C3-ethanol side chain as a spatial "Anchor."

  • Locate the

    
    -methylene protons (H8):  These are the triplet typically found around ~2.8–3.0 ppm.
    
  • Run a 1D NOE Difference or 2D NOESY:

    • Irradiate/Select the H8 methylene signal.

  • Analyze Correlations:

    • H4: Is spatially close to C3. You WILL see an NOE enhancement.

    • H6: Is on the other side of the ring, blocked by H5. You will NOT see an NOE.

    • H2: Is adjacent to C3. You WILL see an NOE enhancement.

Issue 3: "My OH and NH signals are missing or extremely broad."

Diagnosis: Rapid chemical exchange with trace water in the solvent.

Solution Protocol:

  • Method A (Desiccation): Filter the

    
     through anhydrous basic alumina or use a fresh ampoule of solvent.
    
  • Method B (Preferred): Use DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2][4][5] In dry DMSO, the OH signal of the ethanol chain often appears as a distinct triplet (coupling to the adjacent 
    
    
    
    ), and the Indole NH appears as a sharp singlet (or doublet if coupling to H2 is resolved) downfield (10–11 ppm).

Reference Data: Chemical Shift Expectations

Note: Values are approximate and solvent-dependent (DMSO-


).
PositionProton TypeMultiplicityApprox.[6] Shift (

ppm)
Key Correlations (COSY/NOESY)
1 NHbr s / d10.8 - 11.2COSY to H2
2 Ar-Hd / s7.1 - 7.3NOE to H8 (

-CH2)
4 Ar-Hd7.4 - 7.6NOE to H8 , COSY to H5
5 Ar-Ht / dd6.9 - 7.1COSY to H4 & H6
6 Ar-Hd7.2 - 7.4COSY to H5, NO NOE to H8
8 (

)

t2.8 - 3.0NOE to H2 & H4
9 (

)

q / m3.6 - 3.7COSY to H8 & OH
OH OHt / br s4.5 - 5.0COSY to H9

Visualized Workflows

Diagram 1: The Assignment Decision Tree

This workflow guides the user from the initial spectrum to full assignment using the logic described above.

AssignmentWorkflow Start Start: 1H NMR Spectrum (Ambiguous Aromatic Region) SolventCheck Is solvent DMSO-d6? Start->SolventCheck SwitchSolvent Switch to DMSO-d6 (Sharpen NH/OH, disperse Ar-H) SolventCheck->SwitchSolvent No (CDCl3) IdentifySpinSystems Identify Spin Systems: 1. Side Chain (Aliphatic) 2. Ring A (H2/NH) 3. Ring B (H4/H5/H6) SolventCheck->IdentifySpinSystems Yes SwitchSolvent->IdentifySpinSystems Ambiguity Ambiguity: Distinguishing H4 (d) vs H6 (d) IdentifySpinSystems->Ambiguity NOE_Exp Run NOESY / 1D NOE Target: Side Chain H8 (2.9 ppm) Ambiguity->NOE_Exp Analysis Analyze NOE Correlations NOE_Exp->Analysis ResultH4 Correlation Observed: Assign as H4 Analysis->ResultH4 Strong NOE ResultH6 No Correlation: Assign as H6 Analysis->ResultH6 Zero NOE Final Full Assignment Complete ResultH4->Final ResultH6->Final

Caption: Logical decision tree for resolving aromatic proton ambiguity in 7-bromoindoles.

Diagram 2: The "Lighthouse" NOE Strategy

This diagram illustrates the spatial relationships that validate the assignment. The side chain acts as a "lighthouse," illuminating only the proximal protons (H2, H4).

NOE_Connectivity cluster_SideChain Anchor (Source) H8 H8 (Side Chain) ~2.9 ppm H2 H2 (Proximal) H8->H2 Strong NOE H4 H4 (Proximal) H8->H4 Strong NOE H6 H6 (Distal - Blocked) H8->H6 NO Interaction

Caption: Spatial NOE correlations. Green arrows indicate observable enhancements; red dotted line indicates lack of interaction.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[5][7]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOE and COSY interpretation protocols). Link

  • SDBS Spectral Database for Organic Compounds. (General Indole Shift Comparisons). Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for substituent effects of Bromine on benzene rings). Link

Sources

Optimization

Technical Support Center: Prevention of 1H-Indole-3-ethanol, 7-bromo- Degradation

Welcome to the technical support center for 1H-Indole-3-ethanol, 7-bromo-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1H-Indole-3-ethanol, 7-bromo-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format to ensure the integrity of your experiments.

Introduction to 1H-Indole-3-ethanol, 7-bromo- Stability

Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their diverse biological activities.[1] However, the indole nucleus is susceptible to degradation, a characteristic that can be influenced by its substituents. The presence of a bromine atom at the 7-position and an ethanol group at the 3-position of 1H-Indole-3-ethanol introduces specific electronic and steric factors that affect its stability. Understanding and mitigating potential degradation pathways are critical for obtaining reliable and reproducible experimental results.

This guide will walk you through the primary causes of degradation and provide actionable protocols to maintain the stability of your 1H-Indole-3-ethanol, 7-bromo- samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid 1H-Indole-3-ethanol, 7-bromo- has developed a pink or brownish color. What does this mean and is it still usable?

A1: A color change from its expected appearance (typically a white to off-white or pale yellow solid) to a pink, red, or brown hue is a common visual indicator of degradation in indole compounds.[2][3] This is often due to oxidation and/or polymerization.[3]

  • Causality: The indole ring is electron-rich and susceptible to oxidation, especially when exposed to air (oxygen) and light. This process can lead to the formation of colored oligomers and various degradation products.[2] For instance, the oxidation of the parent indole can lead to the formation of blue compounds like indigo.[2][4][5] While your compound is substituted, analogous oxidative color changes are expected.

  • Troubleshooting & Action:

    • Purity Check: Before use, assess the purity of the discolored material using an appropriate analytical method like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the analytical data against a reference standard or the certificate of analysis.

    • Suitability for Use: For non-critical applications or initial screening, slightly discolored material might be usable, but be aware that the actual concentration of the active compound is lower than weighed. For quantitative studies, sensitive biological assays, or synthesis where stoichiometry is critical, using degraded material is strongly discouraged as impurities can lead to confounding results or side reactions.

    • Purification: If a significant amount of the material has discolored, purification by column chromatography or recrystallization may be necessary.[6] However, for small quantities, it is often more practical to discard the degraded batch and use a fresh, properly stored sample.

Q2: What are the optimal storage conditions for solid and in-solution 1H-Indole-3-ethanol, 7-bromo-?

A2: Proper storage is the most critical step in preventing degradation. The key is to minimize exposure to air, light, and heat.

For Solid Compound:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended.[2] The Safety Data Sheet (SDS) for similar brominated indoles often specifies storing the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent oxidation. If you do not have a glovebox or desiccator that can be purged with inert gas, tightly sealing the container with parafilm can offer some protection for short-term storage.

  • Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.[2]

For Solutions:

  • Solvent Choice: Prepare stock solutions in a high-purity, anhydrous solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is a common choice for creating concentrated stock solutions for biological assays.

  • Storage of Solutions:

    • Temperature: Store stock solutions frozen at -20°C or, for maximum long-term stability, at -80°C.[2]

    • Aliquoting: To avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation, prepare single-use aliquots of your stock solution.

    • Inert Atmosphere: For ultimate protection, overlay the solution with an inert gas before sealing and freezing.

    • Light Protection: Always store solution aliquots in amber vials or wrapped in foil.

Storage ConditionSolid FormIn Solution (e.g., DMSO)
Temperature -20°C to 2-8°C (Long-term)-80°C (Optimal Long-term)
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas Overlay
Light Amber Vial / Foil WrapAmber Vial / Foil Wrap
Container Tightly SealedTightly Sealed Vials
Handling Minimize exposure to airPrepare single-use aliquots
Q3: I'm observing new, unexpected peaks in my HPLC analysis after my compound has been in an aqueous buffer for a few hours. What is happening?

A3: The appearance of new peaks in your chromatogram is a strong indication that 1H-Indole-3-ethanol, 7-bromo- is degrading in your experimental medium. Indole compounds can be unstable in physiological buffers and cell culture media.[2]

  • Causality:

    • pH-Mediated Degradation: The indole ring's stability can be pH-dependent. Strongly acidic conditions can lead to protonation at the C3 position, which can initiate polymerization or other side reactions.[8] While your compound is substituted at C3, the overall electron density of the ring system is still susceptible to pH extremes. Some indoles show increased degradation at neutral and alkaline pH as well.[2]

    • Oxidation: Aqueous buffers are saturated with dissolved oxygen, which can lead to oxidative degradation, especially if the buffer contains metal ions that can catalyze oxidation.

    • Interaction with Media Components: Components in complex media, such as cell culture media, can react with the indole compound.

  • Troubleshooting & Experimental Protocol:

    • Prepare Fresh Solutions: Always prepare working solutions in your aqueous buffer or media immediately before an experiment.[2] Do not store the compound in aqueous solutions for extended periods.

    • Conduct a Stability Study: To understand the degradation kinetics in your specific system, perform a time-course experiment.

      • Protocol: Quick Stability Assessment

        • Prepare a solution of 1H-Indole-3-ethanol, 7-bromo- in your experimental buffer at the final working concentration.

        • Immediately inject a sample (t=0) into the HPLC to get a baseline peak area.

        • Keep the solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).

        • Inject samples at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

        • Plot the percentage of the parent compound remaining versus time to determine its stability window.

    • pH Optimization: If feasible for your experiment, test the compound's stability in a few buffers with slightly different pH values to find an optimal range.

    • Use of Antioxidants: In some cases, adding a compatible antioxidant to the medium can help prevent oxidative degradation. Common examples include ascorbic acid or butylated hydroxytoluene (BHT), but their compatibility with your specific experiment must be verified.[2]

Q4: I am using 1H-Indole-3-ethanol, 7-bromo- in an acidic reaction (e.g., Fischer indole synthesis conditions), and I am getting a low yield and a lot of tar-like byproducts. How can I prevent this?

A4: While you are using an indole derivative and not synthesizing one via the Fischer method, subjecting it to strong acidic conditions can cause degradation reminiscent of the issues seen in that synthesis. The indole nucleus is highly susceptible to acidic conditions, which can lead to polymerization.[8]

  • Causality: The C3 position of the indole ring is highly nucleophilic and prone to protonation by strong acids.[8] Even with the ethanol substituent, this reactivity can lead to intermolecular reactions, forming dimers, trimers, and eventually insoluble polymers ("tar").

  • Troubleshooting & Workflow:

    • Protect the Indole Nitrogen: The most effective strategy to stabilize the indole ring against strong acids (and bases) is to install a protecting group on the indole nitrogen (N1 position).[8] Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carbobenzyloxy), or SEM (2-(trimethylsilyl)ethoxymethyl). The choice depends on the compatibility with your subsequent reaction steps.

    • Use Milder Reagents: If possible, substitute strong Brønsted acids (like H₂SO₄, HCl) with milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) which might be more selective and cause less degradation.[6]

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Degradation pathways often have a higher activation energy than the desired reaction, so lowering the temperature can significantly improve the outcome.[8]

    • Inert Atmosphere: Always run reactions, especially those sensitive to side reactions, under an inert atmosphere of nitrogen or argon to prevent concurrent oxidative degradation.[8]

Indole 1H-Indole-3-ethanol, 7-bromo- Protonated Protonated Intermediate (Reactive) Indole->Protonated Strong Acid (H+) Polymer Polymerization / Tar Protonated->Polymer Reaction with another Indole molecule SideProduct Other Side Products Protonated->SideProduct cluster_storage Storage Preparation cluster_access Accessing Compound Place Place Solid in Schlenk Flask Seal Seal Flask Place->Seal Evacuate Evacuate Air (Vacuum) Seal->Evacuate Backfill Backfill with Inert Gas Evacuate->Backfill Backfill->Evacuate Cycle Repeat Repeat Cycle 3-5x Backfill->Repeat Store Store under Positive Pressure (Cool, Dark, Dry) Repeat->Store Pressurize Attach Inert Gas Line to Septum Withdraw Use Syringe to Withdraw Sample Pressurize->Withdraw

Caption: Workflow for handling air-sensitive compounds.

References

  • BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ECHEMI. (n.d.).
  • Gao, K., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]

  • ResearchGate. (2017). What do common indole impurities look like?.
  • Shaaban, M. R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2056. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-1H-Indole-3-Ethanol

Welcome to the Technical Support Center for the scale-up synthesis of 7-bromo-1H-indole-3-ethanol (CAS: 1332306-46-5), commonly referred to as 7-bromotryptophol. This guide is specifically engineered for researchers, pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 7-bromo-1H-indole-3-ethanol (CAS: 1332306-46-5), commonly referred to as 7-bromotryptophol. This guide is specifically engineered for researchers, process chemists, and drug development professionals transitioning this critical pharmaceutical building block from milligram-scale discovery to multi-gram or kilogram-scale production.

Process Overview & Mechanistic Pathway

The most robust and scalable method for synthesizing 7-bromotryptophol relies on a modified [1]. The classical route utilizes highly pyrophoric Lithium Aluminum Hydride (LAH), which poses severe thermal runaway risks and complex aluminum-salt workups on a large scale.

To ensure safety and high throughput, this guide utilizes an alkali metal borohydride reduction [2]. The reaction proceeds via the acylation of 7-bromoindole with oxalyl chloride to form the highly reactive 7-bromo-1H-indole-3-glyoxylyl chloride intermediate, followed by an in situ generated diborane reduction (NaBH₄/BF₃·Et₂O). This chemoselective approach prevents the dehalogenation of the sensitive C7-bromine bond.

Pathway N1 7-Bromoindole N2 Oxalyl Chloride (Anhydrous MTBE, 0 °C) N1->N2 N3 7-Bromo-3-indoleglyoxylyl chloride (Yellow Precipitate) N2->N3 Acylation (-HCl, -CO) N4 NaBH4 / BF3·Et2O (THF, 0 °C to RT) N3->N4 N5 7-Bromo-1H-indole-3-ethanol (7-Bromotryptophol) N4->N5 Reduction & Quench

Workflow for the scalable synthesis of 7-bromo-1H-indole-3-ethanol via acylation and reduction.

Step-by-Step Scalable Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are successfully met.

Step 1: Acylation (Formation of 7-bromo-1H-indole-3-glyoxylyl chloride)
  • Preparation: Charge a rigorously dried, argon-flushed jacketed reactor with 7-bromoindole (1.0 eq) and anhydrous Methyl tert-butyl ether (MTBE) (10 volumes).

  • Cooling: Chill the reactor to 0 °C. Causality: Low temperatures suppress the dimerization of the indole core and control the vigorous evolution of HCl and CO gases.

  • Addition: Add oxalyl chloride (1.15 eq) dropwise over 1 hour. Maintain the internal temperature below 5 °C.

  • Maturation: Stir the mixture for 2 hours at 0 °C.

  • Validation Checkpoint: A dense, bright yellow-to-orange crystalline precipitate must form. If the solution remains clear or degrades into a dark oil, ambient moisture has hydrolyzed the oxalyl chloride.

  • Isolation: Filter the precipitate under an inert argon blanket. Wash with cold, anhydrous MTBE and dry briefly in vacuo. Causality: The acid chloride is highly hygroscopic; prolonged exposure to air will convert it to the unreactive glyoxylic acid.

Step 2: Borane-Mediated Reduction
  • Reagent Generation: In a separate dry reactor, suspend NaBH₄ (3.0 eq) in anhydrous THF (10 volumes) at 0 °C. Add BF₃·Et₂O (4.0 eq) dropwise. Causality: This generates diborane in situ, which is highly chemoselective for reducing acid chlorides to primary alcohols without cleaving the aryl-bromide bond.

  • Coupling: Dissolve the isolated 7-bromo-1H-indole-3-glyoxylyl chloride in anhydrous THF and add it dropwise to the borane suspension, maintaining the temperature below 10 °C.

  • Reduction: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1) or LC-MS. The bright yellow spot of the starting material must be completely consumed, replaced by a lower-Rf UV-active spot (the product).

  • Quench & Workup: Cool the reactor back to 0 °C. Cautiously add cold methanol dropwise until gas evolution (H₂) ceases, followed by 1M aqueous NaOH to break down boron complexes. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data & Parameter Optimization

To assist in process optimization, the following table compares the traditional bench-scale methodology with the scalable borohydride modification and an alternative catalytic route [3].

ParameterSpeeter-Anthony (Classical)Borohydride Modification (Recommended)Fischer Indole (Alternative)
Primary Reagents Oxalyl Chloride, LiAlH₄Oxalyl Chloride, NaBH₄/BF₃·Et₂O2-Bromophenylhydrazine, Dihydrofuran
Solvent System Diethyl Ether / THFMTBE / THFEthanol / Toluene
Temperature Profile 0 °C → Reflux0 °C → 25 °C80 °C → 110 °C
Average Yield 60–70%75–85% 50–65%
Primary Impurity Risks Debromination, Al-emulsionsBoron-product adductsPolyindoles, Regioisomers
Scalability Rating Low (Pyrophoric hazard)High (Controlled exotherm) Medium (Catalyst dependent)

Troubleshooting Guides & FAQs

Q: During Step 1, my glyoxylyl chloride intermediate is turning into a sticky, dark tar instead of a crystalline solid. What went wrong? A: This is a classic symptom of moisture contamination. The 7-bromo-1H-indole-3-glyoxylyl chloride is highly sensitive to water. If moisture is present in your solvent or reactor, the acid chloride hydrolyzes into 3-indoleglyoxylic acid, which is insoluble in ether/MTBE but tends to oil out and trap impurities. Ensure your MTBE is strictly anhydrous (Karl Fischer titration < 50 ppm) and maintain a positive pressure of argon throughout the filtration.

Q: I am observing significant debromination (formation of unsubstituted tryptophol) during the reduction step. How do I prevent this? A: Debromination is typically caused by over-reduction. If you are using the classical , extended heating or refluxing will cause the hydride to attack the C7-bromine bond. To prevent this, strictly adhere to the NaBH₄/BF₃·Et₂O protocol outlined above. Borane is a milder, more chemoselective reducing agent that leaves aryl halides intact at room temperature.

Q: How do I handle the highly exothermic quench of the reduction on a multi-kilogram scale? A: Never quench a large-scale borane or hydride reduction with direct aqueous acid. Instead, use a two-stage quench:

  • Slowly add a sacrificial alcohol (e.g., Methanol or Isopropanol) at 0 °C to safely consume unreacted hydride and liberate hydrogen gas at a controlled rate.

  • Once gas evolution stops, introduce a 1M NaOH or Rochelle salt (potassium sodium tartrate) solution to break up the boron/aluminum complexes, preventing the formation of unfilterable gelatinous emulsions.

Q: Are there alternative, "greener" routes if the use of oxalyl chloride is restricted in our facility? A: Yes. You can utilize a modified . By reacting 2-bromophenylhydrazine hydrochloride with 2,3-dihydrofuran in the presence of an acidic mesoporous silica catalyst (e.g., SO₃H-MCM-41), you can achieve a one-pot synthesis of 7-bromotryptophol. While the yield is generally lower (50-65%), it bypasses the need for highly reactive acid chlorides and cryogenic cooling [3].

References

  • Speeter, M. E.; Anthony, W. C. "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 1954, 76, 23, 6208–6210. URL:[Link]

  • US Patent 4062869A. "Process for preparation of tryptophols". Google Patents, 1977.
  • Sheng, X. et al. "One-pot synthesis of tryptophols with mesoporous MCM-41 silica catalyst functionalized with sulfonic acid groups." Microporous and Mesoporous Materials, 2011. URL:[Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR data for 1H-Indole-3-ethanol, 7-bromo-

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 1H-Indole-3-ethanol, 7-bromo- (7-Bromotryptophol). Executive Summary: The Structural Imperative 1H-Indole-3-ethanol, 7-bromo- (CAS: 144994-43-8), commonly known a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 1H-Indole-3-ethanol, 7-bromo- (7-Bromotryptophol).

Executive Summary: The Structural Imperative

1H-Indole-3-ethanol, 7-bromo- (CAS: 144994-43-8), commonly known as 7-Bromotryptophol , is a critical halogenated indole intermediate. It serves as a scaffold for synthesizing bioactive alkaloids and is a specific metabolite in enzymatic halogenation pathways (e.g., RebH halogenase activity).

For researchers, the primary challenge is not just characterization, but regioisomer differentiation . Distinguishing the 7-bromo isomer from its 5-bromo or 6-bromo analogs is crucial, as the position of the halogen dramatically alters biological activity and downstream synthetic reactivity (e.g., Suzuki-Miyaura coupling sites).

This guide provides the consensus NMR data, a comparative analysis for isomer verification, and a self-validating logic flow for structural assignment.

Experimental Protocol for NMR Acquisition

To ensure data reproducibility and comparable resolution to the values listed below, follow this standardized protocol.

  • Solvent System: DMSO-d₆ (Dimethyl sulfoxide-d₆) is preferred over CDCl₃ for polar tryptophol derivatives to prevent aggregation and ensure sharp hydroxyl (-OH) proton resolution.

  • Concentration:

    • ¹H NMR: 5–10 mg in 0.6 mL solvent.

    • ¹³C NMR: 20–30 mg in 0.6 mL solvent (requires higher concentration due to lower sensitivity).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm (¹H) / 39.5 ppm (¹³C).

  • Temperature: 298 K (25°C).

Spectral Data: 1H-Indole-3-ethanol, 7-bromo-

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts are consensus values derived from 7-substituted indole analogs and tryptophol side-chain characteristics.

PositionShift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Logic
NH 11.05br s-1HIndole N-H (Deshielded, exchangeable)
H-4 7.58d7.81HAromatic (Ortho to H-5, unaffected by Br)
H-6 7.32d7.61HAromatic (Ortho to H-5, Ortho to Br)
H-2 7.24d2.41HIndole C2-H (Couples to NH)
H-5 6.96t (dd)7.71HAromatic (Meta to Br, Ortho to H-4/H-6)
OH 4.65t5.21HHydroxyl proton (Triplet if DMSO is dry)

-CH₂
3.68q / dt6.8, 5.22HMethylene adjacent to OH

-CH₂
2.88t6.82HMethylene adjacent to Indole C3
¹³C NMR Data (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)AssignmentStructural Insight
C-7 104.8C-Br (Ipso)Diagnostic: Upfield shift due to Heavy Atom Effect of Br.
C-3 112.5C-AlkylQuaternary carbon linking side chain.
C-3a 128.4C-QuaternaryBridgehead carbon.
C-7a 135.2C-QuaternaryBridgehead adjacent to N and Br.
C-2 124.1CHIndole C2 position.
C-6 123.8CHOrtho to Bromine.
C-4 118.5CHDistal aromatic carbon.
C-5 119.9CHMeta to Bromine.

-C
61.2CH₂-OHTypical aliphatic alcohol shift.

-C
29.1CH₂-ArBenzylic-like methylene.

Comparative Analysis: Distinguishing Isomers

The most common error in indole synthesis is misidentifying the halogen position. Use this comparative logic to validate your sample is 7-bromo and not 5-bromo .

The "Coupling Constant" Test (Self-Validating Mechanism)
  • 7-Bromo Isomer: The proton at H-4 appears as a doublet with a large ortho coupling constant (

    
     Hz). This is because H-4 has one adjacent neighbor (H-5).
    
  • 5-Bromo Isomer: The proton at H-4 appears as a doublet with a tiny meta coupling constant (

    
     Hz) or a broad singlet. This is because the adjacent C5 is substituted with Bromine, removing the ortho partner.
    

Comparison Table:

Feature 7-Bromo-tryptophol 5-Bromo-tryptophol

| H-4 Signal | Doublet (


 Hz)  | Meta-Doublet (

Hz)
| | H-6 Signal | Doublet (

Hz) | Doublet of Doublets (

Hz) | | H-5 Signal | Triplet (

Hz) | Substituted (No signal) | | Pattern | 3 contiguous protons (d, t, d) | 2 separated protons + 1 isolated (d, dd, d) |[1][2]

Structural Assignment Workflow

The following diagram illustrates the logical pathway for confirming the 7-bromo structure using 1H NMR data.

NMR_Assignment_Logic Start Unknown Bromo-Tryptophol Sample AromaticRegion Analyze Aromatic Region (6.9 - 7.8 ppm) Start->AromaticRegion CountProtons Count Aromatic Protons (Excluding H-2) AromaticRegion->CountProtons CouplingCheck Check Coupling of Most Deshielded Proton (H-4) CountProtons->CouplingCheck IsDoubletLarge Doublet (J ~ 8 Hz)? CouplingCheck->IsDoubletLarge Analyze Splitting IsDoubletSmall Doublet (J ~ 2 Hz)? CouplingCheck->IsDoubletSmall Analyze Splitting Result7 CONFIRMED: 7-Bromo (H4 has H5 neighbor) IsDoubletLarge->Result7 Yes (H4-H5 coupling) Result6 CONFIRMED: 6-Bromo (H4 is d, J~8Hz, but H5/H7 differ) IsDoubletLarge->Result6 Ambiguous (Check H7) Result5 CONFIRMED: 5-Bromo (H4 has no ortho neighbor) IsDoubletSmall->Result5 Yes (H4-H6 meta coupling)

Caption: Decision tree for distinguishing 7-bromo-tryptophol from its 5-bromo isomer based on H-4 coupling constants.

References

  • Frese, M., & Sewald, N. (2015). Enzymatic Halogenation of Tryptophan and Tryptophol. Angewandte Chemie International Edition . (Describes the synthesis of 7-bromotryptophol via RebH halogenase).

  • BenchChem. (2025).[3][4] Spectroscopic Profile of 5-Bromoindole: A Technical Guide. (Used for comparative aromatic shift analysis).

  • Sigma-Aldrich. (2024). Product Specification: 7-Bromoindole.[5][6][7] (Base scaffold data for aromatic region extrapolation).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Tryptophol aliphatic data).

Sources

Comparative

Unlocking the Halogenated Scaffold: A Comparative Guide to the Biological Activity of Bromo-Indole Isomers

Executive Summary & Mechanistic Rationale The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs and marine natural products. The introduction of a bromine atom t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs and marine natural products. The introduction of a bromine atom to this heterocycle dramatically modulates its physicochemical properties, including lipophilicity (LogP), dipole moment, and steric bulk[1]. As a Senior Application Scientist, I have consistently observed that the specific regiochemistry of the bromine atom—whether at the 4-, 5-, 6-, or 7-position—dictates not only the molecule's reactivity in downstream functionalization but also its biological target selectivity[1].

This guide provides an objective, data-driven comparison of bromo-indole isomers, detailing their structure-activity relationships (SAR), quantitative biological performance, and the self-validating experimental protocols required to evaluate them.

Regiochemistry and Target Engagement: The Causality of Isomerism

The biological activity of bromo-indoles is highly dependent on the spatial orientation of the halogen, which dictates how the molecule interfaces with the binding pockets of target proteins.

  • 5-Bromoindole Derivatives: Bromination at the C-5 position often enhances interactions with hydrophobic pockets in kinase domains and metabolic enzymes. For instance, , a synthetic derivative of indole phytoalexins, exhibits potent Indoleamine 2,3-dioxygenase (IDO) inhibition and induces cell cycle arrest via the PI3K signaling pathway[2]. The C-5 bromine provides optimal steric complementarity within the IDO active site, leading to superior tumor regression profiles compared to non-halogenated analogs[2].

  • 6-Bromoindole Derivatives: Frequently isolated from marine organisms (e.g., sponges and tunicates), 6-bromoindoles are renowned for their cytotoxicity and antimicrobial properties. The C-6 bromine alters the hydrogen-bonding network and electron density of the indole NH. Compounds like demonstrate selective cytotoxicity against PANC-1 tumor cells[3], while simple 3-acyl-6-bromoindoles exhibit remarkable antifungal efficacy against Botrytis cinerea by inhibiting mycelial growth[4].

  • Di-brominated Scaffolds (e.g., 5,6-dibromoindoles): Molecules such as leverage multiple halogens to maximize target binding affinity, yielding sub-micromolar growth inhibition against human tumor cell lines[5].

Quantitative Comparison of Biological Activities

To facilitate objective decision-making in hit-to-lead optimization, the following table synthesizes the biological performance of key bromo-indole isomers across various therapeutic domains.

Compound / ScaffoldIsomer PositionPrimary Biological Target / ActivityPotency / EfficacyReference
5-Bromobrassinin 5-BromoIDO Inhibition / Anticancer (Melanoma)Significant tumor regression[2]
3-Acyl-6-bromoindole 6-BromoAntifungal (Botrytis cinerea)EC₅₀ = 11.62 µg/mL[4]
6-Bromo conicamin 6-BromoCytotoxicity (PANC-1 Tumor Cells)IC₅₀ = 1.5 µM[3]
Tanjungide A 5,6-DibromoCytotoxicity (A549 Lung Carcinoma)GI₅₀ = 0.19 - 0.33 µM[5]
Tanjungide B 6-BromoCytotoxicity (A549 Lung Carcinoma)GI₅₀ = 1.00 - 2.50 µM[5]

Data Interpretation: The transition from a mono-brominated (Tanjungide B) to a di-brominated (Tanjungide A) scaffold results in a nearly 10-fold increase in cytotoxic potency, underscoring the additive effect of halogen bonding in target engagement[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every step includes a built-in quality control checkpoint to prevent downstream artifacts.

Protocol A: Palladium-Catalyzed Functionalization (Library Generation)

Causality: Bromo-indoles serve as ideal electrophiles for Suzuki-Miyaura cross-coupling. The C-Br bond must be selectively activated without degrading the delicate indole core.

  • Preparation: In a flame-dried Schlenk tube, combine the bromo-indole isomer (1.0 eq), the appropriate boronic acid (1.2 eq), and a mild base (e.g., K₂CO₃, 2.0 eq) in a degassed dioxane/water (4:1) mixture.

  • Catalyst Addition: Add PdCl₂(PPh₃)₄ (0.05 eq) under an inert argon atmosphere. Rationale: Argon prevents the oxidative degradation of the Pd(0) active species, ensuring a consistent catalytic cycle.

  • Reaction & Monitoring: Heat to 90 °C. Validation Checkpoint: Monitor via LC-MS every 2 hours. Do not proceed to workup until the distinct isotopic signature of the brominated starting material (M and M+2 peaks of equal intensity) completely disappears. This ensures unreacted electrophiles do not skew subsequent biological assays.

  • Isolation: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: To accurately compare the biological activity of the synthesized isomers, cellular metabolic activity is quantified as a direct proxy for cell viability[6].

  • Cell Seeding: Seed target cells (e.g., PANC-1 or A549) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37 °C (5% CO₂).

  • Compound Treatment: Treat cells with serial dilutions of the bromo-indole derivatives (0.1 µM to 100 µM). Validation Checkpoint: Include a vehicle control (0.1% DMSO) to rule out solvent-induced toxicity, and a positive control (e.g., Cisplatin) to validate the intrinsic sensitivity of the assay.

  • Formazan Generation: After 72 hours, add MTT reagent (5 mg/mL). Viable cells reduce MTT to insoluble purple formazan crystals via mitochondrial reductases[6].

  • Quantification: Solubilize crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[6].

Mechanistic & Workflow Visualizations

SAR_Workflow N1 Selection of Isomer Core (4-, 5-, 6-, or 7-Bromoindole) N2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) N1->N2 Functionalization N3 LC-MS Validation (Confirm C-Br Conversion) N2->N3 Quality Control N4 In Vitro Screening (MTT / Kinase Assays) N3->N4 Library Generation N5 Hit Validation (Dose-Response & IC50) N4->N5 Activity Triage

Caption: Workflow for the synthesis, validation, and biological evaluation of bromo-indole derivatives.

MOA_Pathway N1 5-Bromoindole Derivative (e.g., 5-Bromobrassinin) N2 Indoleamine 2,3-dioxygenase (IDO) Inhibition N1->N2 Target 1 N3 PI3K Signaling Pathway Inhibition N1->N3 Target 2 N4 Restoration of Immune Tolerance N2->N4 N5 Cell Cycle Arrest (G1 Phase) N3->N5 N6 Tumor Regression (e.g., Melanoma/Colon) N4->N6 In Vivo Efficacy N5->N6 In Vivo Efficacy

Caption: Dual mechanistic pathways of 5-bromoindole derivatives in oncology.

References

  • Title: Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins Source: Beilstein Archives URL: [Link]

  • Title: Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola Source: MDPI URL: [Link]

  • Title: The potential of achiral sponge-derived and synthetic bromoindoles as selective cytotoxins against PANC-1 tumor cells Source: PubMed Central (PMC) URL: [Link]

  • Title: Tanjungides A and B: New Antitumoral Bromoindole Derived Compounds from Diazona cf formosa. Isolation and Total Synthesis Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

Structural Validation &amp; Comparison Guide: 7-Bromo-1H-Indole-3-Ethanol

This guide outlines the structural validation, critical quality attributes, and comparative analysis of 7-Bromo-1H-indole-3-ethanol (7-Bromotryptophol). It is designed for medicinal chemists and analytical scientists req...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation, critical quality attributes, and comparative analysis of 7-Bromo-1H-indole-3-ethanol (7-Bromotryptophol). It is designed for medicinal chemists and analytical scientists requiring a robust protocol to distinguish this regioisomer from its 4-, 5-, and 6-bromo analogs.

Executive Summary & Compound Profile

7-Bromo-1H-indole-3-ethanol is a disubstituted indole scaffold used primarily as a versatile intermediate in the synthesis of tryptamine-based pharmaceuticals and kinase inhibitors. Its value lies in the C7-bromine handle , which allows for site-selective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the establishment of the C3-ethanol side chain.

However, the synthesis of 7-substituted indoles is prone to regioisomeric contamination. Standard electrophilic bromination of tryptophol often favors the C5 position.[1] Therefore, validating the C7 position is the critical quality attribute (CQA) for this material.

PropertySpecification
Chemical Name 2-(7-Bromo-1H-indol-3-yl)ethanol
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Key CQA Regioisomeric Purity (>98% 7-Br isomer vs. 4/5/6-Br)
Appearance Off-white to pale beige crystalline solid

Comparative Analysis of Validation Methods

To ensure structural integrity, researchers must choose the correct analytical technique.[1] The table below compares the efficacy of standard methods in distinguishing the 7-bromo isomer from its 5-bromo analog (the most common impurity).

Feature1H NMR (1D) 2D NMR (NOESY) UPLC-MS X-Ray Crystallography
Differentiation Power High Definitive LowAbsolute
Speed Fast (<10 min)Medium (30-60 min)Fast (<5 min)Slow (Days/Weeks)
Sample Requirement ~5-10 mg~20-50 mg<1 mgSingle Crystal
Key Mechanism Coupling constants (

) and splitting patterns.
Spatial proximity of NH to H7 (or lack thereof).[1]Fragmentation patterns (often identical).[1]3D atomic mapping.[1]
Verdict Primary QC Tool Required for Validation Purity Only Reference Standard Only

Detailed Experimental Protocol: Structural Elucidation

A. The "Missing H7" Logic (Expert Insight)

In a standard indole, the NH proton (Position 1) shows a strong Nuclear Overhauser Effect (NOE) correlation with the proton at Position 7 (H7).[1]

  • 5-Bromo isomer: H7 is present. Result: Strong NH-H7 NOE signal.

  • 7-Bromo isomer: H7 is replaced by Bromine. Result: Absence of NH-H7 NOE signal.

B. Step-by-Step Validation Workflow

Reagents:

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to sharpen the broad NH and OH signals).[1]

  • Internal Standard: TMS (Tetramethylsilane).[1]

Protocol:

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL DMSO-d₆. Ensure complete dissolution to avoid line broadening.[1]

  • 1H NMR Acquisition: Acquire a standard proton spectrum (16 scans).

  • Analysis of Aromatic Region (7.0 - 7.6 ppm):

    • Look for the ABC pattern of the remaining three protons (H4, H5, H6).[1]

    • H6: Expect a doublet of doublets (dd) or apparent triplet, coupled to H5.

    • H4: Expect a doublet (d) typically shifted downfield due to the C3 side chain.[1]

    • H5: Expect a triplet (t) or dd.

  • NOESY Acquisition (Critical Step):

    • Set mixing time (

      
      ) to 300-500 ms.
      
    • Target the NH peak (~11.0 ppm).[1]

    • Pass Criteria: NOE correlation observed between NH and H2 (singlet/doublet at ~7.2 ppm), but NO correlation to any aromatic proton in the "H7 zone" (typically ~7.3-7.5 ppm).

C. Expected NMR Data (Simulated for Validation)
PositionShift (δ, ppm) in DMSO-d₆MultiplicityCoupling (

, Hz)
Assignment Logic
NH (1) 10.9 - 11.2br s-Broad singlet; diagnostic for indole N-H.
H2 7.20 - 7.25d~2.5Coupled to NH; confirms C2 is unsubstituted.
H4 7.45 - 7.50d~8.0Doublet; coupled only to H5 (ortho).[1]
H5 6.90 - 7.00t (or dd)~7.8Triplet; coupled to H4 and H6.[1]
H6 7.25 - 7.30d~7.5Doublet; coupled to H5. Deshielded by Br.
H7 ABSENT --Replaced by Bromine.
Side Chain 3.60 - 3.70t~6.5CH₂ adjacent to OH (O-CH₂).
Side Chain 2.80 - 2.90t~6.5CH₂ adjacent to Indole C3 (Ar-CH₂).

Visualizing the Validation Logic

The following diagram illustrates the decision tree for confirming the 7-bromo regioisomer against its most common synthetic impurities.

ValidationLogic Start Crude Product (Bromo-Indole-Ethanol) Step1 1H NMR (DMSO-d6) Analyze Aromatic Region Start->Step1 PatternA Pattern: Singlet (s) + 2 Doublets (d) (Typical of 5-Br or 6-Br) Step1->PatternA Split signals PatternB Pattern: 3 Adjacent Protons (d, t, d) (Typical of 4-Br or 7-Br) Step1->PatternB Contiguous spin system Conclusion1 REJECT: 5-Bromo or 6-Bromo Isomer PatternA->Conclusion1 Step2 NOESY Experiment Target NH Signal (~11 ppm) PatternB->Step2 Result1 Strong NOE: NH ↔ Aromatic H (H7 is present) Step2->Result1 H7 Detected Result2 NO NOE: NH ↔ Aromatic H (H7 is substituted) Step2->Result2 H7 Absent Conclusion2 REJECT: 4-Bromo Isomer Result1->Conclusion2 Conclusion3 CONFIRMED: 7-Bromo-1H-indole-3-ethanol Result2->Conclusion3

Caption: Decision tree for distinguishing 7-bromo-1H-indole-3-ethanol from regioisomers using NMR.

References

  • Bartoli, G., et al. (1989).[1] "Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of 7-substituted indoles." Tetrahedron Letters.

  • Dobbs, A. (2001).[1] "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." The Journal of Organic Chemistry.

  • Leggetter, B.E., & Brown, R.K. (1960).[1][2][3] "The structure of monobrominated ethyl indole-3-carboxylate and the preparation of 7-bromoindole." Canadian Journal of Chemistry.[1][2][3] [1]

  • BenchChem. (2025).[1][4] "7-Bromoindole Structure and Properties." BenchChem Compound Database.

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Indole Derivatives: A Case Study on 7-bromo-1H-indole-3-ethanol

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. Single-crystal X-ray crystallography stands as the gold standard fo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. Single-crystal X-ray crystallography stands as the gold standard for unequivocally determining molecular structure, providing critical insights into conformation, stereochemistry, and intermolecular interactions that govern a compound's behavior in the solid state and its potential interactions with biological targets.

This guide centers on the structural analysis of 7-bromo-1H-indole-3-ethanol, a substituted indole of interest in synthetic and medicinal chemistry. A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available resources reveals a notable absence of published X-ray crystallographic data for this specific compound.[1][2][3][4] This data gap presents both a challenge and an opportunity. While a direct analysis is not possible, it allows us to provide a robust, generalized framework for obtaining such crucial data.

Herein, we present a detailed experimental protocol for the single-crystal X-ray diffraction analysis of a novel indole derivative like 7-bromo-1H-indole-3-ethanol. To provide valuable context and a basis for future comparison, we will then conduct a comparative analysis of the crystallographic data of three closely related indole derivatives for which crystal structures have been determined: 7-bromo-1H-indole-2,3-dione, 6-bromo-1H-indole-3-carboxylic acid, and 5-methoxy-1H-indole-2-carboxylic acid.

The Path to a Crystal Structure: An Experimental Workflow

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data suitable for publication and for making informed decisions in a drug development pipeline. The following workflow outlines the key stages, from crystallization to data validation.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Validation synthesis Synthesis & Purification of 7-bromo-1H-indole-3-ethanol screening Crystallization Screening (Slow Evaporation, Vapor Diffusion, Cooling) synthesis->screening optimization Optimization of Crystal Growth Conditions screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection Data Collection (Single-crystal X-ray Diffractometer) harvesting->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (e.g., Direct Methods, Patterson) processing->solution refinement Structure Refinement (Least-squares minimization) solution->refinement validation Validation & Deposition (CIF file generation) refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: From Powder to Structure

The following protocol provides a detailed, step-by-step methodology for determining the crystal structure of a small organic molecule like 7-bromo-1H-indole-3-ethanol.

1. Crystallization:

The formation of high-quality single crystals is often the most challenging step.[5][6][7][8][9][10][11] Several methods should be screened:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to lower temperatures (e.g., 4 °C) to induce crystallization.

2. Crystal Mounting and Data Collection:

  • Once suitable crystals (ideally 0.1-0.3 mm in each dimension) are obtained, a single crystal is carefully mounted on a goniometer head.[12][13]

  • The mounted crystal is then placed on a single-crystal X-ray diffractometer.[12][14] A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[10][12]

3. Data Processing and Structure Solution:

  • The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • The structure is then "solved" using computational methods to obtain an initial model of the atomic arrangement.[10]

4. Structure Refinement and Validation:

  • The initial model is refined against the experimental data to improve the fit and determine the precise atomic positions.[10][15][16][17][18][19]

  • The final structure is validated to ensure its chemical and geometric sensibility. Key metrics include the R-factor and R-free values, which indicate the agreement between the crystallographic model and the experimental X-ray diffraction data.[15] The final data is typically presented in a Crystallographic Information File (CIF).

Comparative Analysis of Related Indole Derivatives

In the absence of data for 7-bromo-1H-indole-3-ethanol, we can gain valuable structural insights by examining its close relatives. The following table summarizes the key crystallographic parameters for 7-bromo-1H-indole-2,3-dione, 6-bromo-1H-indole-3-carboxylic acid, and a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid.

Parameter7-bromo-1H-indole-2,3-dione[20][21]6-bromo-1H-indole-3-carboxylic acid[22][23][24]5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2)[25][26][27][28][29]
Formula C₈H₄BrNO₂C₉H₆BrNO₂C₁₀H₉NO₃
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) 7.2229 (14)4.0305 (2)13.079 (3)
b (Å) 11.874 (2)13.0346 (6)7.696 (2)
c (Å) 11.079 (2)17.2042 (9)35.185 (7)
β (°) ** 108.37 (3)91.871 (5)91.06 (3)
Volume (ų) **901.7 (3)903.88 (8)3542.1 (13)
Z 4416

Discussion of Structural Features:

  • 7-bromo-1H-indole-2,3-dione: The crystal structure of this compound reveals that the molecules form dimers through N—H···O hydrogen bonds.[21] These dimers are further linked by intermolecular Br···O interactions, creating infinite chains.[21] The planar indole rings exhibit parallel slipped π–π stacking interactions.[21]

  • 6-bromo-1H-indole-3-carboxylic acid: In this structure, pairs of O—H···O hydrogen bonds link the molecules into inversion dimers.[22][23] These dimers are then connected by N—H···O hydrogen bonds to form layers.[22][23] This hydrogen bonding motif is common in carboxylic acid-containing indole derivatives.

  • 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2): This polymorph also forms cyclic dimers via double O—H···O hydrogen bonds between the carboxylic acid groups.[25][26][28] Additionally, interactions between the N-H group of the indole ring and the adjacent methoxy group, along with C—H···O contacts, play a significant role in the overall crystal packing.[25][26][28]

Insights for 7-bromo-1H-indole-3-ethanol:

Based on the structures of these related compounds, we can anticipate some potential structural features for 7-bromo-1H-indole-3-ethanol. The presence of the hydroxyl group in the ethanol substituent and the N-H of the indole ring provides sites for hydrogen bonding. It is likely that the crystal structure will be dominated by a network of O—H···N, N—H···O, or O—H···O hydrogen bonds, potentially forming chains or sheets. The bromine atom at the 7-position could also participate in halogen bonding or other weak intermolecular interactions, influencing the crystal packing.

Conclusion

While the crystal structure of 7-bromo-1H-indole-3-ethanol remains to be determined, this guide provides a comprehensive roadmap for its elucidation. By following the detailed experimental protocol and leveraging the comparative data from related indole derivatives, researchers can successfully obtain and analyze this valuable structural information. The determination of the crystal structure of 7-bromo-1H-indole-3-ethanol will be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and providing a solid foundation for its application in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of (5-Fluoro-1H-indol-3-YL)
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Simnas. (n.d.). Protein X-Ray Structure Validation: Key Criteria. Simnas. Retrieved from [Link]

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1451. [Link]

  • Golen, J. A., & Manke, D. R. (2016). 7-Bromo-1H-indole-2,3-dione. IUCrData, 1(3), x160268. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Minor, W., et al. (2016). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 11(4), 363-376. [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E, 68(Pt 4), o1019. [Link]

  • Semantic Scholar. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved from [Link]

  • MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • Golen, J. A., & Manke, D. R. (2016). 7-Bromo-1H-indole-2,3-dione. ResearchGate. [Link]

  • ResearchGate. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • National Cancer Institute. (n.d.). X-ray Diffraction Data for Refinement and Deposition. Retrieved from [Link]

  • Powder Diffraction. (2020, October 13). Validating XRD phase quantification using semi-synthetic data. Retrieved from [Link]

  • BenchChem. (2025). X-ray Crystallography of (7-Bromo-1H-indol-2-yl)
  • PubChem. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindole-2-carboxylic acid. Retrieved from [Link]

  • Protheragen. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Silva, R. P., et al. (2015). Development and validation of X-ray diffraction method for quantitative determination of crystallinity in warfarin sodium products. International Journal of Pharmaceutics, 493(1-2), 1-6. [Link]

  • ACS Omega. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Iowa Research Online. (2022). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved from [Link]

  • NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. NIST WebBook. Retrieved from [Link]

  • MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • Scirp.org. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • Clemson OPEN. (2022, July 20). CCDC 2172551: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Mycocentral. (n.d.). indole-3-ethanol. Mycotoxin Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural characterization of indole-3-ethanol. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1H-Indole-3-ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole-3-ethanol, beta-1H-indol-3-yl-, acetate (ester). Retrieved from [Link]

  • LookChem. (n.d.). Cas 51417-51-7,7-Bromoindole. Retrieved from [Link]

  • IUCrData. (2016, January 28). 5-Bromo-1H-indole-2,3-dione. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, January 8). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray structure of the p‐bromo derivative 7e demonstrating enol form of.... Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-3-ethanol, acetate (ester). NIST WebBook. Retrieved from [Link]

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Comparative

Comparative Biological Efficacy and Bio-orthogonal Utility of 7-Bromo-1H-indole-3-ethanol and Its Analogs

Executive Summary The indole-3-ethanol (tryptophol) scaffold is a privileged structural motif in biological systems and medicinal chemistry. While natural tryptophol and its 5-substituted analogs (e.g., 5-hydroxytryptoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-3-ethanol (tryptophol) scaffold is a privileged structural motif in biological systems and medicinal chemistry. While natural tryptophol and its 5-substituted analogs (e.g., 5-hydroxytryptophol) act primarily as direct biological effectors—exhibiting soporific (sleep-inducing) and antiparasitic properties—7-bromo-1H-indole-3-ethanol serves a fundamentally different and highly strategic role. Instead of functioning solely as an end-point therapeutic, the C7-brominated analog acts as a bio-orthogonal intermediate . The site-specific installation of a bromine atom at the C7 position enables late-stage palladium-catalyzed cross-coupling, allowing drug development professionals to rapidly synthesize complex, sterically hindered biaryl indole derivatives that are otherwise inaccessible via traditional synthetic routes.

This guide objectively compares the baseline biological efficacy of tryptophol analogs and details the mechanistic causality and experimental workflows that make 7-bromo-1H-indole-3-ethanol a cornerstone for modern, regiodivergent drug discovery.

Mechanistic Profiling & Efficacy Comparison

Tryptophol (Indole-3-ethanol): The Baseline Scaffold

Tryptophol is a natural metabolite produced via the Ehrlich pathway in plants, fungi, and lower eukaryotes ()[1]. Biologically, it readily crosses the blood-brain barrier, acting as a functional analog to serotonin and melatonin, which imparts strong soporific effects[1]. Furthermore, tryptophol and its derivatives isolated from marine sources exhibit baseline antitrypanosomal activity, showing efficacy against Trypanosoma brucei rhodesiense and Trypanosoma cruzi with IC₅₀ values typically ranging from 30 to 50 µM ()[2].

5-Substituted Analogs (5-HTP-ol, 5-Methoxy-tryptophol)

Substitutions at the C5 position of the indole ring directly modulate the molecule's affinity for endogenous neuro-receptors. The 5-hydroxy and 5-methoxy derivatives of tryptophol are potent sleep inducers in mammalian models[1]. Because the C5 position is highly electronically activated, these analogs are primarily developed as direct central nervous system (CNS) effectors rather than synthetic intermediates.

7-Bromo-1H-indole-3-ethanol: A Privileged Bio-orthogonal Handle

Chemical halogenation of the indole core is notoriously unselective, typically favoring the C3 or C2 positions, which destroys the biologically critical ethanol side-chain. However, biocatalytic halogenation using the flavin-dependent tryptophan 7-halogenase (RebH ) achieves exquisite regioselectivity at the C7 position ()[3].

The resulting 7-bromo-1H-indole-3-ethanol is biologically inert enough to avoid off-target toxicity but highly reactive toward transition metals. This allows researchers to perform Suzuki-Miyaura cross-coupling directly on the brominated scaffold[3]. The causality here is critical: by utilizing a biocatalyst to install a halogen at a sterically challenging, unactivated C–H position, chemists bypass de novo indole synthesis, enabling the rapid library generation of C7-arylated tryptophol derivatives with enhanced biological efficacy (e.g., targeted kinase inhibitors or advanced antiparasitics)[3].

Quantitative Efficacy and Utility Comparison

The following table summarizes the comparative biological and synthetic performance of these analogs:

CompoundPrimary Biological Activity / UtilityEfficacy / IC₅₀ (Target)Synthetic Role in Drug Discovery
Tryptophol Soporific; Antitrypanosomal~36.6 µM (T. b. rhodesiense)Baseline scaffold; starting material for biocatalysis.
5-Hydroxytryptophol Enhanced Sleep InductionHigh affinity for CNS receptorsDirect biological effector; limited downstream functionalization.
5-Bromotryptophol Bio-orthogonal intermediate (C5)N/A (Intermediate)Synthesized via PyrH; very low enzymatic conversion yields.
7-Bromo-1H-indole-3-ethanol Bio-orthogonal intermediate (C7) N/A (Privileged Handle) High-yield intermediate for Pd-catalyzed cross-coupling.
C7-Arylated Derivatives Advanced targeted therapeuticsVariable (Low µM to nM)End-products of 7-bromo cross-coupling; optimized efficacy.

(Data aggregated from marine alkaloid screenings and biocatalytic integration studies[4],[3])

Experimental Workflows for Late-Stage Functionalization

To maintain a self-validating system, the following protocols separate the biocatalytic and chemocatalytic steps. Free proteins poison palladium nanoparticles; therefore, the enzyme must be immobilized as Cross-Linked Enzyme Aggregates (CLEAs) to allow physical removal prior to cross-coupling[3].

Protocol 1: Biocatalytic Synthesis of 7-Bromo-1H-indole-3-ethanol

Objective: Regioselective C7-bromination of tryptophol using RebH.

  • Substrate Preparation: Dissolve tryptophol (10 mM) in sodium phosphate buffer (PB buffer, 50 mM, pH 7.2).

  • Cofactor Addition: Supplement the reaction with NADH (10 mM), FAD (10 µM), and NaBr (100 mM) as the halogen source.

  • Enzyme Introduction: Add RebH formulated as a Cross-Linked Enzyme Aggregate (RebH-CLEA) alongside a flavin reductase (to recycle FADH₂).

  • Incubation: Incubate the mixture at 30°C for 24 hours under constant aeration (O₂ is required for the halogenase mechanism).

  • Validation & Separation: Centrifuge the mixture at 10,000 x g for 10 minutes. The RebH-CLEA forms a pellet. Crucial Step: Extract the supernatant containing the 7-bromo-1H-indole-3-ethanol. Do not proceed with the pellet, as residual protein will quench the subsequent Pd catalyst.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Convert 7-bromo-1H-indole-3-ethanol into a biologically active C7-arylated derivative.

  • Reaction Setup: To the cell-free supernatant from Protocol 1, add the desired aryl boronic acid (1.5 equivalents).

  • Catalyst Addition: Introduce Palladium (Pd) nanoparticles (e.g., 5 mol% Pd loading).

  • Cross-Coupling: Stir the aqueous mixture at 37°C for 12–24 hours. The mild temperature prevents the degradation of the indole-3-ethanol side chain.

  • Extraction: Extract the arylated product using ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Visualizations

Pathway Tryptophol Tryptophol (Baseline Activity) RebH RebH (Tryptophan 7-halogenase) + NaBr, FADH2 Tryptophol->RebH Bromo 7-Bromo-1H-indole-3-ethanol (Bio-orthogonal Handle) RebH->Bromo Regioselective Halogenation Pd Pd Nanoparticles + Boronic Acids Bromo->Pd Product C7-Arylated Tryptophol Derivatives (Enhanced Efficacy) Pd->Product Suzuki-Miyaura Cross-Coupling

Fig 1. Biocatalytic halogenation and cross-coupling pathway of tryptophol to arylated derivatives.

Workflow Step1 1. Substrate Prep (Tryptophol in Buffer) Step2 2. Biocatalysis (RebH-CLEA + NaBr) Step1->Step2 Step3 3. Separation (Centrifuge CLEA) Step2->Step3 Step4 4. Cross-Coupling (Pd + Boronic Acid) Step3->Step4 Step5 5. Product (C7-Arylated Indole) Step4->Step5

Fig 2. One-pot sequential workflow for RebH-catalyzed bromination and Pd-catalyzed cross-coupling.

References

  • Barik, S. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. International Journal of Molecular Sciences. URL:[Link]

  • Martínez-Luis, S., et al. (2012). Antitrypanosomal Alkaloids from the Marine Bacterium Bacillus pumilus. Molecules. URL:[Link]

  • Fernández, S. (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs. URL:[Link]

  • Latham, J., et al. (2016). Integrated catalysis opens new arylation pathways via regiodivergent enzymatic C-H activation. Nature Communications. URL:[Link]

Sources

Validation

spectroscopic comparison of 7-bromo- and 5-bromo-1H-indole-3-ethanol

Topic: Spectroscopic Comparison of 7-Bromo- and 5-Bromo-1H-indole-3-ethanol As a Senior Application Scientist, accurate structural elucidation is the bedrock of reproducible drug discovery and synthetic chemistry. 1H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Comparison of 7-Bromo- and 5-Bromo-1H-indole-3-ethanol

As a Senior Application Scientist, accurate structural elucidation is the bedrock of reproducible drug discovery and synthetic chemistry. 1H-indole-3-ethanol (tryptophol) derivatives are privileged scaffolds in the synthesis of bioactive alkaloids and pharmaceuticals. Specifically, the brominated analogs—5-bromo-1H-indole-3-ethanol and 7-bromo-1H-indole-3-ethanol —serve as critical handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

However, differentiating these regioisomers spectroscopically is a common challenge. The position of the bromine atom (C5 vs. C7) fundamentally alters the electronic environment and steric profile of the indole ring. This guide provides an objective, data-driven comparison of their spectroscopic profiles, detailing the causality behind the observed analytical differences and providing field-proven protocols for their characterization.

Structural and Mechanistic Overview

The core difference between these two isomers lies in the regiochemistry of the bromine atom on the benzenoid portion of the indole system:

  • 5-Bromo-1H-indole-3-ethanol: The bromine is situated para to the indole nitrogen. This position allows the electron-withdrawing inductive effect of the halogen to deshield the adjacent C4 and C6 protons[1].

  • 7-Bromo-1H-indole-3-ethanol: The bromine is situated ortho to the indole nitrogen. This proximity creates a significant steric and electronic interaction with the N-H group, often restricting solvent hydrogen-bonding and causing a distinct downfield shift in the N-H proton resonance.

Understanding these electronic distributions is critical, as they dictate the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy[2].

Quantitative Spectroscopic Comparison

To facilitate rapid identification, the following tables summarize the expected spectroscopic data for both isomers.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

Causality Note: The C4 proton in the 5-bromo isomer appears as a distinct narrow doublet or singlet due to meta-coupling (J ~ 1.5-2.0 Hz) with C6, whereas the 7-bromo isomer lacks this specific C4 isolation.

Proton Assignment5-Bromo-1H-indole-3-ethanol[3]7-Bromo-1H-indole-3-ethanolDiagnostic Difference
Indole N-H δ 8.20 (br s, 1H)δ 8.35 - 8.45 (br s, 1H)7-Br is shifted downfield due to adjacent halogen deshielding.
C4-H δ 7.70 (d, J = 1.8 Hz, 1H)δ 7.55 (d, J = 7.8 Hz, 1H)5-Br shows meta-coupling; 7-Br shows ortho-coupling.
C5-H Substituted (Bromine)δ 7.05 (t, J = 7.8 Hz, 1H)Presence of a triplet confirms the 7-Br isomer.
C6-H δ 7.25 (dd, J = 8.6, 1.8 Hz, 1H)δ 7.35 (d, J = 7.8 Hz, 1H)Splitting pattern differs entirely (dd vs. d).
C7-H δ 7.20 (d, J = 8.6 Hz, 1H)Substituted (Bromine)Absence of C7-H in the 7-Br isomer.
Aliphatic CH₂ (C3) δ 2.95 (t, J = 6.5 Hz, 2H)δ 2.98 (t, J = 6.5 Hz, 2H)Negligible difference; distant from the halogen.
Aliphatic CH₂ (OH) δ 3.85 (t, J = 6.5 Hz, 2H)δ 3.88 (t, J = 6.5 Hz, 2H)Negligible difference.
Table 2: Comparative IR and Mass Spectrometry (MS) Data

Causality Note: Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. Both isomers will exhibit a classic M / M+2 doublet in mass spectrometry, confirming the presence of a single bromine atom[2].

Analytical Technique5-Bromo-1H-indole-3-ethanol[1][3]7-Bromo-1H-indole-3-ethanol
IR: N-H Stretch 3354 cm⁻¹ (Sharp to moderately broad)~3400 cm⁻¹ (Sharper, restricted H-bonding)
IR: O-H Stretch ~3200 - 3300 cm⁻¹ (Broad)~3200 - 3300 cm⁻¹ (Broad)
IR: Aromatic C=C 1597, 1456 cm⁻¹1580, 1430 cm⁻¹
ESI-MS (m/z) [M+H]⁺ 240.00 / 242.00 (1:1 ratio)240.00 / 242.00 (1:1 ratio)

Analytical Workflows and Methodologies

To ensure a self-validating system, researchers must employ orthogonal techniques. The following protocols guarantee high-fidelity structural confirmation.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the bromotryptophol isomer. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ is selected to prevent solvent proton interference while ensuring complete dissolution of the non-polar indole core.

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of the solvent. Shim the magnetic field (Z1-Z5) until the TMS signal achieves a line width at half-height of <1.0 Hz.

  • Acquisition Parameters (¹H): Run 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the N-H and O-H protons.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation. Phase and baseline correct the spectrum.

  • Validation Check: Integrate the aliphatic triplet at ~2.95 ppm to exactly 2.00. The aromatic region must integrate to exactly 3 protons. If it integrates to 4, the sample is unbrominated tryptophol.

Protocol B: ATR-FTIR Functional Group Validation
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the solid bromotryptophol directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Rationale: Solid-state ATR avoids solvent masking effects in the crucial 3000-3500 cm⁻¹ region.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation Check: Confirm the presence of the N-H stretch (~3354 cm⁻¹) and O-H stretch. A missing O-H stretch indicates potential over-alkylation or degradation[3].

System Visualizations

The following diagrams map the logical relationships in the analytical differentiation and the synthetic utility of these compounds.

AnalyticalWorkflow Start Bromotryptophol Sample NMR 1H & 13C NMR Spectroscopy Start->NMR Primary Structural Elucidation IR ATR-FTIR Spectroscopy Start->IR Functional Group Validation MS High-Res Mass Spectrometry Start->MS Isotopic Br Confirmation Isomer5 5-Bromo Isomer (C4-H Singlet/Doublet) NMR->Isomer5 δ 7.7 ppm (C4-H) Isomer7 7-Bromo Isomer (N-H Downfield Shift) NMR->Isomer7 δ 8.4 ppm (N-H) IR->Isomer5 IR->Isomer7 MS->Isomer5 MS->Isomer7

Analytical workflow for differentiating 5-bromo and 7-bromo-1H-indole-3-ethanol.

SyntheticUtility Scaffold Bromotryptophol Scaffold Protection N-H Protection (e.g., Boc, Ts) Scaffold->Protection Step 1 Alkyl Side-Chain Activation (C-3) Scaffold->Alkyl OH to Br/OTs Coupling Pd-Catalyzed Cross-Coupling Protection->Coupling C-Br Functionalization Target Bioactive Indole Alkaloid Coupling->Target Assembly Alkyl->Target Assembly

Synthetic pathway utilizing bromotryptophol scaffolds for alkaloid drug development.

Conclusion

Differentiating 7-bromo- from 5-bromo-1H-indole-3-ethanol relies heavily on the interpretation of the aromatic region in ¹H NMR spectroscopy. The 5-bromo isomer is easily identified by the isolated C4 proton (appearing as a narrow doublet or singlet), whereas the 7-bromo isomer is characterized by the downfield shift of the N-H proton and the presence of a distinct C5 triplet. Properly identifying these intermediates ensures the integrity of downstream cross-coupling reactions and the successful synthesis of complex indole alkaloids[1][4].

References

  • Benchchem. "1H-Indole, 5-bromo-3-(2-bromoethyl)- | 327173-88-6". Benchchem Database.
  • The University of Chicago. "Development of Enantioselective Reactions Utilizing Nitrones as Effective Iminium Surrogates". Knowledge UChicago.
  • Environmental Protection Agency (EPA). "5-Bromo-1H-indole-3-ethanol". CompTox Chemicals Dashboard.
  • Google Patents. "WO2018138362A1 - N-{methyl}-2-(3-oxo-3,4-dihydro-2h-1,4-benzoxa zin-7-yl)acetamide derivatives and related compounds as ror-gamma modulators for treating autoimmune diseases". Available at:

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Comparative

A Comparative Guide to Confirming the Purity of Synthesized 7-bromo-1H-indole-3-ethanol

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel compounds for pharmaceutical and research applications, the confirmation of purity is a critical, non-negotiable step. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, the confirmation of purity is a critical, non-negotiable step. This guide provides an in-depth technical comparison of various analytical techniques for verifying the purity of synthesized 7-bromo-1H-indole-3-ethanol, a substituted indole derivative of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and provide illustrative data to empower researchers to make informed decisions in their analytical workflows.

The Imperative of Purity in Drug Discovery

The presence of impurities, even in trace amounts, can significantly impact the biological activity and toxicity of a compound, leading to misleading experimental results and potential safety concerns. For a molecule like 7-bromo-1H-indole-3-ethanol, which may serve as a building block or a pharmacologically active agent itself, rigorous purity assessment is paramount to ensure the reliability and reproducibility of scientific findings.

This guide will explore a multi-faceted approach to purity confirmation, leveraging the strengths of several complementary analytical techniques. No single method is infallible; therefore, a combination of techniques provides the most robust and comprehensive purity profile.

Orthogonal Analytical Approaches for Purity Determination

We will compare the following widely-used analytical methods for the purity assessment of 7-bromo-1H-indole-3-ethanol:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative technique for assessing the number of components in a mixture.

  • Melting Point Analysis: A classical method to assess the purity of crystalline solids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful technique for structural elucidation and purity assessment.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for separating and quantifying components in a mixture.

Thin-Layer Chromatography (TLC): The First Line of Assessment

Expertise & Experience: TLC is an indispensable tool for the synthetic chemist, offering a quick and inexpensive snapshot of the reaction progress and the purity of the isolated product. Its simplicity belies its power in visualizing the complexity of a sample. The choice of the mobile phase is critical and is determined by the polarity of the analyte. For indole derivatives, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate) is a common starting point.[1]

Trustworthiness: A single, well-defined spot on a TLC plate is a good initial indicator of purity. However, co-eluting impurities can be misleading. Therefore, it is crucial to test the sample in multiple solvent systems of varying polarities to increase the confidence in its homogeneity.

Experimental Protocol:
  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate.

  • Sample Application: Dissolve a small amount of the synthesized 7-bromo-1H-indole-3-ethanol in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., Hexane:Ethyl Acetate 1:1 v/v). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Most indole derivatives are UV-active and will appear as dark spots under a UV lamp at 254 nm.[1]

    • Staining: To enhance visualization and detect UV-inactive impurities, various staining reagents can be used. For indoles, Ehrlich's reagent (p-dimethylaminobenzaldehyde) is highly specific and typically produces blue or purple spots.[1] Alternatively, a potassium permanganate (KMnO₄) stain can be used as a general-purpose visualizing agent for oxidizable compounds.[1]

Data Interpretation:
ObservationInterpretation
A single, round spotIndicates a likely pure compound.
Multiple spotsIndicates the presence of impurities.
Streaking of the spotMay indicate an inappropriate solvent system, overloading of the sample, or decomposition on the silica gel.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization A Dissolve Sample B Spot on TLC Plate A->B C Develop in Solvent Chamber B->C D Dry Plate C->D E UV Lamp (254 nm) D->E F Apply Staining Reagent D->F G Analysis E->G Single Spot? (Purity Indicated) F->G Single Spot? (Purity Indicated)

Melting Point Analysis: A Classic Indicator of Purity

Expertise & Experience: The melting point of a pure crystalline solid is a sharp, well-defined physical constant. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[2] This phenomenon, known as melting point depression, is a reliable indicator of the presence of impurities. For reference, the melting point of the related compound, 7-bromoindole, is 41-44 °C.[3][4] The addition of the ethanol group in 7-bromo-1H-indole-3-ethanol is expected to increase the melting point due to hydrogen bonding capabilities.

Trustworthiness: A sharp melting point range (typically 0.5-1 °C) that is consistent across multiple measurements is a strong indicator of high purity. A broad melting range suggests the presence of impurities.

Experimental Protocol:
  • Sample Preparation: Ensure the synthesized 7-bromo-1H-indole-3-ethanol is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 10-15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.

Data Interpretation:
Hypothetical Data for 7-bromo-1H-indole-3-ethanolInterpretation
Pure Sample: 95.5 - 96.0 °CSharp melting range, indicative of high purity.
Impure Sample: 91 - 94 °CDepressed and broad melting range, indicating the presence of impurities.

Melting_Point_Logic A Synthesized Crystalline Solid B Determine Melting Point Range A->B C Sharp Range (e.g., 0.5-1 °C) B->C Is the range narrow? D Broad Range (e.g., >2 °C) B->D Is the range wide? E High Purity C->E F Impure D->F

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5] Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of the molecule. For purity analysis, ¹H NMR is particularly useful as the integration of the signals is directly proportional to the number of protons, allowing for the quantification of impurities if a reference standard is used (qNMR).[6]

Trustworthiness: A clean NMR spectrum, where all signals can be assigned to the target molecule and the integrations are correct, is a very strong indicator of purity. The presence of unexpected signals, even at low intensities, points to the presence of impurities.

Predicted ¹H and ¹³C NMR Data for 7-bromo-1H-indole-3-ethanol

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
NH~11.0br s1H
H-4~7.6d1H
H-2~7.2s1H
H-6~7.1d1H
H-5~7.0t1H
OH~4.7t1H
-CH₂-OH~3.7q2H
-CH₂-indole~2.9t2H

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

AssignmentPredicted Chemical Shift (ppm)
C-7a~136
C-3a~128
C-2~124
C-6~122
C-4~120
C-5~119
C-3~112
C-7~102 (C-Br)
-CH₂-OH~61
-CH₂-indole~28
Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and compare the chemical shifts and multiplicities to the predicted values. Analyze the ¹³C NMR spectrum for the expected number of signals.

Data Interpretation:
  • Pure Sample: The spectrum will show only the signals corresponding to 7-bromo-1H-indole-3-ethanol with the correct integrations and multiplicities.

  • Impure Sample: The presence of additional, unassignable peaks indicates impurities. For example, residual starting materials or by-products from the synthesis would appear as extra signals.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound, offering a fundamental piece of evidence for its identity. For halogenated compounds like 7-bromo-1H-indole-3-ethanol, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a characteristic signature in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.[7]

Trustworthiness: The observation of the correct molecular ion peak (or a common adduct like [M+H]⁺ or [M+Na]⁺) with the characteristic isotopic pattern for bromine is a strong confirmation of the compound's identity.

Expected Mass Spectrum Data for 7-bromo-1H-indole-3-ethanol
  • Molecular Formula: C₁₀H₁₀BrNO

  • Molecular Weight: 240.10 g/mol (for ⁷⁹Br) and 242.10 g/mol (for ⁸¹Br)

  • Expected Molecular Ion Peaks (M⁺): m/z 240 and 242 (in a ~1:1 ratio)

  • Common Fragments: Loss of the ethanol side chain, cleavage of the indole ring.[8][9][10]

Experimental Protocol:
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Analysis: Identify the molecular ion peaks and their isotopic pattern. Analyze the fragmentation pattern to further confirm the structure.

Data Interpretation:
ObservationInterpretation
Molecular ion peaks at m/z 240 and 242 in a ~1:1 ratio.Confirms the molecular weight and the presence of one bromine atom.
Absence of the expected molecular ion peaks or presence of other major peaks.May indicate an incorrect compound, decomposition in the ion source, or the presence of significant impurities.

MS_Fragmentation cluster_mol_ion Molecular Ion cluster_fragments Possible Fragments A [C₁₀H₁₀⁷⁹BrNO]⁺˙ m/z = 240 C Loss of H₂O [C₁₀H₈⁷⁹BrN]⁺˙ m/z = 222 A->C - H₂O D Loss of C₂H₄O [C₈H₆⁷⁹BrN]⁺˙ m/z = 196 A->D - C₂H₄O B [C₁₀H₁₀⁸¹BrNO]⁺˙ m/z = 242

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

Expertise & Experience: HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[11] For indole derivatives, a reversed-phase HPLC method using a C18 column is typically effective.[12] The mobile phase composition is optimized to achieve good separation between the main compound and any potential impurities.

Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram is a strong indication of a pure sample. The purity can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks. For regulatory purposes, method validation according to ICH guidelines is essential.[13]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm and 280 nm (indole derivatives typically have strong absorbance at these wavelengths).[11]

Data Interpretation:
Hypothetical Data for 7-bromo-1H-indole-3-ethanolInterpretation
Pure Sample: A single major peak at a retention time of ~15 min with a peak area >99.5%.High purity confirmed.
Impure Sample: A major peak at ~15 min with additional smaller peaks at different retention times.Indicates the presence of impurities. The percentage purity can be calculated from the peak areas.

HPLC_Purity_Analysis A Inject Sample B HPLC Separation (C18 Column) A->B C UV Detection B->C D Chromatogram C->D E Single Major Peak (>99.5% Area) D->E F Multiple Peaks D->F G High Purity E->G H Impure (Quantify Impurities) F->H

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
TLC Number of components (qualitative)Rapid, inexpensive, simpleLow resolution, not quantitative, risk of co-elution
Melting Point Purity of crystalline solidsSimple, inexpensiveOnly applicable to crystalline solids, not quantitative
NMR Structural confirmation, purity assessmentDetailed structural information, potentially quantitative (qNMR)Lower sensitivity for trace impurities compared to HPLC
MS Molecular weight, elemental compositionHigh sensitivity, confirms molecular formulaMay not detect isomers, can be destructive
HPLC Quantitative purity, number of componentsHigh resolution, high sensitivity, quantitativeRequires method development, more complex instrumentation

Conclusion

Confirming the purity of a synthesized compound such as 7-bromo-1H-indole-3-ethanol requires a strategic and multi-pronged analytical approach. While rapid techniques like TLC and melting point analysis provide valuable initial assessments, they should be complemented by more powerful and quantitative methods. High-resolution NMR and mass spectrometry are essential for unequivocal structural confirmation, while HPLC stands as the definitive technique for accurate purity quantification. By employing a combination of these methods, researchers can ensure the integrity of their synthesized compounds, leading to more reliable and impactful scientific outcomes.

References

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

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  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. TutorChase. Retrieved from [Link]

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  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

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  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Retrieved from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Retrieved from [Link]

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  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Retrieved from [Link]

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Validation

A Comparative Guide to the Analytical Cross-Referencing of 7-bromo-1H-indole-3-ethanol

This guide provides a comprehensive analytical comparison of 7-bromo-1H-indole-3-ethanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analytical comparison of 7-bromo-1H-indole-3-ethanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the essential analytical techniques required for its characterization and offers a comparative analysis with relevant structural analogs. Our focus is on providing not just data, but a deeper understanding of the experimental rationale, ensuring scientific rigor and trustworthiness in your analytical endeavors.

Introduction: The Significance of 7-bromo-1H-indole-3-ethanol

Substituted indoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The precise placement of substituents on the indole ring is critical to the biological activity of these compounds. 7-bromo-1H-indole-3-ethanol serves as a valuable building block, with the bromine atom at the 7-position providing a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular architectures. The ethanol group at the 3-position is also a common feature in biologically active indoles, including the neurotransmitter serotonin and the plant auxin indole-3-acetic acid.

Given its importance, the unambiguous characterization and purity assessment of 7-bromo-1H-indole-3-ethanol are paramount. This guide will walk you through the key analytical techniques, presenting expected data and comparing it with closely related analogs to highlight the impact of substitution on their analytical profiles.

Analytical Characterization: A Multi-Technique Approach

A combination of chromatographic and spectroscopic methods is essential for the comprehensive analysis of 7-bromo-1H-indole-3-ethanol.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of substituted indoles due to its high resolution and sensitivity.[1][2]

Expected Performance: For 7-bromo-1H-indole-3-ethanol, a C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid for better peak shape) would be a suitable starting point.[3] The bromine atom and the hydroxyl group will influence its retention time compared to its analogs.

Comparative Analysis:

CompoundExpected Retention Time (Relative)Rationale
Indole-3-ethanol (Tryptophol)Least RetainedThe absence of a halogen makes it the most polar among the compared compounds, leading to earlier elution in RP-HPLC.[4]
7-fluoro-1H-indole-3-ethanolMore Retained than TryptopholFluorine is the most electronegative halogen, but its small size leads to a moderate increase in lipophilicity compared to the parent indole.
7-chloro-1H-indole-3-ethanolMore Retained than Fluoro-analogChlorine is less electronegative but larger than fluorine, contributing more to the molecule's overall lipophilicity and thus longer retention.
7-bromo-1H-indole-3-ethanol Most Retained Bromine is the largest and most polarizable of the compared halogens, significantly increasing the molecule's lipophilicity and leading to the longest retention time.

Experimental Workflow for HPLC Analysis

Caption: High-level workflow for the HPLC analysis of indole derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[5] For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Expected Data for 7-bromo-1H-indole-3-ethanol:

The mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity (M and M+2) corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

Predicted Fragmentation Pattern (Electron Ionization - EI):

m/z (relative intensity)Fragment IonInterpretation
240/242 (M⁺)[C₁₀H₁₀BrNO]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
210/212[C₉H₇BrN]⁺Loss of the ethanol side chain (CH₂CH₂OH).
195/197[C₈H₅BrN]⁺Loss of the entire ethanol side chain.
116[C₈H₆N]⁺Loss of bromine radical from the indole ring.

Comparative Analysis of Molecular Ions:

CompoundMolecular FormulaMonoisotopic Mass (Da)
Indole-3-ethanolC₁₀H₁₁NO161.08
7-fluoro-1H-indole-3-ethanolC₁₀H₁₀FNO179.07
7-chloro-1H-indole-3-ethanolC₁₀H₁₀ClNO195.05 (with M+2 peak for ³⁷Cl)
7-bromo-1H-indole-3-ethanol C₁₀H₁₀BrNO 239.00 (with M+2 peak for ⁸¹Br)

Chemical Structures for Comparison

Structures cluster_tryptophol Indole-3-ethanol cluster_7fluoro 7-fluoro-1H-indole-3-ethanol cluster_7chloro 7-chloro-1H-indole-3-ethanol cluster_7bromo 7-bromo-1H-indole-3-ethanol Tryptophol Fluoro Structure not readily available Chloro Structure not readily available Bromo Structure not readily available

Caption: Chemical structures of indole-3-ethanol and its halogenated analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Predicted ¹H NMR Spectrum of 7-bromo-1H-indole-3-ethanol (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10br s1HN-HThe indole N-H proton is typically broad and downfield.
~7.60d1HH-4The proton at position 4 is deshielded by the adjacent bromine atom.
~7.25d1HH-6
~7.10t1HH-5
~7.05s1HH-2The proton at position 2 of the indole ring.
~3.90t2H-CH₂OHThe methylene group adjacent to the hydroxyl group.
~3.00t2HAr-CH₂-The methylene group attached to the indole ring.
~1.50br s1H-OHThe hydroxyl proton signal, which can be broad and its position can vary.

Comparative ¹H NMR Analysis: The chemical shifts of the aromatic protons, particularly H-4, will be significantly affected by the electronegativity and size of the halogen at position 7. The downfield shift of H-4 is expected to be most pronounced in the bromo-derivative compared to the chloro- and fluoro-analogs.

Predicted ¹³C NMR Spectrum of 7-bromo-1H-indole-3-ethanol (in CDCl₃, 100 MHz):

Key expected signals include the carbon bearing the bromine (C-7) which will be shifted upfield compared to the unsubstituted analog due to the heavy atom effect, and the carbons of the ethanol side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400O-HStretching (alcohol)
~3300N-HStretching (indole)
~3100-3000C-HAromatic stretching
~2940, ~2870C-HAliphatic stretching
~1450C=CAromatic ring stretching
~1050C-OStretching (primary alcohol)
Below 800C-BrStretching

The presence of a strong, broad absorption around 3400 cm⁻¹ is indicative of the hydroxyl group, while the N-H stretch of the indole ring will appear around 3300 cm⁻¹.[6][7]

Experimental Protocols

Protocol for HPLC Analysis

Objective: To determine the purity of 7-bromo-1H-indole-3-ethanol.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • 7-bromo-1H-indole-3-ethanol sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). If needed, add 0.1% formic acid to both solvents. Degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 220 nm and 280 nm.

  • Analysis: Inject a blank (mobile phase), followed by the sample solution.

  • Data Processing: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol for Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of 7-bromo-1H-indole-3-ethanol.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS).

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • 7-bromo-1H-indole-3-ethanol sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Capillary voltage: 3-4 kV

    • Cone voltage: 20-30 V

    • Source temperature: 100-120 °C

    • Desolvation temperature: 250-350 °C

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Protocol for NMR Spectroscopy

Objective: To elucidate the structure of 7-bromo-1H-indole-3-ethanol.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard.

  • 7-bromo-1H-indole-3-ethanol sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.[8] Add a small drop of TMS.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Typical parameters: 16 scans, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID to obtain the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Conclusion

The analytical cross-referencing of 7-bromo-1H-indole-3-ethanol requires a synergistic approach, employing chromatography for purity assessment and spectroscopy for structural confirmation. By comparing its analytical data with that of its structural analogs, researchers can gain a deeper understanding of the structure-property relationships and ensure the quality and identity of this important synthetic intermediate. The protocols and comparative data presented in this guide serve as a robust starting point for the successful analysis of 7-bromo-1H-indole-3-ethanol and related compounds in a research and development setting.

References

  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available from: [Link]

  • SIELC Technologies. (2018, February 16). 1H-Indole-3-ethanol. Available from: [Link]

  • Waters. Fast HPLC Analysis for Fermentation Ethanol Processes. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Available from: [Link]

  • Aladdin. 7-Bromo-1H-indole-3-carbaldehyde. Available from: [Link]

  • Der Pharma Chemica. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Available from: [Link]

  • Preprints.org. (2025, October 21). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. Available from: [Link]

  • PubChem. Tryptophol. Available from: [Link]

  • FooDB. Tryptophol. Available from: [Link]

  • PubChem. 7-chloro-1H-indol-3-ol. Available from: [Link]

  • PubChem. 7-chloro-1H-indole. Available from: [Link]

  • Beilstein Journals. Supporting Information: Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Available from: [Link]

  • SpectraBase. 7-Bromo-1-heptanol. Available from: [Link]

  • SpectraBase. 7-Bromo-1-heptanol, heptafluorobutyrate. Available from: [Link]

  • CAS. 7-Chloroindole. Available from: [Link]

  • ResearchGate. (2012). 7-Bromo-1H-indole-2,3-dione. Available from: [Link]

  • Golm Metabolome Database. Indole-3-ethanol, 1H- (2TMS). Available from: [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Available from: [Link]

  • OpenLearn. (2019, November 29). 2.2.1 Analysis of ethanol using IR spectroscopy. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

1H-Indole-3-ethanol, 7-bromo- proper disposal procedures

Comprehensive Safety & Disposal Guide: 7-Bromo-1H-indole-3-ethanol In drug discovery and biocatalysis, halogenated indole derivatives like 7-bromo-1H-indole-3-ethanol (commonly known as 7-bromotryptophol) are highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Disposal Guide: 7-Bromo-1H-indole-3-ethanol

In drug discovery and biocatalysis, halogenated indole derivatives like 7-bromo-1H-indole-3-ethanol (commonly known as 7-bromotryptophol) are highly valued as precursors for complex molecular architectures and cross-coupling reactions. However, the presence of a covalently bonded bromine atom fundamentally alters the thermodynamic and regulatory requirements for its disposal.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale, operational protocols, and logistical frameworks required to safely manage and dispose of 7-bromotryptophol waste.

Chemical Profile & Logistical Implications

Before executing any disposal or spill-recovery protocol, it is critical to understand how the physical and chemical properties of 7-bromotryptophol dictate its waste classification.

Table 1: Chemical Profile and Waste Management Implications

PropertyDescriptionLogistical & Safety Implication
Chemical Name 7-Bromo-1H-indole-3-ethanolBiologically active indole; requires handling as a toxic pharmaceutical intermediate.
Halogen Content Contains covalently bound BromineMandates strict segregation into Halogenated Waste streams to prevent toxic byproducts during destruction.
Physical State Solid (Crystalline powder)High risk of aerosolization. Dust generation must be mitigated during cleanup to prevent inhalation exposure.
Solubility Soluble in DMSO, Methanol, DCMLiquid waste classification depends on the carrier solvent; cross-contamination with non-halogenated streams must be avoided.

The Mechanistic Rationale for Halogenated Segregation

Why is the segregation of brominated compounds so critical? The answer lies in the thermodynamics of chemical destruction.

When standard, non-halogenated organic waste is incinerated, it combusts into carbon dioxide and water. However, if 7-bromotryptophol is improperly mixed with non-halogenated waste and incinerated at standard temperatures (800°C – 1,000°C), the incomplete combustion of the brominated indole ring can lead to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) .

To prevent this, the [1] that halogenated waste be diverted to specialized rotary kiln incinerators operating at temperatures exceeding 1,100°C. Furthermore, the combustion of bromine generates corrosive hydrobromic acid (HBr) gas, which must be neutralized using specialized caustic scrubbing systems (e.g., calcium hydroxide or sodium hydroxide wet scrubbers)[1].

Table 2: Waste Stream Compatibility & Cost Implications

ParameterNon-Halogenated WasteHalogenated Waste (7-Bromotryptophol)Operational Impact
Halogen Threshold < 1% by volume/weight≥ 1% by volume/weightMixing even small amounts of 7-bromotryptophol converts the entire container to halogenated waste.
Incineration Temp ~800°C - 1,000°C> 1,100°C (Rotary Kiln)Halogenated waste requires significantly higher energy to break stable C-Br bonds.
Exhaust Treatment Standard particulate filtersCaustic scrubbing (NaOH/Ca(OH)₂)Neutralizes HBr gas; specialized infrastructure is required.
Disposal Cost Base rate (Often used for fuel blending)2x - 3x Base rateStrong economic incentive for labs to strictly segregate waste streams.

Standard Operating Procedure (SOP): Spill Management & Disposal

Every protocol in a drug development laboratory must be a self-validating system. The following step-by-step methodology ensures that 7-bromotryptophol is contained, categorized, and disposed of without compromising personnel safety or regulatory compliance, aligning with the standards set forth in [2].

Phase 1: Immediate Isolation & Assessment
  • Secure the Area: Immediately restrict access to the spill zone. If the spill involves a highly volatile carrier solvent (e.g., dichloromethane), ensure the fume hood sash is lowered or room ventilation is maximized.

  • Don Appropriate PPE: Equip standard laboratory PPE, including nitrile gloves (double-gloving recommended if handling liquid solutions), safety goggles, and a lab coat. If a large powder spill occurs outside a hood, an N95 or P100 particulate respirator is required to prevent inhalation of the active pharmaceutical intermediate.

Phase 2: Containment & Recovery
  • Solid Spills (Powder):

    • Causality Note: Do not use a standard broom and dustpan. Dry sweeping generates static electricity and aerosolizes the brominated indole powder.

    • Action: Use a HEPA-filtered vacuum dedicated to hazardous organics, or gently cover the powder with absorbent pads wetted with a compatible solvent (e.g., isopropanol) to wet-wipe the area.

  • Liquid Spills (In Solution):

    • Action: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or commercial spill-control vermiculite. Avoid using paper towels, which can react unpredictably with certain organic solvents.

Phase 3: Packaging & Segregation
  • Transfer to Primary Containment: Using spark-proof scoops, transfer all recovered material, absorbent, and contaminated PPE into a wide-mouth High-Density Polyethylene (HDPE) or glass waste container.

  • Labeling: Seal the container tightly. Affix a compliant hazardous waste label. You must explicitly write "Halogenated Organic Waste" and list "7-Bromo-1H-indole-3-ethanol" along with any carrier solvents and their exact percentages.

Phase 4: Satellite Accumulation
  • Storage: Place the sealed container in a designated secondary containment bin within a ventilated satellite accumulation area.

    • Validation Check: Ensure this bin is strictly separated from non-halogenated solvents, strong acids, bases, and oxidizing agents to prevent reactive cross-contamination[2].

Waste Segregation & Disposal Workflow

To visualize the logical relationship between the physical state of the chemical and its ultimate disposal route, follow the decision matrix below.

WasteWorkflow Start 7-Bromo-1H-indole-3-ethanol Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution Halogenated Halogenated Waste Stream (Contains Br) Solid->Halogenated HalogenCheck Solvent Type? Liquid->HalogenCheck HalogenCheck->Halogenated >1% Halogen NonHalogenated Non-Halogenated Stream (DO NOT MIX) HalogenCheck->NonHalogenated No Halogens Collection HDPE / Glass Container Secondary Containment Halogenated->Collection Incineration High-Temp Incineration with Caustic Scrubbing Collection->Incineration

Figure 1: Halogenated organic waste segregation and disposal workflow for 7-bromotryptophol.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Chapter 8: Management of Waste. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/S2-87/098. Hazardous Waste Engineering Research Laboratory, Cincinnati, OH; 1988. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1H-Indole-3-ethanol, 7-bromo-

An authoritative guide for the safe handling, operational processing, and disposal of 1H-Indole-3-ethanol, 7-bromo- (commonly known as 7-Bromotryptophol). Chemical Profile & Hazard Causality 7-Bromotryptophol is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for the safe handling, operational processing, and disposal of 1H-Indole-3-ethanol, 7-bromo- (commonly known as 7-Bromotryptophol).

Chemical Profile & Hazard Causality

7-Bromotryptophol is a highly valuable halogenated indole derivative used extensively as a building block in drug discovery. However, the structural features that make it synthetically useful also dictate its hazard profile.

The base pharmacophore, tryptophol, is a biologically active metabolite known to cause somnolence and central nervous system depression at high doses[1]. The addition of the 7-bromo substituent significantly increases the molecule's lipophilicity (LogP). Causality: This enhanced lipophilicity facilitates rapid dermal penetration and cellular membrane transport. Consequently, systemic exposure via skin contact is a higher risk than with the unhalogenated parent compound. Furthermore, halogenated indoles are highly prone to aerosolization and act as severe mucous membrane and respiratory irritants[2].

Table 1: Quantitative Hazard Data & Causality
Property / Hazard ClassificationValue / CategoryOperational Implication & Causality
Molecular Weight 240.10 g/mol High density powder; prone to static cling during transfer, requiring anti-static mitigation.
Acute Toxicity (Oral) Category 4Harmful if swallowed (Base tryptophol LD50 ~351 mg/kg)[1]. Mandates strict isolation from food/drink.
Skin Irritation Category 2Causes localized epidermal inflammation. Requires unbroken chemical barriers (nitrile).
Eye Irritation Category 2ACauses serious ocular irritation. Mandates tight-fitting splash goggles over standard safety glasses.
STOT (Single Exposure) Category 3May cause respiratory tract irritation[2],. Dictates mandatory handling within a certified fume hood.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about creating a multi-layered, self-validating barrier system against lipophilic particulates.

Table 2: PPE Specifications
PPE ComponentTechnical SpecificationScientific Causality
Hand Protection Nitrile gloves (≥0.11 mm thickness).Halogenated organics degrade latex. Nitrile provides superior resistance to non-polar molecules and prevents dermal absorption[2].
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Prevents aerosolized 7-Bromotryptophol dust from dissolving in the aqueous environment of the ocular mucosa.
Body Protection Flame-retardant lab coat (Nomex/cotton).Dissipates electrostatic charge, preventing the powder from jumping onto clothing during weighing.
Respiratory N95/P100 particulate respirator.Required only if handling outside a fume hood to capture fine dusts that trigger Category 3 respiratory irritation.

Operational Workflow: Step-by-Step Methodology

To ensure absolute safety and traceability, the handling of 7-Bromotryptophol must follow a self-validating system where every action has a verifiable check.

Protocol 1: Safe Weighing and Solution Preparation

  • Pre-Operation Check: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Causality: This specific velocity is strong enough to capture aerosolized indole dusts but gentle enough not to blow the powder off the balance.

  • Static Mitigation: Discharge the weighing boat and spatula using an anti-static ion gun (e.g., Zerostat). Causality: Brominated powders hold static charges that cause them to repel from tools, leading to invisible environmental contamination.

  • Transfer: Use a grounded stainless-steel spatula to transfer the 7-Bromotryptophol to the analytical balance.

  • Validation (Self-Validating Step): Tare the target vial, add the compound, record the mass, and re-weigh the empty source container. The mass lost from the source must equal the mass gained in the vial (±0.1 mg). This mathematical validation confirms zero compound was lost to the environment as hazardous dust.

  • Solubilization: Immediately add the reaction solvent (e.g., anhydrous THF or DCM) to the vial before removing it from the hood. Causality: Dissolving the solid transitions the hazard from a highly mobile particulate state to a controllable liquid state, eliminating inhalation risks.

Spill Response & Disposal Plan

If a spill occurs, immediate containment is required to prevent the spread of respiratory irritants.

Protocol 2: Containment and Decontamination

  • Evacuation & Ventilation: If spilled outside the hood, evacuate a 5-foot radius. Do not alter the room's HVAC; allow standard negative pressure to clear ambient dust.

  • Containment: Surround and cover the powder with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Causality: Sweeping dry powder directly causes massive aerosolization.

  • Wetting: Gently mist the absorbent with a compatible, low-volatility solvent (like ethanol or isopropanol) to bind the dust into a slurry.

  • Collection: Use a non-sparking scoop to transfer the slurry into a high-density polyethylene (HDPE) hazardous waste container. Label as "Halogenated Organic Solid Waste."

  • Validation (Self-Validating Step): Wash the surface with soap and water. Turn off the room lights and inspect the spill area with a handheld UV lamp (254 nm). Causality: Indole derivatives possess a conjugated π-system that strongly absorbs UV light and fluoresces. The complete absence of fluorescence validates that decontamination is 100% successful.

Workflow Visualization

G Start Initiate Procedure Verify Fume Hood (80-120 fpm) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weigh Weighing Protocol Anti-Static Measures PPE->Weigh Validate Mass Balance Validation (Source Loss = Vial Gain) Weigh->Validate SpillCheck Spill Detected? Validate->SpillCheck SpillYes Containment Cover with Inert Absorbent SpillCheck->SpillYes Yes Proceed Solubilization (Transition to Liquid State) SpillCheck->Proceed No Decon Decontamination UV Fluorescence Check SpillYes->Decon Dispose Hazardous Waste Disposal (HDPE Container) Decon->Dispose Proceed->Dispose Post-Reaction

Operational workflow and spill response protocol for 7-Bromotryptophol.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10685, Tryptophol." Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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